Xenon-123
Description
Properties
CAS No. |
15700-10-4 |
|---|---|
Molecular Formula |
Xe |
Molecular Weight |
122.9085 g/mol |
IUPAC Name |
xenon-123 |
InChI |
InChI=1S/Xe/i1-8 |
InChI Key |
FHNFHKCVQCLJFQ-QQVBLGSISA-N |
SMILES |
[Xe] |
Isomeric SMILES |
[123Xe] |
Canonical SMILES |
[Xe] |
Synonyms |
123Xe radioisotope Xe-123 radioisotope Xenon-123 |
Origin of Product |
United States |
Foundational & Exploratory
Xenon-123 isotopic properties and decay scheme
An In-depth Technical Guide to the Isotopic Properties and Decay Scheme of Xenon-123
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear properties, decay scheme, and production methodologies for the radionuclide this compound (¹²³Xe). The information is intended for professionals in research, science, and drug development who are interested in the applications of this isotope, particularly as a precursor in the production of Iodine-123 for medical imaging.
Core Isotopic Properties of this compound
This compound is a proton-rich, radioactive isotope of xenon. It is characterized by a relatively short half-life, making it suitable for applications where rapid decay to a stable or medically useful daughter nuclide is desired. A summary of its core physical and nuclear properties is presented in the table below.
| Property | Value |
| Atomic Number (Z) | 54 |
| Mass Number (A) | 123 |
| Neutron Number (N) | 69 |
| Isotopic Mass | 122.908482(10) u[1] |
| Half-life | 2.08(2) hours[1] |
| Decay Modes | Electron Capture (EC), Positron Emission (β+)[1][2] |
| Daughter Nuclide | Iodine-123 (¹²³I)[1][2] |
| Decay Energy (QEC) | 2.695(10) MeV[1] |
| Spin and Parity | (1/2)+[1] |
| Mass Excess | -85.24847 MeV[1] |
| Binding Energy per Nucleon | 8.42092487 MeV[1] |
| Parent Nuclide | Cesium-123 (¹²³Cs)[1][3] |
Decay Scheme and Associated Radiations
The decay can be represented as:
¹²³₅₄Xe → ¹²³₅₃I + e⁺ + νₑ (Positron Emission) ¹²³₅₄Xe + e⁻ → ¹²³₅₃I + νₑ (Electron Capture)
A detailed summary of the emitted radiations with energies greater than 10 keV and yields greater than 0.01 per disintegration is provided in the following table, based on data from ICRP Publication 107.
| Radiation Type | Energy (MeV) | Yield per Disintegration |
| Gamma | 0.1489 | 0.4890 |
| Gamma | 0.1781 | 0.1491 |
| Annihilation Photon | 0.5110 | 0.4517 |
| Gamma | 0.3302 | 0.0856 |
| Gamma | 0.6743 | 0.1739 |
| Gamma | 0.8996 | 0.0245 |
| Gamma | 1.0934 | 0.0279 |
| Conversion Electron | 0.1157 | 0.1608 |
| Auger Electron | 0.0236 | 0.0645 |
| X-ray | 0.0286 | 0.3990 |
| X-ray | 0.0283 | 0.2149 |
| X-ray | 0.0323 | 0.0720 |
Note: This table is a selection of the most prominent radiations. For a complete list, refer to ICRP Publication 107.[2]
Production of this compound
This compound is indirectly produced in a cyclotron, typically as a precursor for the production of high-purity Iodine-123. The most common production route involves the proton bombardment of isotopically enriched Xenon-124.
Key Nuclear Reactions
The primary nuclear reactions for the production of this compound from a Xenon-124 target are:
-
¹²⁴Xe(p, pn)¹²³Xe
-
¹²⁴Xe(p, 2n)¹²³Cs → ¹²³Xe [4]
In the second reaction, Cesium-123 is produced, which has a short half-life of 5.9 minutes and subsequently decays into this compound.[4]
Experimental Protocol Overview
A generalized experimental protocol for the production of this compound is outlined below. This protocol is a synthesis of methodologies described in the scientific literature.
1. Target Preparation:
-
Target Material: Isotopically enriched Xenon-124 gas is required. The enrichment level is a critical factor in maximizing the yield of ¹²³Xe and minimizing isotopic impurities.
-
Target Holder: The enriched Xenon-124 gas is contained within a specialized gas target holder. This holder is typically a cylindrical vessel with thin windows (e.g., Havar or aluminum foil) that are transparent to the proton beam. The target is designed to withstand the pressure of the gas and the heat generated during irradiation.
2. Irradiation:
-
Accelerator: A cyclotron capable of accelerating protons to energies in the range of 15 to 34 MeV is used.
-
Proton Beam: The gas target is irradiated with a proton beam. The energy of the proton beam is optimized to maximize the cross-section of the desired production reactions.
-
Irradiation Time: The duration of the irradiation is determined by the half-life of this compound and the desired activity.
3. Separation and Purification of this compound:
-
Post-Irradiation Transfer: After irradiation, the gas mixture, which now contains the product ¹²³Xe, unreacted ¹²⁴Xe, and other potential byproducts, is transferred from the target holder to a processing system.
-
Cryogenic Trapping: this compound can be separated from other gases by cryogenic trapping. The gas mixture is passed through a cold trap (e.g., cooled with liquid nitrogen), which freezes the xenon, allowing other non-condensable gases to be pumped away.
-
Decay to Iodine-123: The trapped this compound is then allowed to decay in a shielded container. As ¹²³Xe decays, it transforms into Iodine-123, which plates out on the interior surfaces of the container.
-
Iodine-123 Recovery: After a sufficient decay period (typically several half-lives of ¹²³Xe), the remaining xenon gas is recovered for reuse. The Iodine-123 is then washed from the walls of the decay vessel using a suitable solvent, typically a dilute sodium hydroxide solution.
References
Xenon-123: A Technical Guide to its Half-life and Radiation Characteristics for Scientific and Medical Applications
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear decay properties of Xenon-123 (¹²³Xe), a radioisotope of significant interest in nuclear medicine and scientific research. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its half-life, decay characteristics, and production methods. All quantitative data is presented in clear, structured tables, and key processes are visualized using diagrams to facilitate understanding.
Core Properties of this compound
This compound is a proton-rich nuclide that undergoes radioactive decay to achieve a more stable configuration. Its fundamental properties are summarized below.
| Property | Value |
| Half-life (T½) | 2.08 ± 0.02 hours[1] |
| Primary Decay Mode | Electron Capture (EC) and Positron Emission (β+)[2] |
| Daughter Isotope | Iodine-123 (¹²³I)[2] |
| Decay Energy | 2.676 MeV[3] |
Radiation Characteristics
The decay of this compound results in the emission of various forms of radiation. A summary of the key radiation characteristics is provided in the following table. The data is sourced from ICRP Publication 107.[2]
| Radiation Type | Mean Energy per Disintegration (MeV) |
| Alpha (α) | 0.0 |
| Electron (β+, β-, e-) | 0.18749 |
| Photon (γ, X-rays) | 0.64106 |
A more detailed breakdown of the most prominent photon emissions is presented below.
| Photon Type | Energy (keV) | Intensity (%) |
| Gamma | 148.9 | 48.9 |
| Gamma | 178.1 | 14.91 |
| Annihilation Photon | 511.0 | 45.17 |
| Gamma | 330.2 | 8.557 |
| Gamma | 674.3 | 17.39 |
Note: This table includes a selection of the most intense emissions. A complete, detailed spectrum can be found in ICRP Publication 107.[2]
Production of this compound
This compound is artificially produced, most commonly in a cyclotron. The primary production route involves the proton bombardment of isotopically enriched Xenon-124 (¹²⁴Xe).[4][5][6][7] The two main nuclear reactions are:
-
¹²⁴Xe(p, 2n)¹²³Cs → ¹²³Xe
-
¹²⁴Xe(p, pn)¹²³Xe
In the first pathway, a proton beam strikes a Xenon-124 target, leading to the formation of Cesium-123 (¹²³Cs), which has a short half-life of 5.9 minutes and subsequently decays into this compound. The second pathway involves the direct conversion of Xenon-124 to this compound.
Experimental Protocol Outline for this compound Production:
While specific operational parameters may vary between facilities, a general protocol for the production of this compound is as follows:
-
Target Preparation: Isotopically enriched Xenon-124 gas is filled into a target holder.
-
Irradiation: The target is bombarded with a proton beam from a cyclotron. Proton energies typically range from 15 to 34 MeV.
-
Extraction of this compound: Following irradiation, the this compound gas is cryogenically separated from the remaining Xenon-124 and any other byproducts.
-
Decay to Iodine-123: The purified this compound is allowed to decay in a shielded container. Due to its 2.08-hour half-life, this process is relatively rapid.
-
Iodine-123 Recovery: The resulting Iodine-123, which plates onto the container walls, is then chemically recovered and purified for its intended use, primarily in the formulation of radiopharmaceuticals.
Experimental Workflow and Decay Pathway
The following diagrams illustrate the production and decay process of this compound.
Measurement of Half-life
The half-life of a short-lived isotope like this compound is typically measured by monitoring its activity over time.
Experimental Protocol Outline for Half-life Measurement:
-
Sample Preparation: A sample of purified this compound is placed in a shielded detector.
-
Activity Measurement: The number of decay events (counts) is recorded over a series of time intervals using a suitable radiation detector (e.g., a gamma spectrometer).
-
Data Analysis: The count rate is corrected for background radiation. A graph of the natural logarithm of the corrected count rate versus time is plotted.
-
Half-life Calculation: The slope of the resulting straight line is equal to the negative of the decay constant (λ). The half-life (T½) is then calculated using the formula: T½ = ln(2) / λ.
Conclusion
This compound is a key radioisotope in the production of Iodine-123, a widely used diagnostic agent in nuclear medicine. Its relatively short half-life and the clean decay to Iodine-123 make it an attractive precursor. A thorough understanding of its radiation characteristics and production methods is essential for its safe and effective use in both clinical and research settings. The data and protocols outlined in this guide provide a foundational resource for professionals working with this important radionuclide.
References
Xenon-123: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the radionuclide Xenon-123 (¹²³Xe), from its initial discovery to modern synthesis protocols. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the production and application of this important isotope, which serves as a crucial precursor to the widely used diagnostic radioisotope, Iodine-123 (¹²³I).
Discovery and Significance
This compound was first identified in the mid-20th century as part of the broader exploration of radioisotopes and their potential applications in medicine and science. Its primary significance lies in its role as the parent isotope to Iodine-123, a nearly ideal radionuclide for single-photon emission computed tomography (SPECT) imaging. The indirect production of ¹²³I via the decay of ¹²³Xe offers a method to produce high-purity ¹²³I, which is essential for clear diagnostic imaging and minimizing the radiation dose to the patient.
Physical and Decay Properties of this compound
Understanding the fundamental properties of this compound is critical for its production and application.
| Property | Value |
| Half-life | 2.08 hours |
| Decay Mode | Electron Capture (EC) and Positron Emission (β+) |
| Primary Decay Product | Iodine-123 (¹²³I) |
| Principal Gamma Ray Energies | 148.9 keV |
Synthesis of this compound: Nuclear Reactions
The most common and efficient method for producing this compound is through the proton bombardment of highly enriched Xenon-124 gas in a cyclotron. Two primary nuclear reactions are utilized:
| Target Nuclide | Projectile | Reaction | Product Nuclide | Optimal Proton Energy (MeV) |
| ¹²⁴Xe | Proton (p) | ¹²⁴Xe(p,pn) | ¹²³Xe | 15 - 34 |
| ¹²⁴Xe | Proton (p) | ¹²⁴Xe(p,2n) | ¹²³Cs → ¹²³Xe | 15 - 34 |
The ¹²⁴Xe(p,2n) reaction proceeds through the short-lived Cesium-123 (¹²³Cs) intermediate, which rapidly decays to this compound. Both pathways contribute to the total yield of ¹²³Xe.[1]
References
A Technical Guide to the Nuclear Reactions for Xenon-123 Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear reactions utilized for the production of Xenon-123 (¹²³Xe). Primarily valued as the precursor to Iodine-123 (¹²³I), a critical diagnostic radioisotope in nuclear medicine, the efficient and high-purity production of ¹²³Xe is of significant importance. This document details the primary and alternative nuclear reaction pathways, presents quantitative data for key reactions, outlines detailed experimental protocols, and provides visualizations of the production workflows.
Introduction to this compound and its Importance
This compound is a radioactive isotope of xenon with a half-life of approximately 2.08 hours. It decays via electron capture and positron emission to Iodine-123. The significance of ¹²³Xe lies in this decay pathway, as ¹²³I is an almost ideal radionuclide for Single Photon Emission Computed Tomography (SPECT) due to its 13.22-hour half-life and its principal gamma emission at 159 keV. The indirect production method, where ¹²³Xe is first produced and separated before it decays, allows for the production of high-purity ¹²³I, which is crucial for clear diagnostic imaging and minimizing the radiation dose to the patient.
Primary Production Pathway: Proton Bombardment of Enriched Xenon-124
The most common and established method for producing this compound is through the proton bombardment of highly enriched Xenon-124 (¹²⁴Xe) gas. This method is favored due to the high purity of the resulting Iodine-123. The process utilizes a cyclotron to accelerate protons to bombard a target containing the enriched ¹²⁴Xe.
Two primary nuclear reactions occur simultaneously during the irradiation of ¹²⁴Xe with protons:
-
¹²⁴Xe(p,pn)¹²³Xe : In this reaction, a proton strikes a ¹²⁴Xe nucleus, knocking out a proton and a neutron.
-
¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe : Here, a proton interaction leads to the emission of two neutrons, forming Cesium-123 (¹²³Cs). ¹²³Cs is highly unstable with a short half-life of about 5.9 minutes, rapidly decaying into ¹²³Xe.
The gaseous nature of the ¹²³Xe product is a significant advantage, as it can be cryogenically separated from the ¹²⁴Xe target gas and any solid impurities before it decays to ¹²³I. This results in a final ¹²³I product with very high radionuclidic purity.[1]
Quantitative Data for ¹²⁴Xe(p,x)¹²³Xe Reactions
The yield of ¹²³Xe is highly dependent on the energy of the incident protons. The selection of an optimal energy range is critical to maximize the production of ¹²³Xe while minimizing the formation of undesirable radionuclidic impurities.
| Proton Energy (MeV) | ¹²⁴Xe(p,pn)¹²³Xe Cross Section (mb) | ¹²⁴Xe(p,2n)¹²³Cs Cross Section (mb) | Total ¹²³I Thick Target Yield (mCi/µAh at EOB + 6.6h) |
| 15 | - | - | 5.5 |
| 20 | 135.0 | ~250 | 20.1 |
| 25 | 218.8 | ~550 | 34.8 |
| 30 | 222.3 | ~200 | 35.2 |
| 34 | 185.0 | ~50 | 32.0 |
Note: Cross-section data is compiled from various experimental measurements and evaluations. Yield data is for the final ¹²³I product after a 6.6-hour decay of ¹²³Xe. The production yield can vary based on target design and irradiation conditions.[1][2]
Experimental Protocol for ¹²³Xe Production from ¹²⁴Xe
The production of ¹²³Xe from a ¹²⁴Xe target involves several critical stages, from target preparation to the final extraction of the product.
2.2.1. Target Preparation and Assembly
-
Target Gas : Highly enriched Xenon-124 gas (>99%) is required to minimize the production of isotopic impurities.
-
Target Holder : The enriched ¹²⁴Xe gas is contained within a target holder, typically a cylindrical or conical chamber made of a material with good thermal conductivity, such as copper or aluminum.[3]
-
Beam Window : The proton beam enters the target holder through a thin window made of a material like Havar or aluminum foil. This window must be robust enough to withstand the pressure of the target gas and the heat generated by the beam, while being thin enough to minimize energy loss of the proton beam. The window is often cooled by a flow of helium gas.
2.2.2. Irradiation
-
Cyclotron : A cyclotron is used to accelerate protons to the desired energy, typically in the range of 20-30 MeV.
-
Beam Current : The proton beam current is carefully controlled. Higher currents lead to higher production rates but also generate more heat, which must be effectively dissipated to prevent target rupture.
-
Irradiation Time : The duration of the irradiation is optimized based on the half-life of ¹²³Xe (2.08 hours) to maximize its production without excessive decay during the process.
2.2.3. Post-Irradiation Processing: ¹²³Xe Separation
-
Transfer of Irradiated Gas : After irradiation, the gas mixture (containing ¹²³Xe, unreacted ¹²⁴Xe, and other potential gaseous radioisotopes) is transferred from the target holder to a separation system.
-
Cryogenic Trapping : The ¹²³Xe is separated from the bulk ¹²⁴Xe target gas using a cryogenic trap. The gas mixture is passed through a trap cooled with liquid nitrogen. Due to their different vapor pressures at cryogenic temperatures, Xenon isotopes will freeze in the trap.
-
Decay Period : The trapped Xenon is allowed to decay for a period, typically around 6-7 hours (approximately 3 half-lives of ¹²³Xe), to allow for the ¹²³Xe to decay into ¹²³I.
2.2.4. ¹²³I Elution and Purification
-
Warming the Trap : After the decay period, the cryogenic trap is allowed to warm up.
-
Elution : The ¹²³I, which has been deposited on the inner walls of the trap as the ¹²³Xe decayed, is washed out (eluted) using a small volume of a suitable solvent, such as a dilute sodium hydroxide solution.[1]
-
Quality Control : The final ¹²³I product undergoes rigorous quality control tests to determine its radionuclidic and radiochemical purity, as well as its activity concentration. The radionuclidic purity of ¹²³I produced via this method is typically greater than 99.9%.[1]
Alternative Production Pathways
While the ¹²⁴Xe(p,x) reaction is the most prevalent, other nuclear reactions can also be used to produce this compound. These are generally less common due to factors such as lower yields, higher impurity levels, or the requirement for different particle accelerators.
Proton Bombardment of Iodine-127
Another method involves the bombardment of a natural iodine (¹²⁷I) target with high-energy protons.
-
¹²⁷I(p,5n)¹²³Xe
This reaction requires significantly higher proton energies (typically >50 MeV) than the ¹²⁴Xe route.[4] While it uses an inexpensive and readily available target material, the higher energy requirement limits its use to facilities with high-energy cyclotrons. The experimental protocol is similar in principle, involving the irradiation of an iodine target, followed by the separation of the resulting ¹²³Xe gas and its subsequent decay to ¹²³I.[4]
Reactions on Tellurium Isotopes
Tellurium isotopes can also be used as target materials to produce ¹²³Xe, although these routes are less common for direct ¹²³Xe production compared to their use for direct ¹²³I production.
-
¹²²Te(³He,2n)¹²³Xe
-
¹²³Te(³He,3n)¹²³Xe
These reactions require a Helium-3 beam, which is less commonly available at medical cyclotrons compared to proton beams.
| Reaction | Projectile | Target Isotope | Energy Range (MeV) | Notes |
| ¹²⁴Xe(p,pn)¹²³Xe | Proton | ¹²⁴Xe | 20 - 30 | High purity ¹²³I, most common method.[5] |
| ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe | Proton | ¹²⁴Xe | 20 - 30 | Occurs concurrently with (p,pn) reaction.[5] |
| ¹²⁷I(p,5n)¹²³Xe | Proton | ¹²⁷I | > 50 | Requires high-energy cyclotron.[4] |
| ¹²²Te(³He,2n)¹²³Xe | Helium-3 | ¹²²Te | 20 - 30 | Less common due to ³He beam availability. |
Visualizing the Production Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the key nuclear reaction pathways and a typical experimental workflow for the production of this compound.
Conclusion
The production of this compound, primarily through the proton bombardment of enriched Xenon-124, remains the cornerstone for the generation of high-purity Iodine-123 for medical applications. The choice of this indirect production route is dictated by the superior radionuclidic purity of the final ¹²³I product, which is a critical factor for both diagnostic accuracy and patient safety. While alternative production methods exist, the ¹²⁴Xe(p,x) pathway offers a reliable and well-characterized process that is amenable to large-scale production. Continued research into target design, automation, and optimization of irradiation parameters will further enhance the efficiency and availability of this vital medical radioisotope precursor.
References
- 1. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 2. Search results [inis.iaea.org]
- 3. ijrr.com [ijrr.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xenon-123 and Other Xenon Radioisotopes for Medical Imaging and Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Radioisotopes of xenon, an inert noble gas, have carved a significant niche in nuclear medicine, primarily for diagnostic imaging of pulmonary ventilation and cerebral blood flow. Their gaseous nature allows for non-invasive administration through inhalation, providing a unique window into physiological processes. This technical guide offers a detailed comparison of Xenon-123 (¹²³Xe) with other medically relevant xenon radioisotopes, namely Xenon-133 (¹³³Xe) and Xenon-127 (¹²⁷Xe). The focus is on their physical properties, production methods, and applications in Single Photon Emission Computed Tomography (SPECT), providing a comprehensive resource for researchers and clinicians in drug development and medical physics.
Physical and Decay Characteristics
The utility of a radioisotope in diagnostic imaging is fundamentally governed by its physical and decay characteristics. A suitable half-life, a clean gamma-ray emission at an appropriate energy level, and minimal particulate emissions are all critical factors. The following tables summarize the key physical properties of ¹²³Xe, ¹³³Xe, and ¹²⁷Xe for easy comparison.
| Property | This compound (¹²³Xe) | Xenon-133 (¹³³Xe) | Xenon-127 (¹²⁷Xe) |
| Half-life | 2.08 hours[1][2] | 5.243 days[3][4] | 36.4 days[5][6] |
| Decay Mode | Electron Capture (EC), β+ | Beta minus (β-) | Electron Capture (EC) |
| Daughter Nuclide | Iodine-123 (¹²³I)[1] | Cesium-133 (¹³³Cs) | Iodine-127 (¹²⁷I) (stable)[5] |
Table 1: Key Physical Properties of Medically Relevant Xenon Radioisotopes
The choice of radioisotope for a specific application is heavily influenced by its gamma-ray emissions. The energy of the gamma rays determines the imaging characteristics, such as spatial resolution and tissue penetration, and dictates the type of collimator required for the gamma camera.
| Isotope | Gamma Ray Energy (keV) | Intensity (%) |
| This compound (¹²³Xe) | 148.9 | 48.9 |
| 178.1 | 14.9 | |
| 330.2 | 8.6 | |
| Annihilation Photon (511.0) | 45.2 | |
| Xenon-133 (¹³³Xe) | 81.0 | 36.5[7][8] |
| Xenon-127 (¹²⁷Xe) | 172.1 | 25 |
| 202.9 | 68 | |
| 375.0 | 18 |
Table 2: Principal Gamma Ray Emissions of this compound, Xenon-133, and Xenon-127
Production of Xenon Radioisotopes
The availability and purity of a radioisotope are determined by its production method. Xenon radioisotopes are typically produced in cyclotrons or nuclear reactors.
| Isotope | Production Method | Target Material | Nuclear Reaction |
| This compound (¹²³Xe) | Cyclotron | Enriched Xenon-124 (¹²⁴Xe) | ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe or ¹²⁴Xe(p,pn)¹²³Xe[9][10][11] |
| Xenon-133 (¹³³Xe) | Nuclear Reactor (Fission Product) | Uranium-235 (²³⁵U) | ²³⁵U(n,f)¹³³Xe[7][8] |
| Xenon-127 (¹²⁷Xe) | Cyclotron or Reactor | Cesium-133 (¹³³Cs) or Xenon-126 (¹²⁶Xe) | ¹³³Cs(p,x)¹²⁷Xe or ¹²⁶Xe(n,γ)¹²⁷Xe[12][13] |
Table 3: Production Methods for this compound, Xenon-133, and Xenon-127
The production of high-purity ¹²³I for SPECT imaging often involves the indirect route via ¹²³Xe. Enriched ¹²⁴Xe is bombarded with protons in a cyclotron to produce ¹²³Xe, which is then allowed to decay to ¹²³I. This method yields ¹²³I with very low levels of radioiodine contaminants.
Experimental Protocols: SPECT Imaging
SPECT imaging with xenon radioisotopes is a well-established technique for assessing regional lung ventilation and cerebral blood flow. The general workflow involves the administration of the radiotracer followed by image acquisition using a gamma camera.
General SPECT Imaging Workflow
Detailed Protocol for Xenon-133 Lung Ventilation Study
The following protocol is a typical example of a lung ventilation study using ¹³³Xe.
1. Radiopharmaceutical and Dose:
-
Radiopharmaceutical: Xenon-133 Gas.
-
Administered Activity: 370–1,110 MBq (10–30 mCi) for adults. Pediatric doses are adjusted based on weight.
2. Patient Preparation and Administration:
-
The patient is positioned, either sitting or supine.
-
A tightly fitting mask or mouthpiece is placed over the patient's nose and mouth.
-
The xenon delivery system, which includes a trap for exhaled gas, is connected.
-
The patient inhales the ¹³³Xe gas in a single deep breath (single-breath phase), followed by a period of rebreathing the gas mixture (equilibrium phase), and finally, breathing room air while the exhaled xenon is trapped (washout phase).
3. Image Acquisition:
-
A gamma camera equipped with a low-energy, high-resolution collimator is used.
-
Single-breath phase: A static image is acquired for 10-20 seconds immediately after inhalation.
-
Equilibrium phase: Dynamic or static images are acquired for several minutes while the patient rebreathes the xenon gas.
-
Washout phase: Sequential images are acquired for several minutes as the xenon is cleared from the lungs.
4. Image Processing and Analysis:
-
The acquired images are reconstructed to visualize the distribution of the radioxenon in the lungs during the different phases.
-
Areas of reduced or delayed washout are indicative of air trapping, a hallmark of obstructive airway disease.
While a specific, standardized protocol for ¹²³Xe SPECT is less common due to its short half-life and primary use as an iodine-123 generator, a similar workflow would be followed. The higher energy gamma emissions of ¹²³Xe and ¹²⁷Xe would necessitate the use of a medium-energy collimator for optimal image quality.
Comparative Advantages and Disadvantages
Each xenon radioisotope presents a unique set of advantages and disadvantages for clinical and research applications.
This compound (¹²³Xe):
-
Advantages:
-
Its decay to high-purity ¹²³I is a major advantage for thyroid and other SPECT imaging applications where radioiodine is the desired tracer.
-
The 159 keV gamma ray of its daughter, ¹²³I, is ideal for modern gamma cameras.
-
-
Disadvantages:
-
Very short half-life of 2.08 hours limits its direct use as an imaging agent and necessitates an on-site cyclotron for production.
-
Positron emission leads to 511 keV annihilation photons, which can be a source of background noise in SPECT imaging.
-
Xenon-133 (¹³³Xe):
-
Advantages:
-
Disadvantages:
Xenon-127 (¹²⁷Xe):
-
Advantages:
-
Long half-life of 36.4 days allows for extended shelf-life and flexible scheduling of studies.[5][6]
-
Higher energy gamma photons (172 and 203 keV) result in less tissue attenuation and improved image resolution compared to ¹³³Xe.[16]
-
Lower radiation dose to the patient compared to ¹³³Xe for an equivalent study.[16]
-
Can be used after a technetium-99m perfusion scan without significant interference.[16]
-
-
Disadvantages:
-
Requires a cyclotron for production, which is less widely available than nuclear reactors.
-
The higher energy photons may require more substantial shielding for gamma cameras and collection systems.
-
Decay Schemes
The decay scheme of a radioisotope provides a visual representation of its decay pathways, including the energies of emitted particles and photons.
Conclusion
The choice between this compound, Xenon-133, and Xenon-127 for research and clinical applications depends on a careful consideration of their respective properties and the specific requirements of the study. This compound's primary role is as a generator for high-purity Iodine-123. Xenon-133 remains a workhorse for lung ventilation studies due to its widespread availability, despite its suboptimal imaging characteristics. Xenon-127 offers superior image quality and a lower patient radiation dose, making it an attractive alternative to Xenon-133, although its production is more limited. For drug development professionals and scientists, understanding these nuances is critical for designing and interpreting studies that rely on these powerful diagnostic tools. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the selection and application of xenon radioisotopes in medical imaging.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Comparative study of regional cerebral blood flow images by SPECT using xenon-133, iodine-123 IMP, and technetium-99m HM-PAO (Journal Article) | OSTI.GOV [osti.gov]
- 3. Comparative study of regional cerebral blood flow images by SPECT using xenon-133, iodine-123 IMP, and technetium-99m HM-PAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnnl.gov [pnnl.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. lnhb.fr [lnhb.fr]
- 9. Iodine-123 - Wikipedia [en.wikipedia.org]
- 10. radiacode.com [radiacode.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. isotopes.gov [isotopes.gov]
- 13. Xenon-127 reactor production for medical applications [inis.iaea.org]
- 14. [PDF] A clinical comparison of Xe-127 and Xe-133 for ventilation studies. | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. A clinical comparison of Xe-127 and Xe-133 for ventilation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Frameworks for the Nuclear Structure of Xenon-123: A Technical Guide
Abstract: This document provides an in-depth technical overview of the theoretical models used to describe the nuclear structure of Xenon-123 (¹²³Xe). As an odd-mass isotope, ¹²³Xe presents a complex case where single-particle and collective degrees of freedom are intertwined, making it a compelling subject for nuclear structure theory. This guide synthesizes experimental data and compares it with predictions from prominent theoretical frameworks, including the Nuclear Shell Model, the Interacting Boson Model, and various collective models. Detailed experimental methodologies for probing the nucleus are discussed, and key relationships between theoretical approaches are visualized. The information is intended to serve as a foundational resource for researchers in nuclear physics, radiochemistry, and the development of medical isotopes where understanding nuclear stability and decay is paramount.
Fundamental Nuclear Properties of this compound
This compound is a neutron-deficient, radioactive isotope of xenon. Its fundamental properties are crucial for contextualizing the theoretical models that describe its structure. These properties have been determined through various experimental techniques.
| Property | Value | Units |
| Atomic Number (Z) | 54 | - |
| Neutron Number (N) | 69 | - |
| Mass Number (A) | 123 | - |
| Isotopic Mass | 122.908482(10) | u |
| Mass Excess | -85.24847 | MeV |
| Binding Energy per Nucleon | 8.4209 | MeV |
| Half-life | 2.08(2) | hours |
| Spin and Parity (I^π) | (1/2)+ | - |
| Decay Mode | Electron Capture (EC), β+ | - |
| Decay Energy | 2.695(10) | MeV |
Table 1: Summary of the fundamental nuclear properties of this compound, compiled from experimental data.[1][2]
Theoretical Models of Nuclear Structure
The structure of atomic nuclei, particularly those with an odd number of nucleons like ¹²³Xe, is described by several theoretical models. These models provide a framework for understanding the arrangement of protons and neutrons and for predicting nuclear properties such as energy levels, spins, parities, and electromagnetic transition probabilities.
The Nuclear Shell Model
The Nuclear Shell Model is a foundational framework that describes the nucleus in terms of nucleons (protons and neutrons) moving in a mean-field potential, analogous to the shell model for electrons in an atom.[3][4] Nucleons occupy quantized energy levels, and "magic numbers" of nucleons correspond to the closure of these shells, leading to enhanced stability.
For nuclei far from closed shells, the number of valence nucleons and available orbitals becomes too large for direct calculation. Therefore, studies on xenon isotopes often focus on a specific valence space. For lighter xenon isotopes, the relevant valence space is typically between the N=Z=50 and N=Z=82 magic number closures.[5][6] Calculations within this framework involve defining single-particle energies and the residual two-body interactions between valence nucleons.
Key Features for ¹²³Xe:
-
The structure is largely determined by the 69th neutron, an unpaired "hole" in the N=82 shell, coupled to the collective motion of the even-even ¹²²Xe core.
-
Shell model calculations for this region successfully reproduce collective deformed structures and phenomena like "backbending" at high spin, which is attributed to the alignment of a pair of nucleons in a high-j orbital, such as the 0h₁₁/₂ orbital.[5][6]
The Interacting Boson Model (IBM)
The Interacting Boson Model (IBM) offers a simplified, algebraic approach to describing nuclear collectivity.[7][8] It treats pairs of valence nucleons as bosons, drastically reducing the complexity compared to the shell model. These bosons can have angular momentum L=0 (s-bosons) or L=2 (d-bosons). The interactions between these bosons determine the collective properties of the nucleus.[9][10]
The IBM has several dynamical symmetries that correspond to specific geometric shapes:
-
U(5) limit: Describes spherical, vibrational nuclei.
-
SU(3) limit: Describes axially-deformed, rotational nuclei.
-
O(6) limit: Describes gamma-unstable nuclei.[8]
Most nuclei, including those in the xenon isotopic chain, fall in transitional regions between these limits.[11][12] For odd-mass nuclei like ¹²³Xe, the model is extended to the Interacting Boson-Fermion Model (IBFM), where the odd nucleon (a fermion) is coupled to the bosonic core.
Collective Models
Collective models treat the nucleus as a deformable liquid drop, focusing on its macroscopic properties like rotation and vibration.[13]
-
Triaxial Projected Shell Model (TPSM): This model is an extension of the shell model that incorporates nuclear deformation, including triaxiality (where the nucleus is shaped like an ellipsoid with three unequal axes). It has been applied to odd-mass xenon isotopes to elucidate the rich band structures observed at high spin.[14] The model can investigate states up to and including the second band crossing, providing insights into how the nuclear shape and structure evolve with increasing angular momentum.[14]
-
Cranked Nilsson-Strutinsky (CNS) Model: This approach is used to calculate nuclear properties at high angular momentum. The model considers nucleons moving in a deformed (cranked) potential and applies a shell correction to the liquid drop model energy. It is frequently used alongside experimental high-spin studies for comparison.[14]
-
Generalized Bohr Hamiltonian (GBH): This model provides a microscopic description of collective nuclear states. The parameters of the Hamiltonian (seven functions related to mass and moments of inertia) are derived from a microscopic mean-field theory, such as one using a Woods-Saxon potential.[15] This approach has been used to calculate the low-energy spectra of xenon isotopes without fitting parameters to experimental data.[15]
Comparison of Theoretical Predictions with Experimental Data
A primary goal of nuclear structure physics is to test theoretical predictions against experimental data. For ¹²³Xe, this involves comparing calculated energy levels and transition probabilities with values obtained from spectroscopic measurements.
| Experimental Energy (keV) | Spin / Parity (I^π) | Theoretical Model | Predicted Energy (keV) / Band Assignment | Reference |
| 0.0 | (1/2)+ | - | Ground State | [16] |
| 148.9 | (7/2)+ | - | - | [17] |
| 178.1 | (5/2)+ | - | - | [17] |
| 330.2 | (3/2)+ | - | - | [17] |
| High-Spin States | Various | Triaxial Projected Shell Model | Good agreement for yrast and γ bands | [14] |
| Low-Lying States | Various | Rigid Triaxial Rotor + Particle | Compared for negative-parity states | [16] |
Table 2: A selected comparison of experimentally measured low-lying energy levels in ¹²³Xe with qualitative results from cited theoretical models. Detailed, quantitative predictions for every level are highly specific to the parameters used in each publication and are not fully available in the provided search results.
Experimental Protocols for Studying ¹²³Xe
The experimental data on the nuclear structure of ¹²³Xe are primarily obtained through gamma-ray spectroscopy following a nuclear reaction.
Population of Excited States
To study the structure of ¹²³Xe, its nucleus must first be created in an excited state. A common method is a fusion-evaporation reaction .
-
Reaction: High-spin states in ¹²³Xe have been populated using the ⁸⁰Se(⁴⁸Ca, 5n)¹²³Xe reaction.[14]
-
Mechanism: A beam of Calcium-48 (⁴⁸Ca) ions, accelerated to a specific energy (e.g., 207 MeV), bombards a target made of Selenium-80 (⁸⁰Se). The nuclei fuse, forming a highly excited compound nucleus. This compound nucleus then "cools" by evaporating several neutrons (in this case, five) to produce ¹²³Xe in various excited, high-spin states.
Detection and Analysis
The excited ¹²³Xe nuclei decay towards the ground state by emitting a cascade of gamma rays.
-
Detection: These gamma rays are detected using sophisticated spectrometer arrays like Gammasphere .[14] Such arrays consist of many high-purity germanium (HPGe) detectors, which offer excellent energy resolution, and are surrounded by Compton-suppression shields to improve the quality of the spectra.[18]
-
Coincidence Measurement: By detecting two or more gamma rays in coincidence (i.e., arriving at the detectors at virtually the same time), physicists can establish which transitions belong to the same decay cascade. This is the primary technique for building a nuclear level scheme.[19]
-
Angular Correlations: Analyzing the angular correlation of coincident gamma rays allows for the determination of the spins of the nuclear levels and the multipolarities of the transitions between them.[16]
The following diagram illustrates the general workflow for such an experiment.
Caption: Experimental workflow for high-spin spectroscopy of ¹²³Xe.
Interrelation of Theoretical Models
The different theoretical models are not entirely independent. The IBM, for instance, can be understood as a severe truncation and subsequent "bosonization" of the more fundamental Shell Model. Collective models, in turn, represent a macroscopic limit that can emerge from the underlying microscopic interactions described by the Shell Model.
Caption: Logical relationships between major nuclear structure models.
Conclusion
The nuclear structure of this compound is a complex interplay of single-particle and collective phenomena. Theoretical frameworks such as the Shell Model, the Interacting Boson Model, and various collective models each provide essential insights into its behavior. While the Shell Model offers a fundamental microscopic description, its computational complexity is immense. The IBM provides a powerful and tractable algebraic simplification that successfully describes collective states. Models like the TPSM and CNS are crucial for interpreting the high-spin phenomena observed in experiments. The continued refinement of these theories, tested against high-precision spectroscopic data, is vital for advancing our understanding of nuclear structure and for applications that rely on a predictable knowledge of nuclear properties.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. arxiv.org [arxiv.org]
- 4. indico3.cns.s.u-tokyo.ac.jp [indico3.cns.s.u-tokyo.ac.jp]
- 5. [1009.3813] Collectivity in the light Xenon isotopes: A shell model study [arxiv.org]
- 6. Collectivity in the light xenon isotopes: A shell model study (Journal Article) | OSTI.GOV [osti.gov]
- 7. Interacting boson model - Wikipedia [en.wikipedia.org]
- 8. arxiv.org [arxiv.org]
- 9. ific.uv.es [ific.uv.es]
- 10. 3ciencias.com [3ciencias.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dl.icdst.org [dl.icdst.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mirdsoft.org [mirdsoft.org]
- 18. Gamma-ray Spectroscopy in Low-Power Nuclear Research Reactors [mdpi.com]
- 19. crpr-su.se [crpr-su.se]
Early Research on Xenon-123: A Technical Guide for Scientists and Drug Development Professionals
This technical guide provides an in-depth overview of the early research on Xenon-123 (¹²³Xe), a pivotal radionuclide in the history of nuclear medicine. Primarily valued as the parent isotope for Iodine-123 (¹²³I), early investigations into the production and properties of ¹²³Xe laid the groundwork for the widespread clinical use of high-purity ¹²³I in diagnostic imaging. This document compiles and presents key data, experimental protocols, and conceptual workflows from foundational studies for researchers, scientists, and drug development professionals.
Core Concepts in this compound Production and Decay
The principal route for the production of this compound in early research was through the irradiation of enriched Xenon-124 (¹²⁴Xe) targets with protons in a cyclotron.[1][2][3] The primary nuclear reactions of interest are the (p,pn) and (p,2n) reactions.[4] The resulting ¹²³Xe, with a half-life of 2.08 hours, decays via electron capture to ¹²³I.[5] This indirect production method was favored as it yields ¹²³I of high radionuclidic purity, which is crucial for medical applications to minimize radiation dose to the patient and improve image quality.[6]
Quantitative Data from Early Studies
Table 1: Physical and Decay Properties of this compound
| Property | Value | Reference |
| Half-life | 2.08 ± 0.02 hours | [5] |
| Decay Mode | Electron Capture (EC), β+ | [5] |
| Principal Gamma-ray Energies | 148.9 keV | N/A |
| Parent Isotope | ¹²³Cs | [5] |
| Daughter Isotope | ¹²³I | [5] |
Table 2: Early Cyclotron Production Parameters for this compound
| Parameter | Typical Value/Range | Reference |
| Target Material | Enriched Xenon-124 Gas | [7] |
| Target Type | Gas or Cryogenic (Solid) | [8] |
| Proton Beam Energy | 15 - 34 MeV | [4] |
| Beam Current | Up to 150 µA | [7] |
| Irradiation Time | 4 - 5 hours | [9] |
Experimental Protocols from Early Research
The following sections detail the methodologies employed in the early production and separation of this compound.
Target Preparation and Irradiation
Target Material: Highly enriched Xenon-124 gas was the primary target material. The enrichment was crucial to minimize the production of isotopic impurities.
Target Holder:
-
Gas Target: The enriched ¹²⁴Xe gas was contained in a target holder, typically a cylindrical or conical aluminum chamber to reduce residual radioactivity.[9] The chamber was sealed with thin metal foil windows (e.g., Havar or Molybdenum) that allowed the proton beam to enter while containing the gas.[9] The target was often water-cooled to dissipate the heat generated during irradiation.
-
Cryogenic (Solid) Target: In this method, the enriched ¹²⁴Xe gas was frozen onto a cooled surface within the target holder, typically using liquid nitrogen. This approach offered the advantage of a higher density target and reduced the risk of gas loss in case of a window rupture.
Irradiation:
-
The target holder containing the enriched ¹²⁴Xe was placed in the external beamline of a cyclotron.[7]
-
A proton beam with energies typically in the range of 24-26 MeV was used to irradiate the target.[7]
-
The beam current was carefully controlled to manage heat deposition in the target.
-
The irradiation was carried out for a predetermined duration, often several hours, to maximize the production of ¹²³Xe while considering its relatively short half-life.[9]
This compound Separation and Purification
Following irradiation, the produced ¹²³Xe needed to be separated from the remaining ¹²⁴Xe target material and any other gaseous byproducts.
Cryogenic Trapping:
-
The gas mixture from the target holder was passed through a series of traps cooled with liquid nitrogen.
-
Xenon, having a higher boiling point than other potential gaseous impurities like nitrogen or helium, would freeze in the cold traps.
-
By carefully controlling the temperature of the traps, a separation of xenon from more volatile gases could be achieved.
-
The trapped xenon, now containing ¹²³Xe and the bulk of the unreacted ¹²⁴Xe, was then allowed to warm up and was transferred to a shielded decay vessel.
Iodine-123 Recovery
The primary purpose of producing ¹²³Xe was to allow it to decay to ¹²³I.
-
The purified ¹²³Xe was held in a shielded container for a period sufficient for a significant portion of it to decay into ¹²³I (typically several half-lives of ¹²³Xe).
-
During this decay process, the newly formed ¹²³I would deposit on the interior walls of the decay vessel.
-
After the decay period, the remaining xenon gas was cryogenically transferred back to a storage container for reuse in subsequent irradiations.
-
The ¹²³I was then washed from the walls of the decay vessel using a dilute sodium hydroxide solution.[2] This process yielded a high-purity solution of ¹²³I-iodide suitable for radiopharmaceutical labeling.
Visualizations of Pathways and Workflows
The following diagrams illustrate the key processes in the production and decay of this compound.
References
- 1. Iodine-123 - Wikipedia [en.wikipedia.org]
- 2. Production Review of Accelerator-Based Medical Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 5. Production of novel diagnostic radionuclides in small medical cyclotrons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron [inis.iaea.org]
- 8. scispace.com [scispace.com]
- 9. proceedings.jacow.org [proceedings.jacow.org]
Xenon-123: A Technical Guide to Current Applications and Future Research Horizons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenon-123 (¹²³Xe) is a radionuclide of significant interest in the field of nuclear medicine, primarily serving as the parent isotope for the production of high-purity Iodine-123 (¹²³I), a key diagnostic radioisotope. This technical guide provides a comprehensive overview of the nuclear properties, production methodologies, and the established application of ¹²³Xe in the generation of ¹²³I for Single-Photon Emission Computed Tomography (SPECT) imaging. Furthermore, this document explores potential, yet underexplored, research avenues for ¹²³Xe as a standalone diagnostic or therapeutic agent. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further investigation and development in this area.
Core Properties of this compound
This compound is a proton-rich nuclide that decays via electron capture and positron emission. Its relatively short half-life makes it suitable for in-vivo applications where rapid clearance is desirable. A summary of its key physical and nuclear properties is presented in Table 1.
| Property | Value |
| Half-life | 2.08 hours |
| Decay Mode | Electron Capture (EC), Positron Emission (β+) |
| Daughter Isotope | Iodine-123 (¹²³I) |
| Primary Gamma Energy | 159 keV (from ¹²³I decay) |
| Spin and Parity | (1/2)+ |
| Specific Activity | 4.57 x 10¹⁷ Bq/g |
Production of this compound
The primary method for producing this compound is through the proton bombardment of enriched Xenon-124 in a cyclotron.[1] This process leads to the formation of ¹²³Xe via two main nuclear reactions. The subsequent decay of ¹²³Xe yields high-purity Iodine-123.
Nuclear Reactions
The key nuclear reactions for the production of this compound from a Xenon-124 target are:
-
¹²⁴Xe (p, pn) ¹²³Xe
-
¹²⁴Xe (p, 2n) ¹²³Cs → ¹²³Xe
The (p,pn) reaction involves the ejection of a proton and a neutron from the Xenon-124 nucleus upon proton bombardment. The (p,2n) reaction results in the formation of Cesium-123, which has a very short half-life (5.8 minutes) and quickly decays to this compound.
A conceptual diagram of the production and decay pathway is illustrated below.
Experimental Protocol for this compound Production and Iodine-123 Separation
The following protocol outlines the general steps for producing ¹²³Xe and separating the resulting ¹²³I.
-
Target Preparation:
-
A gas target chamber is filled with highly enriched Xenon-124 gas. The target body is typically constructed from materials capable of withstanding the proton beam's heat load, such as aluminum or titanium alloys.
-
The target windows, which contain the gas, are made of thin foils (e.g., Havar or aluminum) to minimize energy loss of the proton beam.
-
-
Irradiation:
-
The Xenon-124 gas target is bombarded with a proton beam from a cyclotron. The energy of the proton beam is optimized to maximize the yield of the (p,pn) and (p,2n) reactions while minimizing the production of impurities. Proton energies in the range of 20-30 MeV are commonly used.
-
The duration of the irradiation is determined by the desired activity of ¹²³I, taking into account the 2.08-hour half-life of ¹²³Xe.
-
-
This compound Trapping and Iodine-123 Recovery:
-
Following irradiation, the gas mixture, now containing ¹²³Xe, unreacted ¹²⁴Xe, and other potential gaseous byproducts, is transferred from the target chamber.
-
The ¹²³Xe is cryogenically trapped on a cold surface (e.g., a stainless steel loop immersed in liquid nitrogen). This allows the gaseous ¹²³Xe to solidify while any non-condensable gases can be removed.
-
The trapped ¹²³Xe is allowed to decay to ¹²³I. As ¹²³Xe decays, the resulting ¹²³I atoms are deposited on the cold surface.
-
After a sufficient decay period (typically several hours to maximize ¹²³I yield), the cold trap is warmed, and the remaining xenon gas is recovered for reuse.
-
The deposited ¹²³I is then washed from the surface using a small volume of a suitable solvent, such as a dilute sodium hydroxide solution.
-
-
Quality Control:
-
The final ¹²³I product is subjected to rigorous quality control tests to ensure its purity and suitability for radiopharmaceutical preparation.
-
Radionuclidic Purity: Gamma spectroscopy is used to identify and quantify any radioisotopic impurities.
-
Radiochemical Purity: Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to determine the chemical form of the ¹²³I and quantify any radiochemical impurities.
-
Sterility and Apyrogenicity: The final product must be sterile and free of pyrogens if it is intended for human use.
-
The overall experimental workflow is depicted in the following diagram.
Potential Research Avenues for this compound
While the primary application of this compound is as a generator for Iodine-123, its inherent properties suggest potential for direct research applications, although these are currently largely unexplored.
Direct In-Vivo Imaging
-
Pulmonary Imaging: Other xenon isotopes, such as Xenon-133, have been used for lung ventilation studies. Given that this compound is a noble gas, it could potentially be used for similar purposes. Its shorter half-life compared to Xenon-133 (2.08 hours vs. 5.2 days) could be advantageous in reducing the patient's radiation dose. Research in this area would involve developing protocols for the safe administration of radioactive xenon gas and evaluating its biodistribution and imaging characteristics using SPECT.
-
Cerebral Blood Flow: Xenon-133 has also been applied in the assessment of cerebral blood flow.[2] The inert and lipophilic nature of xenon allows it to readily cross the blood-brain barrier. Studies could be designed to investigate if ¹²³Xe offers any advantages, such as improved imaging resolution due to the different decay characteristics of its daughter nuclide, for cerebral perfusion imaging.
Development of Novel Radiopharmaceuticals
-
Encapsulated Xenon: Research into encapsulating this compound in molecular cages, such as cryptophanes or cucurbiturils, could open new avenues for targeted delivery. These host-guest complexes could potentially be functionalized with targeting vectors to direct the ¹²³Xe to specific biological sites. The subsequent decay to ¹²³I would then allow for localized imaging. This approach could offer a novel "pre-targeting" strategy.
Theranostic Applications
The decay of this compound involves the emission of Auger electrons, which have a very short range and can deposit a high amount of energy in a small volume. If this compound could be selectively delivered to the nucleus of cancer cells, these Auger electrons could induce localized DNA damage, leading to cell death. This presents a potential, albeit challenging, avenue for targeted radionuclide therapy. Research would need to focus on developing highly specific delivery mechanisms to ensure the localization of ¹²³Xe at the subcellular level to exploit the therapeutic potential of its decay products.
Conclusion
This compound is a valuable radionuclide with a well-established and critical role in the production of high-purity Iodine-123 for diagnostic imaging. The production methodologies are robust and yield a product of high quality for clinical use. While its direct application in medicine has not been explored to the extent of its daughter isotope, the physical and chemical properties of this compound suggest intriguing possibilities for future research. Further investigation into its potential as a direct imaging agent, its use in novel radiopharmaceutical design, and its theranostic capabilities could expand the utility of this important isotope beyond its current role as a generator. The protocols and data presented in this guide aim to provide a solid foundation for researchers and drug development professionals to pursue these exciting research avenues.
References
Methodological & Application
Production of High-Purity Iodine-123 from Enriched Xenon-124 Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine-123 (¹²³I) is a critical radionuclide in nuclear medicine, prized for its ideal physical characteristics for diagnostic imaging, particularly Single-Photon Emission Computed Tomography (SPECT).[1] Its 13.22-hour half-life and 159 keV gamma ray emission provide excellent image quality with a lower patient radiation dose compared to other iodine isotopes like ¹³¹I.[2][3] The production of high-purity ¹²³I is most effectively achieved through the proton bombardment of isotopically enriched Xenon-124 (¹²⁴Xe) targets.[4][5] This method is favored for its ability to produce ¹²³I with very high radionuclidic purity, minimizing long-lived contaminants.[5][6] These application notes provide detailed protocols for the production of ¹²³I from ¹²⁴Xe targets, covering targetry, irradiation, and purification, intended for professionals in radiopharmaceutical research and development.
Introduction
The use of ¹²⁴Xe as a target material for ¹²³I production offers significant advantages, primarily the high purity of the final product.[5] The production process relies on indirect nuclear reactions where the proton beam interacts with the ¹²⁴Xe nucleus to produce precursors which then decay to ¹²³I.[2][6] This indirect pathway is crucial for minimizing the co-production of undesirable iodine isotopes, such as Iodine-124, which can degrade image quality and increase the radiation dose to the patient.[7]
The primary nuclear reactions involved are:
This document outlines the essential parameters and methodologies for successful and efficient ¹²³I production using this high-purity route.
Targetry: Xenon-124 Gas and Solid Targets
The choice between a gas or solid ¹²⁴Xe target depends on the available infrastructure, desired yield, and handling preferences. Both have been successfully employed for ¹²³I production.[1][4]
Gas Target Specifications
Gaseous targets are common and allow for efficient heat dissipation and recovery of the expensive enriched xenon gas.[1][6]
| Parameter | Specification | Notes |
| Target Material | Isotopically enriched Xenon-124 gas | Enrichment levels of >99% are recommended for highest purity. |
| Target Body Material | Aluminum or other suitable alloy | Must withstand high pressure and temperature. |
| Window Foil Material | Havar® or other high-strength alloy | Must be thin enough to minimize beam energy loss but robust enough to contain the gas pressure. |
| Gas Pressure | 5-10 atm (typical) | Higher pressure increases the target thickness and potential yield. |
| Target Length | 10-30 cm | Influences the interaction length of the proton beam with the xenon gas. |
| Cooling System | Water and/or Helium cooling | Essential for dissipating heat generated by the proton beam. |
Solid (Cryogenic) Target Specifications
Solid xenon targets, formed by cryogenically freezing the gas, offer a higher target density, potentially leading to higher yields in a more compact target design.[4]
| Parameter | Specification | Notes |
| Target Material | Isotopically enriched Xenon-124 gas, frozen | Xenon is deposited as a solid layer on a cooled surface. |
| Target Holder Material | Copper or Silver | High thermal conductivity is crucial. |
| Cooling System | Liquid Nitrogen (-196 °C) | Maintains the xenon in a solid state during irradiation. |
| Target Geometry | Conical or angled surface | Optimizes the interaction of the proton beam with the solid xenon layer. |
| Xenon Quantity | ~0.7 g (120 cm³ at STP) for a typical run | Significantly less inventory required compared to a gas target for similar yields.[4] |
| Operating Pressure | ~1 bar (initial) | Reduced risk of catastrophic gas loss in case of window failure.[4] |
Experimental Protocols
Irradiation Protocol
The following protocol outlines the key steps for the cyclotron bombardment of a ¹²⁴Xe target.
Workflow for ¹²³I Production from ¹²⁴Xe Target
Caption: Workflow for ¹²³I Production.
-
Target Preparation:
-
For gas targets, fill the target chamber with isotopically enriched ¹²⁴Xe gas to the desired pressure.
-
For solid targets, cryogenically freeze the ¹²⁴Xe gas onto the cooled target holder.[4]
-
-
Irradiation Parameters:
-
Proton Energy: The optimal proton energy range is between 15 and 34 MeV.[2]
-
Beam Current: Beam currents can range from 10 to 150 µA, depending on the target design and cooling efficiency.[8]
-
Irradiation Time: Typically 1 to 4 hours. The duration is a trade-off between ¹²³Xe production and the decay of already-formed ¹²³I.
-
-
Post-Irradiation Decay:
-
After irradiation, the target is allowed to sit for a period of 2 to 7 hours. This allows for the decay of the intermediate ¹²³Xe (half-life 2.08 hours) to ¹²³I, maximizing the yield of the desired product.[2]
-
-
Xenon Recovery:
-
The unreacted and expensive ¹²⁴Xe gas is cryogenically recovered from the target for reuse.
-
Purification Protocol
The ¹²³I produced is deposited on the internal surfaces of the target. It can be recovered using a simple washing procedure.
-
Target Washing:
-
Introduce a small volume (e.g., 5-10 mL) of a dilute sodium hydroxide (NaOH) solution (e.g., 0.02 M) into the target chamber.[9]
-
Allow the solution to sit for a short period (e.g., 10-15 minutes) to dissolve the deposited ¹²³I. Gentle agitation can improve recovery.
-
-
Product Collection:
-
Transfer the NaOH solution containing the ¹²³I-iodide to a sterile collection vial.
-
Rinse the target with a small volume of sterile water and add it to the collection vial to ensure maximum recovery.
-
-
Final Formulation:
-
The resulting product is typically a solution of Sodium Iodide I-123. The pH may be adjusted with a suitable buffer if required for subsequent radiolabeling.
-
Quantitative Data
The yield of ¹²³I is dependent on several factors including proton energy, beam current, irradiation time, and target thickness.
| Proton Energy (MeV) | Thick Target Yield (mCi/µAh) at EOB* | Radionuclidic Purity (%) | Major Contaminants | Reference |
| 15 - 34 | > 35 (gas target) | > 99.9 | ¹²⁵I (< 0.1%) | [2][4] |
| 17 - 28 | ~140-150 (solid target) | > 99.9 | ¹²⁵I (< 0.2%) | [4][10] |
*EOB: End of Bombardment. Yields are typically calculated after a decay period to allow for ¹²³Xe to ¹²³I conversion.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the final ¹²³I product for clinical use.
| Test | Specification | Method |
| Radionuclidic Identity | Principal gamma photon at 159 keV | Gamma Ray Spectroscopy |
| Radionuclidic Purity | ¹²³I ≥ 99.8%; ¹²⁵I ≤ 0.2% | Gamma Ray Spectroscopy |
| Radiochemical Purity | ≥ 95% as Iodide | Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | USP <71> Sterility Tests |
| Bacterial Endotoxins | ≤ 175/V EU/mL (V=max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) Test |
Applications in Radiopharmaceutical Development
High-purity ¹²³I is a versatile radionuclide for labeling a wide range of molecules for SPECT imaging.
Logical Relationship of ¹²³I Production to Clinical Application
Caption: From Production to Diagnosis.
-
Thyroid Imaging: As sodium iodide (Na¹²³I), it is used to assess thyroid function and morphology.
-
Neurological Imaging:
-
DaTscan™ (Ioflupane I 123): Used for imaging dopamine transporters to aid in the diagnosis of Parkinsonian syndromes.[11]
-
Other brain perfusion agents.
-
-
Cardiac Imaging:
-
¹²³I-MIBG (Metaiodobenzylguanidine): For imaging of the sympathetic nervous system of the heart and for tumor localization.
-
-
Oncology: Labeling of monoclonal antibodies and peptides for tumor imaging.
The high specific activity and purity of ¹²³I produced from ¹²⁴Xe targets are critical for the successful development and application of these and other novel radiopharmaceuticals.
References
- 1. osti.gov [osti.gov]
- 2. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 3. mdpi.com [mdpi.com]
- 4. ijrr.com [ijrr.com]
- 5. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. EP0096730B1 - Gas-target method for the productions of iodine 123 - Google Patents [patents.google.com]
- 8. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron [inis.iaea.org]
- 9. Iodine-123 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. snmmi.org [snmmi.org]
Application Notes & Protocols: Cyclotron Production of Xenon-123 for High-Purity Iodine-123
Audience: Researchers, scientists, and drug development professionals.
Introduction Iodine-123 (¹²³I) is a critical radionuclide for diagnostic imaging in nuclear medicine, particularly for Single-Photon Emission Computed Tomography (SPECT).[1][2] Its favorable physical characteristics, including a half-life of 13.22 hours and the emission of a 159 keV gamma-ray, make it ideal for use with modern gamma cameras, offering excellent image quality with a lower radiation dose to the patient compared to other iodine isotopes like ¹³¹I.[1][3][4]
The production of ¹²³I with high radionuclidic purity is paramount to prevent image degradation and unnecessary radiation exposure from long-lived contaminants. The indirect production method, involving the cyclotron bombardment of enriched Xenon-124 (¹²⁴Xe) to produce Xenon-123 (¹²³Xe), is the preferred route for achieving the highest purity ¹²³I.[2][4] This document provides a detailed overview of the protocols, reaction data, and workflows for this production method.
Principle of Production The production process leverages proton bombardment of a highly enriched ¹²⁴Xe gas target in a cyclotron.[2][5] This initiates two primary nuclear reactions that yield the intermediate product, ¹²³Xe.[3][6]
-
¹²⁴Xe(p,pn)¹²³Xe
-
¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe
The resulting ¹²³Xe is a radioactive inert gas with a half-life of 2.1 hours.[7][8] It is physically separated from the target material and allowed to decay via electron capture into the desired ¹²³I product.[7] This physical separation of the xenon precursor from the target material before it decays is the key to the exceptional purity of the final ¹²³I product, as non-volatile contaminants remain behind.[4][9]
Caption: Nuclear reaction and decay pathway for ¹²³I production.
Experimental Protocols
This section outlines the standard procedures for the production of ¹²³I from a ¹²⁴Xe gas target. All operations must be conducted in appropriately shielded hot cells with remote manipulators.
Protocol 1: Target System Preparation and Irradiation
-
Target Integrity Check: Before each irradiation, perform a pressure and leak test on the gas target holder to ensure its integrity and prevent the loss of expensive enriched xenon gas.
-
Target Filling: Connect the target to a reservoir of highly enriched (>99%) ¹²⁴Xe gas. Evacuate the target chamber to a high vacuum and then backfill with the ¹²⁴Xe gas to the desired pressure.
-
Cyclotron Parameters:
-
Irradiation: Irradiate the target for a duration calculated to maximize ¹²³Xe production while minimizing the production of longer-lived impurities. A typical irradiation time is 2-4 hours.
-
Cooling: After irradiation, allow the target to cool for a short period to reduce short-lived activation products in the target holder materials.
Protocol 2: Post-Irradiation Separation of this compound
-
Gas Transfer: Remotely transfer the irradiated gas from the target chamber into a shielded decay vessel. This can be achieved by a pressure gradient or by using a carrier gas like helium.
-
Cryogenic Trapping: The decay vessel is typically cooled with liquid nitrogen (-196°C). As the gas mixture passes through, the xenon (boiling point -108°C) freezes and is trapped on the cold inner surface of the vessel. Non-condensable gases like helium are vented through a filtered exhaust. This step effectively separates the xenon from other gaseous impurities.
Protocol 3: Iodine-123 Recovery
-
Decay Period: Isolate the cryogenic trap and allow the trapped ¹²³Xe to decay. A decay period of 6-7 hours (approximately 3 half-lives of ¹²³Xe) is optimal to maximize the yield of ¹²³I.[7] During this time, the newly formed ¹²³I atoms plate out onto the interior walls of the vessel.
-
Xenon Recovery: After the decay period, gently warm the trap to sublimate the remaining stable and long-lived xenon isotopes. The recovered enriched xenon gas is cryogenically transferred back to a storage cylinder for reuse in subsequent production runs.
-
Iodine Elution: Introduce a small volume of a sterile, dilute (e.g., 0.02 M) sodium hydroxide (NaOH) solution into the decay vessel.[1]
-
Washing: Agitate or rinse the interior of the vessel with the NaOH solution to dissolve the plated ¹²³I, forming a solution of sodium iodide ([¹²³I]NaI).
-
Collection: Remotely transfer the final [¹²³I]NaI solution into a sterile, shielded vial for quality control testing.
Caption: General experimental workflow for ¹²³I production.
Protocol 4: Quality Control
-
Radionuclidic Purity:
-
Assay a sample of the final solution using a high-purity germanium (HPGe) detector for gamma-ray spectroscopy.
-
Identify and quantify the 159 keV photopeak for ¹²³I.
-
Scan for gamma emissions from potential impurities, primarily ¹²⁵I (from ¹²⁶Xe in the target) and other radioiodines.[9][10] The radionuclidic purity should exceed 99.9%.[8]
-
-
Radiochemical Purity:
-
Use thin-layer chromatography (TLC) to confirm that the radioactivity is predominantly in the form of iodide ([¹²³I]I⁻).
-
-
Activity Measurement:
-
Calibrate the total activity of the batch using a dose calibrator.
-
-
Sterility and Endotoxin Testing:
-
Perform standard sterility tests (e.g., incubation in thioglycollate media) and Limulus Amebocyte Lysate (LAL) tests for bacterial endotoxins to ensure the product is safe for human administration.[7]
-
Data Presentation
The following tables summarize key quantitative data associated with the cyclotron production of ¹²³I via the ¹²³Xe intermediate route.
Table 1: Key Nuclear Reactions and Properties
| Reaction ID | Nuclear Reaction | Projectile | Target Isotope | Product | Half-Life of Product |
| 1 | ¹²⁴Xe(p,pn)¹²³Xe | Proton | ¹²⁴Xe | ¹²³Xe | 2.1 hours |
| 2 | ¹²⁴Xe(p,2n)¹²³Cs | Proton | ¹²⁴Xe | ¹²³Cs | 6 minutes |
| 3 | ¹²³Cs → ¹²³Xe | (Decay) | - | ¹²³Xe | 2.1 hours |
| 4 | ¹²³Xe → ¹²³I | (Decay) | - | ¹²³I | 13.22 hours[1] |
Table 2: Representative Cyclotron Irradiation Parameters
| Parameter | Value | Reference |
| Target Material | >99% Enriched ¹²⁴Xe Gas | [2][4] |
| Incident Proton Energy | 15 - 34 MeV | [8][12] |
| Typical Operating Energy | 24 - 26 MeV | [10][11] |
| Beam Current | 6 - 75 µA | [7][10] |
| Irradiation Duration | 2 - 4 hours | - |
| Target Type | Cooled Gas Target or Cryogenic Solid Target | [10][13] |
Table 3: Achievable Yields and Product Quality
| Parameter | Typical Value | Reference |
| Production Yield | ~2.70 mCi/µAh | [14] |
| Max Production (single run) | > 1 Ci | [10][11] |
| Radionuclidic Purity | > 99.9% | [8] |
| ¹²⁵I Contamination (at EOB) | < 0.2% | [9][10] |
| Final Chemical Form | Sodium Iodide ([¹²³I]NaI) in dilute NaOH | [1] |
Safety Considerations The production of ¹²³I involves significant radiation hazards. All procedures must be carried out in heavily shielded "hot cells" using remote handling equipment. The use of high-pressure gas targets requires rigorous safety protocols to prevent rupture and the release of radioactive xenon gas. Personnel must be equipped with appropriate dosimetry and adhere to all institutional and federal radiation safety regulations.
References
- 1. Iodine-123 - Wikipedia [en.wikipedia.org]
- 2. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2 Radiopharmaceuticals for Clinical SPECT Studies | Radiology Key [radiologykey.com]
- 4. scispace.com [scispace.com]
- 5. Production Review of Accelerator-Based Medical Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of novel diagnostic radionuclides in small medical cyclotrons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 9. US4622201A - Gas-target method for the production of iodine-123 - Google Patents [patents.google.com]
- 10. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron [inis.iaea.org]
- 11. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron (Conference) | OSTI.GOV [osti.gov]
- 12. Search results [inis.iaea.org]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Xenon-123 Gas Targetry Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, operation, and associated protocols for Xenon-123 (¹²³Xe) gas targetry systems. These systems are pivotal for the production of high-purity Iodine-123 (¹²³I), a critical radioisotope in diagnostic nuclear medicine.
Introduction to this compound Production
Iodine-123 is a valuable radioisotope for Single Photon Emission Computed Tomography (SPECT) imaging due to its favorable decay characteristics, including a half-life of 13.22 hours and the emission of 159 keV gamma rays.[1][2] The indirect production of ¹²³I via a ¹²³Xe precursor is the preferred method for achieving high radionuclidic purity, minimizing contamination from other iodine isotopes like ¹²⁴I.[3][4] This process involves the proton bombardment of enriched Xenon-124 (¹²⁴Xe) gas in a cyclotron.[2][5]
The primary nuclear reactions are:
-
¹²⁴Xe(p,pn)¹²³Xe
-
¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe
The resulting ¹²³Xe, with a half-life of 2.08 hours, decays to ¹²³I.[6]
This compound Gas Targetry System Design
A typical ¹²³Xe gas target system is an intricate assembly designed to safely contain the expensive enriched ¹²⁴Xe gas during proton beam irradiation while withstanding significant heat and pressure. Key components include the target body, beam windows, and cooling systems.
-
Target Body: The target chamber is commonly fabricated from materials like aluminum with an inner nickel plating to ensure product purity.[7] It is designed to hold the ¹²⁴Xe gas, often at pressures significantly above atmospheric pressure.
-
Beam Windows: Thin foils, typically made of materials like Molybdenum (e.g., 25 µm or 50 µm), separate the target gas from the cyclotron vacuum and the cooling system.[8] These windows must be robust enough to withstand the pressure differential and the heat deposited by the proton beam.
-
Cooling Systems: Efficient cooling is critical to prevent overheating and potential rupture of the beam windows. A dual cooling approach is common:
-
Helium Cooling: High-purity helium gas is circulated at high pressure over the beam windows to dissipate heat.
-
Water Cooling: The target body is typically water-cooled to manage the overall thermal load.
-
-
Cryogenic Xenon Recovery: To conserve the costly enriched ¹²⁴Xe gas, a cryogenic system utilizing liquid nitrogen is employed to "freeze out" and recover the xenon gas from the target chamber post-irradiation.[5]
-
Automated Systems: Modern systems, such as the KIPROS and IPEN-CNEN systems, are fully automated, controlling the entire process from ¹²⁴Xe transfer and irradiation to ¹²³I recovery.[7][9] This automation enhances safety and reproducibility.
Quantitative Data
The operational parameters of ¹²³Xe gas targetry systems can vary depending on the specific cyclotron and target design. The following tables summarize typical data found in the literature.
| Table 1: Typical Operating Parameters for Xenon-124 Gas Targets | |
| Parameter | Typical Value/Range |
| Target Material | Enriched Xenon-124 Gas (>99.8%) |
| Proton Energy | 15 - 34 MeV[6] |
| Beam Current | 75 - 200 µA[7] |
| Target Gas Pressure | > 5 bar[10] |
| Irradiation Time | Dependent on desired yield |
| Cooling | Helium and Water[9] |
| Table 2: Reported Iodine-123 Production Yields from Xenon-124 Gas Targets | |||
| Institution/System | Proton Energy (MeV) | Beam Current (µA) | Reported Yield |
| TRIUMF (CP-42 Cyclotron) | 24 - 26 | 75 | 1.1 Ci (max. per run) |
| IPEN-CNEN/SP (Manual System) | ~30 | N/A | ~2.5 mCi/µAh[11] |
| IPEN-CNEN/SP (Automated System) | ~30 | N/A | 2.70 mCi/µAh[9] |
| KIPROS System | 30 | 100 - 200 | >350 MBq/µAh (>9.46 mCi/µAh)[7] |
| Brookhaven National Laboratory (BNL) | 15 - 34 | N/A | Yields tabulated in publications[6] |
Experimental Protocols
The following protocols provide a general methodology for the production of ¹²³I using a ¹²⁴Xe gas target system. Specific parameters should be optimized for the particular setup.
4.1. Protocol for Target Preparation and Irradiation
-
System Check: Ensure all connections are secure and the system is leak-tight.
-
Target Loading: Cryogenically transfer a measured quantity of enriched ¹²⁴Xe gas from a storage vessel into the target chamber.[12]
-
Pressurization: Allow the target chamber to warm to ambient temperature, reaching the desired operating pressure.
-
Cooling System Activation: Initiate the helium and water cooling circuits.
-
Beam Tuning: Direct the proton beam through the beamline, ensuring it is correctly centered on the target windows using diagnostic tools like sector collimators.[7]
-
Irradiation: Irradiate the ¹²⁴Xe gas with protons at the desired energy and current for a predetermined duration to achieve the target yield of ¹²³Xe.
-
End of Bombardment (EOB): Terminate the proton beam.
4.2. Protocol for this compound Decay and Iodine-123 Recovery
-
Xenon Recovery: After irradiation, cryogenically transfer the ¹²⁴Xe gas (now containing ¹²³Xe) from the target chamber to a shielded decay vessel using liquid nitrogen.[12]
-
Decay Period: Allow the ¹²³Xe in the decay vessel to decay to ¹²³I. The optimal decay time is typically several hours to maximize the ¹²³I activity.
-
Xenon Recycling: After the decay period, cryogenically transfer the stable ¹²⁴Xe gas from the decay vessel to a storage cylinder for reuse.[12]
-
Iodine-123 Elution: The ¹²³I adheres to the inner walls of the decay vessel. Wash the vessel with a small volume of dilute sodium hydroxide (e.g., 0.1 M NaOH) to dissolve the ¹²³I.[2]
-
Purification (if necessary): The resulting ¹²³I-sodium iodide solution can be further purified using ion exchange chromatography to concentrate the product and remove any impurities.[5]
4.3. Protocol for Quality Control of Iodine-123
-
Radionuclidic Purity:
-
Method: Gamma-ray spectrometry using a high-purity germanium (HPGe) detector.[1][13]
-
Procedure:
-
Acquire a gamma spectrum of the ¹²³I sample.
-
Identify the characteristic 159 keV photopeak of ¹²³I.
-
Analyze the spectrum for the presence of photopeaks from potential radionuclidic impurities (e.g., ¹²⁴I, ¹²⁵I).
-
Quantify the activity of each radionuclide to determine the radionuclidic purity.
-
-
Acceptance Criteria: Typically >99.8% ¹²³I.[8]
-
-
Radiochemical Purity:
-
Method: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[13][14][15]
-
Procedure (HPLC):
-
Inject a small aliquot of the ¹²³I solution onto a suitable HPLC column (e.g., reverse-phase C18).
-
Elute with an appropriate mobile phase (e.g., methanol:acetic acid solution).[14]
-
Monitor the eluate with a UV detector and a radioactivity detector.
-
Determine the percentage of radioactivity associated with the desired chemical form (iodide).
-
-
Acceptance Criteria: Typically >95% as iodide.[16]
-
-
Chemical Purity: Assess for the presence of non-radioactive chemical impurities that may have been introduced during the process.
-
Sterility and Endotoxins: For clinical applications, the final product must be tested for sterility and pyrogenicity according to pharmacopeial standards.
Visualizations
The following diagrams illustrate the key processes in ¹²³Xe gas targetry and ¹²³I production.
Caption: Nuclear reaction pathways for the production of this compound.
Caption: General workflow for ¹²³I production via the ¹²³Xe gas target method.
References
- 1. digicollections.net [digicollections.net]
- 2. Iodine-123 - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. scispace.com [scispace.com]
- 5. Iodine 123 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 6. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 7. zyklotron-ag.de [zyklotron-ag.de]
- 8. zyklotron-ag.de [zyklotron-ag.de]
- 9. A new 124Xe irradiation system for 123I production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrr.com [ijrr.com]
- 11. researchgate.net [researchgate.net]
- 12. US4622201A - Gas-target method for the production of iodine-123 - Google Patents [patents.google.com]
- 13. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. inis.iaea.org [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification and Separation of Iodine-123 from Xenon Targets
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the purification and separation of Iodine-123 (¹²³I) from Xenon (Xe) targets, a critical process for the production of high-purity radiopharmaceuticals. The information presented herein is intended to guide researchers, scientists, and drug development professionals in understanding and implementing this essential radiochemical separation.
Introduction
Iodine-123 is a crucial radioisotope in nuclear medicine, primarily utilized for diagnostic imaging with Single-Photon Emission Computed Tomography (SPECT).[1] Its favorable physical properties, including a half-life of 13.22 hours and gamma-ray emissions at 159 keV, make it ideal for various diagnostic procedures, particularly for thyroid imaging.[1][2] The production of high-purity ¹²³I is paramount to ensure image quality and minimize the radiation dose to the patient.[2]
The most common and preferred method for producing high-purity ¹²³I is through the proton bombardment of enriched Xenon-124 (¹²⁴Xe) gas in a cyclotron.[2][3] This "indirect" production method involves the formation of Xenon-123 (¹²³Xe), which subsequently decays to ¹²³I.[4][5] This approach is favored over direct methods, such as the bombardment of Tellurium targets, as it significantly reduces the co-production of undesirable long-lived radioiodine impurities like ¹²⁴I, ¹²⁵I, and ¹²⁶I.[3][4] The separation of ¹²³I from the Xenon target material is based on the distinct physicochemical properties of the noble gas Xenon and the halogen Iodine.
Production and Decay Pathway
The production of ¹²³I from a ¹²⁴Xe target primarily proceeds through the following nuclear reactions and decay sequence:
-
Proton Bombardment: Enriched ¹²⁴Xe gas is bombarded with protons in a cyclotron. The primary nuclear reactions are:
-
Decay to Iodine-123: The produced ¹²³Xe, a radioactive gas with a half-life of 2.08 hours, is physically separated from the target and allowed to decay to ¹²³I via electron capture.[4]
This indirect production route is advantageous because the gaseous precursor, ¹²³Xe, can be easily transported away from the target, allowing for the separation of the desired ¹²³I from the stable ¹²⁴Xe target material and other potential impurities.[4]
Purification and Separation Workflow
The general workflow for the purification and separation of ¹²³I from a Xenon target can be summarized in the following stages:
Caption: Workflow for ¹²³I purification from a Xenon target.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the purification and separation of ¹²³I from a Xenon target.
4.1. Target System and Irradiation
-
Target Gas: Highly enriched ¹²⁴Xe gas is used to maximize the yield of ¹²³Xe and minimize the production of other Xenon isotopes.
-
Target Holder: The Xenon gas is contained in a target holder, typically made of a material that can withstand the beam energy and pressure, with entrance and exit windows for the proton beam.
-
Irradiation Parameters: The target is irradiated with a proton beam from a cyclotron. The energy of the proton beam is a critical parameter that influences the yield of ¹²³Xe and the formation of impurities. Proton energies are typically in the range of 15 to 34 MeV.[5]
4.2. Post-Irradiation Transfer of this compound
-
Objective: To transfer the gaseous ¹²³Xe from the target holder to a separate decay vessel.
-
Procedure:
-
Following irradiation, the target holder is connected to a shielded decay vessel.
-
The gaseous contents of the target, including the ¹²³Xe and the remaining ¹²⁴Xe, are transferred to the decay vessel. This can be achieved by pressure differential or by using a carrier gas.
-
4.3. Decay and Deposition of Iodine-123
-
Objective: To allow the ¹²³Xe to decay to ¹²³I, which then deposits on the interior surfaces of the decay vessel.
-
Procedure:
-
The decay vessel containing the ¹²³Xe is maintained at a controlled temperature. The vessel may be cooled to enhance the deposition of the ¹²³I.[1]
-
The ¹²³Xe is allowed to decay for a specific period, typically several hours, to maximize the amount of ¹²³I produced.
-
4.4. Elution of Iodine-123
-
Objective: To recover the deposited ¹²³I from the walls of the decay vessel.
-
Procedure:
-
After the decay period, the remaining Xenon gas is evacuated from the decay vessel and can be recovered for reuse.
-
A dilute solution of sodium hydroxide (NaOH), typically 0.02 M, is introduced into the decay vessel to dissolve the deposited ¹²³I.[1][7]
-
The vessel is rinsed with the NaOH solution to ensure complete recovery of the ¹²³I.
-
The resulting solution, containing [¹²³I]Sodium Iodide, is collected.
-
4.5. Quality Control
-
Objective: To ensure the final product meets the required specifications for radiochemical and radionuclidic purity.
-
Procedures:
-
Radionuclidic Purity: The gamma-ray spectrum of the final product is measured using a calibrated gamma-ray spectrometer to identify and quantify the presence of any radionuclidic impurities.
-
Radiochemical Purity: The chemical form of the ¹²³I is determined using techniques such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to ensure it is in the desired chemical form (iodide).
-
Quantitative Data
The yield and purity of ¹²³I are critical parameters in the production process. The following tables summarize typical quantitative data reported in the literature.
Table 1: Production Yield of Iodine-123
| Proton Energy (MeV) | Target | Yield (mCi/µAh) | Reference |
| 15-34 | Enriched ¹²⁴Xe | Not specified | [5] |
| 24-26 | 50% Enriched ¹²⁴Xe | Up to 1.1 Ci total | [7] |
Table 2: Radiochemical and Radionuclidic Purity of Iodine-123
| Parameter | Specification | Reference |
| Radiochemical Purity | > 99.9% | [5] |
| ¹²⁵I Contamination | < 0.1% (at 6.6 hrs post-bombardment) | [5] |
| ¹²⁵I Contamination | < 0.2% (with optimal timing) | [7] |
Logical Relationship of Purity and Production Method
The choice of production method has a direct impact on the purity of the final ¹²³I product. The indirect production from Xenon targets is superior in this regard.
Caption: Impact of production method on ¹²³I purity.
Conclusion
The purification and separation of Iodine-123 from Xenon targets is a well-established and highly effective method for producing high-purity ¹²³I for medical applications. The process leverages the different chemical properties of Xenon and Iodine to achieve a clean separation. By carefully controlling the irradiation and processing parameters, it is possible to obtain ¹²³I with excellent radionuclidic and radiochemical purity, which is essential for the development of safe and effective radiopharmaceuticals.
References
- 1. Iodine-123 - Wikipedia [en.wikipedia.org]
- 2. openmedscience.com [openmedscience.com]
- 3. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4622201A - Gas-target method for the production of iodine-123 - Google Patents [patents.google.com]
- 5. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 6. Search results [inis.iaea.org]
- 7. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron [inis.iaea.org]
Application Notes and Protocols: The Role of Xenon-123 in Single-Photon Emission Computed Tomography (SPECT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
While Xenon-133 is the most commonly utilized xenon isotope for direct use in single-photon emission computed tomography (SPECT), particularly for lung ventilation studies, Xenon-123 (¹²³Xe) plays a crucial, albeit indirect, role in SPECT imaging. The primary significance of ¹²³Xe lies in its role as a precursor in the production of Iodine-123 (¹²³I), a widely used radionuclide for a variety of diagnostic SPECT procedures. This document provides detailed application notes and protocols surrounding the production of ¹²³I from ¹²³Xe and the subsequent applications of ¹²³I in SPECT.
From this compound to Iodine-123: The Production Pathway
Iodine-123 is a critical diagnostic radioisotope due to its favorable physical properties, including a half-life of 13.22 hours and gamma ray emissions at 159 keV, which are ideal for imaging with SPECT cameras.[1][2][3][4] The production of high-purity ¹²³I is often achieved through the proton bombardment of enriched Xenon-124 (¹²⁴Xe) in a cyclotron.[1][2][3][5] This process involves the formation of this compound as an intermediate radionuclide, which then decays to Iodine-123.
The primary nuclear reaction is:
¹²⁴Xe (p, 2n) → ¹²³Cs → ¹²³Xe → ¹²³I
Alternatively, the following reaction also occurs:
¹²⁴Xe (p, pn) → ¹²³Xe → ¹²³I
In this multi-step process, ¹²⁴Xe gas is irradiated with protons, leading to the formation of Caesium-123 (¹²³Cs) and this compound. Both ¹²³Cs and ¹²³Xe are unstable and subsequently decay to ¹²³I. The resulting ¹²³I is then chemically separated and purified to produce the final radiopharmaceutical.
Physical and Radiochemical Properties
A summary of the key physical properties of the radionuclides involved in this process is presented below.
| Property | This compound (¹²³Xe) | Iodine-123 (¹²³I) |
| Half-life | 2.08 hours | 13.22 hours |
| Decay Mode | Electron Capture (EC), β+ | Electron Capture (EC) |
| Daughter Nuclide | ¹²³I | Tellurium-123 (¹²³Te) |
| Principal Gamma Energy | - | 159 keV |
| Primary Application | Intermediate in ¹²³I production | Diagnostic SPECT imaging |
Applications of Iodine-123 in SPECT
Iodine-123 labeled radiopharmaceuticals are utilized in a wide range of SPECT studies, providing valuable functional information for diagnosis and treatment planning.
Thyroid Imaging
Application: Assessment of thyroid function and morphology, diagnosis of hyperthyroidism, hypothyroidism, and evaluation of thyroid nodules.[2][4]
Radiopharmaceutical: Sodium Iodide (Na¹²³I)
Mechanism: The thyroid gland actively transports and incorporates iodine for the synthesis of thyroid hormones. Administered ¹²³I-iodide follows this physiological pathway, allowing for the visualization of thyroid function.
Brain Imaging (Cerebral Blood Flow and Dopamine Transporter Imaging)
Application: Evaluation of regional cerebral blood flow (rCBF) in cerebrovascular diseases and imaging of dopamine transporters (DAT) for the differential diagnosis of parkinsonian syndromes.[2][6]
Radiopharmaceuticals:
-
rCBF: ¹²³I-IMP (N-isopropyl-p-iodoamphetamine)
-
DAT Imaging: ¹²³I-ioflupane (DaTscan™)
Mechanism:
-
¹²³I-IMP is a lipophilic agent that crosses the blood-brain barrier and is trapped in brain tissue in proportion to regional blood flow.
-
¹²³I-ioflupane binds with high affinity to the dopamine transporter in the striatum. A reduced uptake is indicative of dopaminergic neurodegeneration.
Myocardial Perfusion Imaging
Application: Assessment of myocardial blood flow to detect ischemia and infarction in patients with suspected coronary artery disease.
Radiopharmaceutical: ¹²³I-BMIPP (β-methyl-p-iodophenyl-pentadecanoic acid)
Mechanism: ¹²³I-BMIPP is a fatty acid analog that is taken up by myocardial cells. Reduced uptake can indicate areas of compromised blood flow or metabolic dysfunction.
Experimental Protocols
Protocol 1: Quality Control of Iodine-123 Radiopharmaceuticals
Objective: To ensure the radionuclidic and radiochemical purity of the ¹²³I-labeled radiopharmaceutical prior to administration.
Methodology:
-
Radionuclidic Purity:
-
Utilize a high-purity germanium (HPGe) detector to perform gamma-ray spectroscopy on a sample of the final ¹²³I product.
-
Acquire a spectrum and identify all gamma-emitting radionuclides present.
-
Calculate the percentage of total activity contributed by ¹²³I. The presence of other iodine isotopes (e.g., ¹²⁴I, ¹²⁵I) or other radionuclidic impurities should be below specified limits.
-
-
Radiochemical Purity:
-
Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the desired ¹²³I-labeled compound from any unbound ¹²³I or other radiochemical impurities.
-
For TLC, spot a small amount of the radiopharmaceutical on a TLC strip and develop it in an appropriate solvent system.
-
Scan the strip using a radioactivity scanner to determine the distribution of radioactivity.
-
Calculate the radiochemical purity as the percentage of the total radioactivity in the spot corresponding to the desired compound.
-
Protocol 2: SPECT Imaging with ¹²³I-Ioflupane for Dopamine Transporter (DAT) Scans
Objective: To visualize and quantify dopamine transporter availability in the striatum for the evaluation of suspected parkinsonian syndromes.
Methodology:
-
Patient Preparation:
-
Administer a thyroid-blocking agent (e.g., potassium iodide) at least 1 hour prior to ¹²³I-ioflupane injection to minimize thyroid uptake of free ¹²³I.
-
-
Radiopharmaceutical Administration:
-
Administer approximately 111-185 MBq (3-5 mCi) of ¹²³I-ioflupane intravenously over at least 20 seconds.
-
-
Image Acquisition:
-
SPECT imaging is performed 3 to 6 hours after injection.
-
Use a gamma camera equipped with a high-resolution, parallel-hole collimator.
-
Acquire images over 360 degrees with a 128x128 matrix, with a typical acquisition time of 30-45 minutes.
-
-
Image Processing and Analysis:
-
Reconstruct the acquired projection data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with attenuation correction.
-
Analyze the reconstructed images visually and semi-quantitatively.
-
For semi-quantitative analysis, regions of interest (ROIs) are drawn over the caudate nucleus, putamen, and a reference region with non-specific binding (e.g., the occipital cortex).
-
Calculate the striatal binding ratio (SBR) to quantify dopamine transporter availability.
-
References
- 1. Iodine-123 - Wikipedia [en.wikipedia.org]
- 2. radiacode.com [radiacode.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. openmedscience.com [openmedscience.com]
- 5. Production Review of Accelerator-Based Medical Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of regional cerebral blood flow images by SPECT using xenon-133, iodine-123 IMP, and technetium-99m HM-PAO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xenon-123 as a Precursor for Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Xenon-123 (¹²³Xe) as a precursor for the production of high-purity Iodine-123 (¹²³I), a critical radionuclide for single-photon emission computed tomography (SPECT) imaging. The following sections detail the production of ¹²³Xe, its decay to ¹²³I, and the subsequent use of ¹²³I in the synthesis of radiopharmaceuticals.
Introduction
Iodine-123 is a nearly ideal radionuclide for diagnostic imaging in nuclear medicine.[1][2][3] Its 159 keV gamma-ray emission is well-suited for modern gamma cameras, providing excellent image resolution with a lower radiation dose to the patient compared to other iodine isotopes like ¹³¹I.[2][3] The indirect production of ¹²³I via the decay of its precursor, ¹²³Xe, is the preferred method for obtaining high-purity ¹²³I, which is essential for the quality and safety of radiopharmaceuticals.[3][4][5] This method significantly reduces the contamination from other iodine radioisotopes, such as ¹²⁴I, which can degrade image quality and increase the patient's radiation burden.[3][4]
This compound is produced in a cyclotron by the proton bombardment of enriched Xenon-124 (¹²⁴Xe).[1][2][4] The gaseous nature of xenon allows for its efficient separation from the target material and subsequent transport to a separate vessel for decay into ¹²³I.[3][6] This process yields high-purity ¹²³I suitable for labeling a variety of molecules for diagnostic imaging applications in oncology, cardiology, and neurology.[7][8]
Physical Properties of this compound and Iodine-123
A summary of the key physical properties of ¹²³Xe and ¹²³I is presented in the table below.
| Property | This compound (¹²³Xe) | Iodine-123 (¹²³I) |
| Half-life | 2.08 hours | 13.22 hours[2][9] |
| Decay Mode | Electron Capture (EC), β+ | Electron Capture (EC)[2] |
| Primary Gamma Energy | Not applicable for imaging | 159 keV[1][2][8][10] |
| Parent Isotope | ¹²³Cs (via ¹²⁴Xe(p,2n) reaction) | ¹²³Xe[2][8][10] |
| Daughter Isotope | ¹²³I | ¹²³Te (stable)[2] |
Production of High-Purity Iodine-123 from this compound
The production of high-purity ¹²³I from a ¹²³Xe precursor involves two main stages: the production of ¹²³Xe via cyclotron bombardment and the subsequent separation and decay of ¹²³Xe to yield ¹²³I.
Production of this compound
This compound is produced by irradiating highly enriched ¹²⁴Xe gas with protons in a cyclotron.[1][4] The primary nuclear reactions are:
-
¹²⁴Xe(p,pn)¹²³Xe
-
¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe
The production yield of ¹²³I is dependent on several factors, including proton energy, beam current, irradiation time, and the design of the xenon target. Both gaseous and solid (cryogenic) ¹²⁴Xe targets have been developed for this purpose.[5][9][11]
| Parameter | Value | Reference |
| Target Material | Enriched Xenon-124 (¹²⁴Xe) gas | [1][4] |
| Proton Energy | 15 - 34 MeV | [12] |
| Predicted Production Yield | ~150 mCi/µAh (solid target) | [9][13] |
| Bulk Yield | 350 MBq/µAh (gas target) | [14] |
| Radionuclidic Purity of ¹²³I | > 99.9% | [12] |
Experimental Protocol: Production of this compound
This protocol outlines the general steps for the production of ¹²³Xe using a cyclotron and a gaseous ¹²⁴Xe target system.
Materials:
-
Highly enriched ( >99%) ¹²⁴Xe gas
-
Cyclotron capable of delivering a proton beam of 15-34 MeV
-
Gas target assembly designed for high-pressure operation
-
Cryogenic system for xenon recovery
-
Remote handling system for radioactive materials
Procedure:
-
Target Preparation: The gas target vessel is evacuated and then filled with enriched ¹²⁴Xe gas to a specific pressure.
-
Irradiation: The target is bombarded with a proton beam from the cyclotron. The proton energy, beam current, and irradiation time are optimized to maximize the production of ¹²³Xe while minimizing the formation of impurities.
-
This compound Transfer: Following irradiation, the gaseous contents of the target, now containing ¹²³Xe, are transferred to a shielded decay vessel. This transfer is typically achieved using a cryogenic trapping system, which freezes the xenon gas.
-
Xenon-124 Recovery: The expensive enriched ¹²⁴Xe is recovered for reuse by carefully controlling the temperature of the cryogenic trap to selectively vaporize and transfer the ¹²⁴Xe back to a storage cylinder, leaving the less volatile decay products behind.
Decay of this compound to Iodine-123
The produced ¹²³Xe is allowed to decay in a shielded vessel. ¹²³Xe decays to ¹²³I via electron capture with a half-life of 2.08 hours.
Experimental Protocol: Separation of Iodine-123
Once a sufficient amount of ¹²³Xe has decayed to ¹²³I (typically after several hours), the ¹²³I is separated from the remaining xenon and the inner walls of the decay vessel.
Materials:
-
Decay vessel containing ¹²³I
-
High-purity water or dilute sodium hydroxide solution
-
Ion exchange columns for purification
-
Sterile filtration unit
Procedure:
-
Elution: The inner surface of the decay vessel, where the ¹²³I has been deposited, is rinsed with a small volume of high-purity water or a dilute sodium hydroxide solution to elute the ¹²³I.
-
Purification: The resulting ¹²³I solution is passed through a series of ion exchange columns to remove any metallic or other chemical impurities.
-
Sterilization: The purified [¹²³I]iodide solution is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free vial.
-
Quality Control: The final product undergoes rigorous quality control tests, including determination of radionuclidic and radiochemical purity (typically by gamma spectroscopy and chromatography), pH, and sterility.
Radiolabeling with Iodine-123
The high-purity [¹²³I]iodide produced from the decay of ¹²³Xe can be used to label a variety of molecules for diagnostic imaging. Below are outlines of the radiolabeling protocols for two important ¹²³I-radiopharmaceuticals.
[¹²³I]Metaiodobenzylguanidine ([¹²³I]MIBG)
[¹²³I]MIBG is a norepinephrine analog used for the scintigraphic imaging of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma, and for the assessment of cardiac sympathetic innervation.[7][15][16]
Experimental Protocol: Radiolabeling of MIBG with ¹²³I
The radiolabeling of MIBG with ¹²³I typically involves a five-step process that can be performed on a semi-automated synthesis module.[7]
Materials:
-
[¹²³I]Sodium iodide in dilute NaOH solution
-
MIBG precursor (e.g., N-(3-bromobenzyl)guanidine)
-
Reaction buffer (e.g., ammonium sulfate in acetic acid)
-
High-performance liquid chromatography (HPLC) system for purification
-
Sterile vials and filters
Procedure:
-
Loading: The MIBG precursor and the [¹²³I]sodium iodide solution are loaded into the reaction vessel of the synthesis module.
-
Radiolabeling: The reaction mixture is heated to facilitate the radioiodination of the precursor. Reaction conditions (temperature and time) are optimized for high labeling efficiency.
-
Purification: The reaction mixture is transferred to an HPLC system to separate the [¹²³I]MIBG from unreacted [¹²³I]iodide and by-products.
-
Extraction and Formulation: The purified [¹²³I]MIBG fraction is collected, the solvent is evaporated, and the final product is formulated in a physiologically compatible solution (e.g., saline with stabilizers).
-
Sterile Filtration and Quality Control: The final [¹²³I]MIBG solution is passed through a sterile filter into a sterile vial. Quality control tests are performed to ensure radiochemical purity, pH, sterility, and apyrogenicity.
[¹²³I]Ioflupane (DaTscan™)
[¹²³I]Ioflupane is a cocaine analog that binds to dopamine transporters (DaT) in the brain. It is used in SPECT imaging to assist in the evaluation of adult patients with suspected Parkinsonian syndromes.[17][18]
Experimental Protocol: Preparation and Administration of [¹²³I]Ioflupane
[¹²³I]Ioflupane is typically supplied as a ready-to-inject solution from the manufacturer. The following protocol outlines the steps for its administration.
Materials:
-
[¹²³I]Ioflupane (DaTscan™) sterile solution
-
Thyroid blocking agent (e.g., potassium iodide oral solution)
-
Sterile syringe and needle
-
Intravenous administration set
Procedure:
-
Patient Preparation: At least one hour prior to the administration of [¹²³I]Ioflupane, the patient is given a thyroid blocking agent to reduce the uptake of free [¹²³I]iodide by the thyroid gland.[19]
-
Dose Preparation: The required dose of [¹²³I]Ioflupane is drawn into a sterile syringe using aseptic technique. The activity of the dose is measured in a dose calibrator.
-
Administration: The [¹²³I]Ioflupane is administered as a slow intravenous injection over at least 15-20 seconds.[20]
-
Imaging: SPECT imaging of the brain is typically performed 3 to 6 hours after the injection to allow for optimal uptake of the radiotracer in the striatum.[18][20]
Conclusion
The use of this compound as a precursor for the production of Iodine-123 provides a reliable method for obtaining high-purity ¹²³I, which is essential for the synthesis of high-quality radiopharmaceuticals. The detailed protocols and data presented in these application notes are intended to guide researchers and professionals in the production and application of ¹²³I-labeled compounds for diagnostic imaging. Adherence to these protocols and rigorous quality control are paramount to ensure the safety and efficacy of these valuable diagnostic agents.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Iodine-123 - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. US4622201A - Gas-target method for the production of iodine-123 - Google Patents [patents.google.com]
- 7. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiacode.com [radiacode.com]
- 9. Computer simulation techniques to design Xenon-124 solid target for iodine-123 production - International Journal of Radiation Research - [ijrr.com]
- 10. radiopaedia.org [radiopaedia.org]
- 11. ijrr.com [ijrr.com]
- 12. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 13. Design of Solid Form Xenon-124 Target for Producing I-123 Radioisotope Using Computer Simulation Techniques (Conference) | OSTI.GOV [osti.gov]
- 14. zyklotron-ag.de [zyklotron-ag.de]
- 15. radiopaedia.org [radiopaedia.org]
- 16. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radiopaedia.org [radiopaedia.org]
- 18. What is the mechanism of Ioflupane-I-123? [synapse.patsnap.com]
- 19. These highlights do not include all the information needed to use DATSCAN safely and effectively. See full prescribing information for DATSCAN. DATSCAN (ioflupane I 123 injection), for intravenous use Initial U.S. Approval: 2011 [dailymed.nlm.nih.gov]
- 20. nucmedtutorials.com [nucmedtutorials.com]
Protocols for handling and safety of Xenon-123
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenon-123 (¹²³Xe) is a radioactive isotope of xenon that serves as a crucial precursor in the production of Iodine-123 (¹²³I), a widely utilized radionuclide in diagnostic nuclear medicine.[1][2] Due to its gaseous nature and radioactive properties, stringent handling and safety protocols are imperative to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide detailed protocols for the safe handling, use, and disposal of this compound, tailored for research and pharmaceutical development environments.
Physical and Radiological Data
A comprehensive understanding of the physical and radiological properties of this compound is fundamental for developing safe handling procedures. Key data is summarized in the table below.
| Property | Value | Units |
| Half-life (T½) | 2.08 | hours |
| Decay Mode | Electron Capture (EC) / β+ | - |
| Decay Product | Iodine-123 (¹²³I) | - |
| Primary Gamma Energy | Not directly emitted by ¹²³Xe, but its daughter ¹²³I has a principal gamma energy of 159 keV | keV |
| Specific Gamma-Ray Constant | 0.52392 | Rem/hr at 1 meter from 1 Curie |
| Decay Constant (λ) | 9.256773244657 × 10⁻⁵ | s⁻¹ |
| Specific Activity (α) | 4.569310851460 × 10¹⁷ | Bq/g |
Shielding and Dosimetry
Effective shielding and accurate dosimetry are critical for minimizing radiation exposure.
Shielding
Lead is the recommended shielding material for gamma radiation. The required thickness depends on the activity of the this compound source and the desired dose rate reduction.
| Shielding Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) |
| Lead (Pb) | Calculated based on primary gamma energies of daughter nuclide | Calculated based on primary gamma energies of daughter nuclide |
| Concrete | Calculated based on primary gamma energies of daughter nuclide | Calculated based on primary gamma energies of daughter nuclide |
Dosimetry
Personnel handling this compound must wear appropriate dosimeters to monitor their radiation dose.
| Dosimeter Type | Monitored Radiation | Frequency of Exchange |
| Whole-body dosimeter (e.g., TLD, OSL) | Gamma, X-ray, Beta | Monthly or as required by institutional policy |
| Ring dosimeter | Beta, Gamma (for extremity dose) | Monthly or when handling high activities |
Dosimetry protocols should be established in consultation with the institution's Radiation Safety Officer. [9]
Experimental Protocols
The following protocols outline the production of this compound and the subsequent separation of Iodine-123.
Production of this compound
This compound is typically produced in a cyclotron by proton bombardment of enriched Xenon-124 gas.[10][11][12]
Methodology:
-
Target Preparation: An enriched Xenon-124 gas target is prepared in a specialized, leak-proof target holder.
-
Irradiation: The target is irradiated with a proton beam of a specific energy range (e.g., 15-34 MeV) in a cyclotron.[12] The nuclear reaction is primarily ¹²⁴Xe(p,pn)¹²³Xe and ¹²⁴Xe(p,2n)¹²³Cs -> ¹²³Xe.
-
Post-Irradiation: After irradiation, the target holder contains a mixture of this compound, unreacted Xenon-124, and other potential radioisotopes. The holder is remotely transferred to a shielded hot cell for processing.
Separation of Iodine-123 from this compound
The gaseous this compound is separated from the target and allowed to decay to Iodine-123, which is then collected.[11]
Methodology:
-
Cryogenic Trapping: The gas mixture from the irradiated target is passed through a cryogenic trap (e.g., a cold finger cooled with liquid nitrogen). The this compound is solidified in the trap.
-
Decay: The cryogenic trap containing the solidified this compound is isolated and stored in a lead-shielded container for a sufficient period to allow for decay to Iodine-123 (several half-lives of ¹²³Xe).
-
Iodine-123 Recovery: The trap is allowed to warm up, and the now gaseous xenon is evacuated. The Iodine-123, being a solid, adheres to the walls of the trap.
-
Elution: The trapped Iodine-123 is dissolved and recovered using a suitable solvent (e.g., a dilute sodium hydroxide solution).
-
Quality Control: The final Iodine-123 product is subjected to quality control tests to determine its radiochemical purity and activity.
Handling and Safety Protocols
Due to its gaseous and radioactive nature, strict safety protocols must be followed when handling this compound.
General Laboratory Practices
-
Designated Area: All work with this compound must be conducted in a designated and properly labeled radioactive materials area.
-
Ventilation: Work with this compound must be performed in a certified fume hood or a glove box with appropriate exhaust and filtration systems to prevent the release of radioactive gas.[13]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and disposable gloves must be worn. When handling higher activities, leaded aprons and thyroid shields should be considered.
-
Monitoring: The work area must be continuously monitored with a radiation survey meter. Personnel should monitor their hands and clothing for contamination before leaving the work area.[14]
-
No Eating or Drinking: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated radioactive work area.[14]
Waste Disposal
Radioactive waste containing this compound must be handled and disposed of according to institutional and regulatory guidelines.
-
Gaseous Waste: Gaseous this compound waste should be captured in a shielded trap, such as an activated charcoal trap, and allowed to decay to background levels before release or disposal as solid waste.[15]
-
Solid Waste: Contaminated materials such as gloves, absorbent paper, and used traps should be placed in clearly labeled radioactive waste containers. The waste should be segregated by half-life for decay-in-storage.[16]
-
Decay-in-Storage: Due to its short half-life, this compound waste can be stored for decay. A general rule is to store the waste for at least 10 half-lives (approximately 21 hours) before surveying and disposing of it as non-radioactive waste if it reads at background levels.
Emergency Procedures
In the event of a this compound leak or spill, the following procedures should be followed:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform the Radiation Safety Officer and other laboratory personnel.
-
Isolate: Close off and secure the area to prevent unauthorized entry.
-
Ventilate: If safe to do so, ensure the laboratory's ventilation system is operating to exhaust the gas.
-
Decontaminate: Personnel who may be contaminated should remove their lab coats and gloves and be surveyed for contamination. Skin contamination should be washed with mild soap and water.
-
Re-entry: Do not re-enter the area until it has been cleared by the Radiation Safety Officer.
Visualizations
Workflow for this compound Production and Iodine-123 Separation
Caption: Workflow for the production of this compound and its decay to Iodine-123.
Safety Protocol Flowchart for Handling this compound
Caption: Safety protocol flowchart for handling this compound in a laboratory setting.
References
- 1. scispace.com [scispace.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. iem-inc.com [iem-inc.com]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. Radiation protection and standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innovativebiomedical.com [innovativebiomedical.com]
- 7. barriertechnologies.com [barriertechnologies.com]
- 8. raybloc.com [raybloc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Search results [inis.iaea.org]
- 11. US4622201A - Gas-target method for the production of iodine-123 - Google Patents [patents.google.com]
- 12. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 13. hpschapters.org [hpschapters.org]
- 14. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 15. nrc.gov [nrc.gov]
- 16. radiology.wisc.edu [radiology.wisc.edu]
Application Notes and Protocols for Xenon-133 Ventilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventilation studies are a critical component of nuclear medicine, providing invaluable insights into the regional airflow and function of the lungs. These studies are instrumental in the diagnosis of various pulmonary conditions, most notably pulmonary embolism when combined with perfusion imaging (V/Q scan). Additionally, they play a significant role in the pre-operative assessment of lung function and in research settings for evaluating the effects of novel therapeutics on respiratory physiology.
While several radiopharmaceuticals are available for ventilation imaging, gaseous radioisotopes, particularly Xenon-133 (¹³³Xe), offer a dynamic assessment of airflow through single-breath, equilibrium, and washout phases. This provides a comprehensive evaluation of both normal and obstructed airways. This document provides a detailed overview of the experimental setup, protocols, and data interpretation for conducting Xenon-133 ventilation studies.
A Note on Xenon Isotopes in Medical Imaging
It is important to clarify the roles of different xenon isotopes in nuclear medicine. While this document focuses on Xenon-133, the most commonly used xenon isotope for ventilation studies, other isotopes such as Xenon-127 have also been utilized. Xenon-127 is cyclotron-produced and has a longer half-life (36.4 days) and higher energy photons than Xenon-133, which can be advantageous in certain clinical scenarios.[1]
The isotope specified in the topic, Xenon-123 , is generally not used directly for ventilation imaging studies. This compound has a short half-life of 2.08 hours and decays into Iodine-123 (¹²³I).[2][3] Its primary role in nuclear medicine is as an intermediate in the production of ¹²³I, a key radioisotope for various diagnostic imaging procedures, particularly for the thyroid gland.[4][5][6][7] The production process typically involves the proton bombardment of enriched Xenon-124 in a cyclotron to produce this compound, which then decays to the desired Iodine-123.[4][6][7]
Experimental Principles
A Xenon-133 ventilation study involves the patient inhaling a mixture of air and a small, controlled amount of radioactive ¹³³Xe gas. A gamma camera detects the distribution of the radioisotope within the lungs over time. The study is typically performed in three phases:
-
Single Breath (Wash-in): The patient takes a deep breath of the xenon/air mixture and holds it. The resulting image shows the initial distribution of inspired air.
-
Equilibrium: The patient breathes the xenon/air mixture for several minutes until the concentration of xenon in the lungs reaches a steady state with the concentration in the delivery system. This phase provides an image of the total lung volume.
-
Washout: The patient is disconnected from the xenon delivery system and breathes room air. The rate at which the xenon is cleared from different lung regions is imaged. Delayed clearance is indicative of air trapping, a hallmark of obstructive airway diseases.
Experimental Setup and Materials
Key Equipment
-
Gamma Camera: A large field-of-view gamma camera equipped with a low-energy, all-purpose (LEAP) or low-energy high-resolution (LEHR) collimator.
-
Xenon Delivery System: A closed-system apparatus for the administration and rebreathing of Xenon-133. This system includes a spirometer, carbon dioxide absorber, and a shielded charcoal trap to collect the exhaled radioactive gas.
-
Xenon-133 Gas: Commercially available in unit dose vials.
-
Exhaust System: A dedicated, negative-pressure exhaust system to safely vent any residual xenon gas.
Radiopharmaceutical Properties
| Property | Value |
| Isotope | Xenon-133 (¹³³Xe) |
| Half-life | 5.24 days |
| Decay Mode | Beta-minus |
| Principal Gamma Photon Energy | 81 keV |
| Typical Adult Dose | 370-740 MBq (10-20 mCi) |
Detailed Experimental Protocol
Patient Preparation
-
Obtain informed consent from the patient.
-
Explain the procedure to the patient, including the breathing maneuvers required for each phase of the study.
-
Position the patient comfortably, either seated or supine, with their back to the gamma camera for a posterior view. Ensure the entire lung fields are within the camera's field of view.
Xenon-133 Administration and Imaging
The ventilation study is typically performed before a perfusion scan to avoid interference from the higher energy photons of Technetium-99m.[1]
1. Single Breath (Wash-in) Phase:
- The gamma camera is positioned posteriorly.
- Instruct the patient to exhale completely.
- The patient then inhales a bolus of 370-740 MBq of Xenon-133 mixed with air from the delivery system and holds their breath for 15-20 seconds.
- Acquire a static image during the breath-hold.
2. Equilibrium Phase:
- Following the single-breath acquisition, the patient breathes normally from the closed-system spirometer containing the Xenon-133/air mixture for 3-5 minutes.
- Acquire a static image during the final minute of this phase to visualize the aerated lung volume.
3. Washout Phase:
- The valve on the delivery system is switched to allow the patient to inhale room air while exhaling the Xenon-133 into the charcoal trap.
- Acquire serial dynamic images (e.g., 30-60 seconds per frame) for 3-5 minutes.
- Areas with delayed clearance of the radioisotope, indicating air trapping, will become more prominent during this phase.
Imaging Parameters
| Parameter | Specification |
| Gamma Camera | Large Field of View |
| Collimator | Low-Energy All-Purpose (LEAP) |
| Energy Window | 20% centered at 81 keV |
| Image Matrix | 128x128 or 256x256 |
| Acquisition (Single Breath) | Static, 100-150 kcounts |
| Acquisition (Equilibrium) | Static, 150-200 kcounts |
| Acquisition (Washout) | Dynamic, 30-60 sec/frame for 3-5 min |
Data Analysis and Interpretation
-
Visual Assessment: The images from each phase are visually inspected for any defects in ventilation.
-
Wash-in: Defects appear as areas of reduced or absent radioactivity.
-
Equilibrium: Defects that persist suggest space-occupying lesions or significant parenchymal disease.
-
Washout: Areas of delayed clearance (retention of Xenon-133 beyond 2-3 minutes) are indicative of obstructive airway disease.
-
-
Quantitative Analysis: Regions of interest (ROIs) can be drawn over each lung to quantify the differential ventilation. The clearance half-time from different lung zones can also be calculated from the washout phase data.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the diagnostic process.
References
Application of Xenon-123 in Cerebral Blood Flow Imaging: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenon-123 (¹²³Xe) is a cyclotron-produced radionuclide that serves as a diffusible tracer for the quantitative measurement of regional cerebral blood flow (rCBF). As an inert gas, ¹²³Xe readily crosses the blood-brain barrier and its distribution and washout from brain tissue are proportional to blood flow. This property allows for the non-invasive assessment of cerebral hemodynamics using Single Photon Emission Computed Tomography (SPECT). These application notes provide a comprehensive overview of the use of ¹²³Xe in rCBF imaging, including its physical properties, production, imaging protocols, and a comparison with other common rCBF tracers.
The primary application of ¹²³Xe in cerebral blood flow studies is the quantitative evaluation of regional perfusion in various neurological and psychiatric disorders. Key applications include:
-
Cerebrovascular Disease: Assessment of ischemia and infarction in stroke, transient ischemic attacks (TIAs), and vasospasm.
-
Dementia: Differential diagnosis of dementia subtypes, such as Alzheimer's disease and frontotemporal dementia, based on characteristic perfusion patterns.
-
Epilepsy: Localization of epileptogenic foci through the identification of interictal hypoperfusion and ictal hyperperfusion.
-
Traumatic Brain Injury: Evaluation of the extent and severity of perfusion abnormalities following head trauma.
-
Pharmacological Studies: Assessing the effects of vasoactive drugs on cerebral blood flow.
Physical Properties of this compound
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value |
| Half-life | 2.08 hours[1] |
| Decay Mode | Electron Capture (EC) and Positron Emission (β+) to Iodine-123 (¹²³I)[1] |
| Principal Gamma Photon Energy | 149 keV |
| Atomic Mass | 122.9085 g/mol |
Comparison with Other Cerebral Blood Flow Tracers
The choice of radiotracer for rCBF imaging depends on several factors including availability, cost, image quality, and the ability to perform quantitative analysis. The following table compares ¹²³Xe with other commonly used tracers. While direct comparative studies between ¹²³Xe and other tracers are scarce, inferences can be drawn from studies comparing its decay product, ¹²³I, in the form of ¹²³I-IMP, and the more commonly used ¹³³Xe.
| Tracer | Half-life | Principal Photon Energy | Image Quality | Quantitative Analysis | Key Advantages | Key Disadvantages |
| ¹²³Xe | 2.08 hours[1] | 149 keV | Good | Yes (Inert gas washout) | Favorable photon energy for SPECT; allows for quantitative measurement. | Short half-life requires on-site or nearby cyclotron; limited availability. |
| ¹³³Xe | 5.24 days[2][3] | 81 keV[4] | Poor[1][5][6] | Yes (Inert gas washout)[1][5][6] | Longer half-life allows for distribution from a central radiopharmacy; low cost.[7] | Low photon energy results in poor spatial resolution and high tissue attenuation.[1][5][6] |
| ⁹⁹ᵐTc-HMPAO | 6.01 hours | 140 keV | Very Good[5][6] | Semi-quantitative | Excellent image quality; readily available via ⁹⁹Mo/⁹⁹ᵐTc generators. | "Trapped" tracer, limiting dynamic studies; complex biodistribution. |
| ⁹⁹ᵐTc-ECD | 6.01 hours | 140 keV | Very Good | Semi-quantitative | Excellent image quality; readily available; more rapid brain clearance than HMPAO. | "Trapped" tracer; requires careful patient preparation. |
| ¹²³I-IMP | 13.2 hours | 159 keV | High Quality[5][6] | Semi-quantitative | Good image resolution.[7] | Limited availability and higher cost than ⁹⁹ᵐTc agents.[7] |
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific experimental setup and objectives. As detailed protocols for ¹²³Xe are not widely published, the following is a synthesized protocol based on the principles of inert gas washout for rCBF measurement and adapted from protocols for ¹³³Xe.
Radiopharmaceutical Production and Preparation
4.1.1 Production: this compound is produced in a cyclotron by proton bombardment of an enriched Xenon-124 (¹²⁴Xe) target. The primary nuclear reaction is ¹²⁴Xe(p,2n)¹²³Cs, which then decays to ¹²³Xe.
4.1.2 Quality Control:
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy to identify and quantify any radionuclide impurities.
-
Radiochemical Purity: The final product should be in the form of gaseous xenon.
-
Activity Calibration: The total activity of the ¹²³Xe gas must be accurately measured using a calibrated dose calibrator.
Patient Preparation
-
The patient should be in a resting state in a quiet, dimly lit room for at least 15 minutes prior to the study to establish a baseline cerebral blood flow state.
-
An intravenous line may be established for the administration of other medications if required for the study, but is not necessary for the administration of ¹²³Xe itself.
-
The patient's head should be comfortably immobilized to prevent motion artifacts during imaging.
This compound Administration and SPECT Imaging
The inert gas washout technique is the foundation for quantitative rCBF measurement with ¹²³Xe. This involves the inhalation of the radioactive gas followed by dynamic imaging of its distribution and subsequent washout from the brain.
4.3.1 Administration:
-
The patient inhales a bolus of ¹²³Xe gas (typically 10-20 mCi) mixed with air or oxygen through a closed breathing system.
-
The inhalation period is typically short, around 1 minute, to approximate a bolus administration.
4.3.2 SPECT Data Acquisition:
-
Dynamic SPECT imaging is initiated at the start of ¹²³Xe inhalation.
-
A sequence of short-duration tomographic images are acquired over a period of 10-15 minutes to capture both the wash-in and washout phases of the tracer.
-
A high-sensitivity collimator is recommended to achieve adequate count statistics in the short dynamic frames.
Data Analysis and Quantification
The quantitative analysis of rCBF is based on the Fick principle, which relates blood flow to the uptake and clearance of a diffusible tracer. The Kety-Schmidt method or its modifications, such as the inert gas washout method, are commonly employed.
The fundamental equation for the washout of an inert gas from a homogeneous tissue is:
C(t) = C(0) * e^(-kt)
Where:
-
C(t) is the concentration of the tracer in the tissue at time t
-
C(0) is the initial concentration of the tracer in the tissue
-
k is the washout rate constant
The cerebral blood flow (f) is then calculated as:
f = k * λ
Where:
-
λ is the brain-blood partition coefficient of xenon, which represents the ratio of xenon solubility in brain tissue to that in blood.
The dynamic SPECT data is used to generate time-activity curves for different regions of interest (ROIs) in the brain. These curves are then fitted to a mathematical model to determine the washout rate constant (k) for each region.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cerebral blood flow imaging.
Cerebral Blood Flow Regulation Signaling Pathway
Caption: Simplified signaling pathway of neurovascular coupling in cerebral blood flow regulation.
Dosimetry and Radiation Safety
The radiation dose from a ¹²³Xe rCBF study is an important consideration. Due to its short half-life and rapid clearance from the body, the radiation exposure to the patient is relatively low. However, as it is a gas, appropriate handling and ventilation are crucial to minimize exposure to healthcare personnel. All procedures should be conducted in a well-ventilated room, and a closed breathing system with a charcoal trap for expired air is essential to prevent the release of radioactive gas into the environment.
Conclusion
This compound is a valuable radiotracer for the quantitative assessment of regional cerebral blood flow. Its favorable physical characteristics, particularly its photon energy, offer the potential for higher quality images compared to ¹³³Xe. While its short half-life and the requirement of a nearby cyclotron have limited its widespread clinical use, it remains an important tool for research and in specialized clinical settings. The protocols and information provided herein offer a foundation for the application of ¹²³Xe in cerebral blood flow imaging for researchers, scientists, and drug development professionals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of XENON XE-133? [synapse.patsnap.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Neurovascular coupling mechanisms in health and neurovascular uncoupling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurovascular coupling in humans: Physiology, methodological advances and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurovascular Coupling Mechanisms → Area → Sustainability [esg.sustainability-directory.com]
Application Notes and Protocols: A Focus on Iodine-123 Radiopharmaceuticals in Myocardial Imaging Research
A Note on Xenon-123: Extensive research indicates that this compound is not directly utilized as a radiopharmaceutical for myocardial perfusion imaging. Instead, its significance in nuclear cardiology lies in its role as a precursor in the production of Iodine-123 (¹²³I). This compound, with a half-life of 2.08 hours, decays into ¹²³I, which is then used to label various imaging agents. This document will focus on the applications of these ¹²³I-labeled compounds in myocardial imaging research, as this is the established area of study.
Introduction to ¹²³I-Labeled Radiopharmaceuticals for Myocardial Imaging
While Thallium-201 and Technetium-99m labeled agents are the most common SPECT tracers for myocardial perfusion imaging, Iodine-123 labeled compounds offer unique insights into myocardial metabolism and function. These agents are valuable research tools for understanding the pathophysiology of cardiac diseases. This document provides an overview of the application and protocols for key ¹²³I-labeled radiopharmaceuticals in myocardial imaging.
Key Radiopharmaceutical: ¹²³I-BMIPP
Iodine-123-15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (¹²³I-BMIPP) is a fatty acid analog used for assessing myocardial fatty acid metabolism. In a healthy, fasting heart, fatty acids are the primary energy source. In ischemic conditions, this metabolism shifts towards glucose. This principle allows ¹²³I-BMIPP to identify areas of ischemia and assess myocardial viability.[1][2][3][4][5]
Data Presentation: Comparison of Myocardial Imaging Agents
| Parameter | Thallium-201 (²⁰¹Tl) | Technetium-99m Sestamibi (⁹⁹ᵐTc-Sestamibi) | Iodine-123 BMIPP (¹²³I-BMIPP) |
| Primary Use | Myocardial Perfusion & Viability | Myocardial Perfusion | Myocardial Fatty Acid Metabolism & Viability[1][4] |
| Photon Energy | 69-83 keV (X-rays), 135, 167 keV (gamma rays) | 140 keV | 159 keV |
| Physical Half-life | 73 hours | 6 hours | 13.2 hours[6] |
| Typical Dose | 2-4 mCi | 10-30 mCi | 3-5 mCi |
| Myocardial Uptake | Na+/K+ ATPase pump | Passive diffusion into mitochondria | Fatty acid transport proteins |
| Redistribution | Yes | No/Minimal | No/Minimal |
Experimental Protocols
Patient Preparation for ¹²³I-BMIPP Imaging:
-
Fasting: Patients should fast for at least 6 hours prior to the injection of ¹²³I-BMIPP to maximize fatty acid uptake by the myocardium.
-
Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free ¹²³I, a thyroid blocking agent (e.g., potassium iodide) should be administered before the study.
¹²³I-BMIPP SPECT Imaging Protocol:
-
Radiopharmaceutical Injection: A dose of 3-5 mCi of ¹²³I-BMIPP is administered intravenously at rest.
-
Image Acquisition: SPECT imaging is typically initiated 15-30 minutes after injection. A gamma camera equipped with a low-to-medium energy collimator is used. Data is acquired over 180° or 360° with multiple projections.
-
Image Reconstruction: Images are reconstructed using standard filtered back-projection or iterative reconstruction algorithms. Attenuation and scatter correction should be applied for improved image quality.
-
Data Analysis: Myocardial uptake of ¹²³I-BMIPP is assessed qualitatively (visual interpretation of perfusion defects) and quantitatively (e.g., bull's-eye plots, comparison to normal databases). A key analysis involves comparing the ¹²³I-BMIPP images with a perfusion agent's images (e.g., ⁹⁹ᵐTc-Sestamibi) to identify mismatches, which can indicate viable but ischemic myocardium.[1]
Visualizations
This compound decay pathway to Iodine-123 for radiopharmaceutical production.
Experimental workflow for myocardial imaging with ¹²³I-BMIPP.
Simplified signaling pathway of myocardial energy metabolism.
Conclusion
While this compound itself is not used for myocardial perfusion imaging, its decay product, Iodine-123, is a valuable tool in cardiac research. ¹²³I-labeled radiopharmaceuticals, particularly fatty acid analogs like ¹²³I-BMIPP, provide unique insights into myocardial metabolism that complement traditional perfusion imaging. The protocols and data presented here offer a foundation for researchers and drug development professionals interested in exploring these advanced cardiac imaging techniques. Further research into novel ¹²³I-labeled compounds may continue to expand our understanding of cardiovascular disease.
References
- 1. Cardiac SPECT with iodine-123-labeled fatty acids: evaluation of myocardial viability with BMIPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives | Semantic Scholar [semanticscholar.org]
- 4. Fatty acids for myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical usefulness of iodine 123-labeled fatty acid imaging in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Xenon-123 Production
Welcome to the technical support center for high-yield Xenon-123 (¹²³Xe) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary nuclear reactions for producing this compound?
A1: The most common and effective methods for producing this compound involve the proton bombardment of highly enriched Xenon-124 (¹²⁴Xe). The two primary nuclear reaction pathways are:
-
¹²⁴Xe(p,pn)¹²³Xe
-
¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe
The ¹²³Xe then decays to Iodine-123 (¹²³I), which is often the desired final product for medical applications.[1][2][3]
Q2: Why is highly enriched Xenon-124 target material recommended?
A2: Using highly enriched ¹²⁴Xe is crucial for maximizing the yield of ¹²³Xe and ensuring high radionuclidic purity of the final ¹²³I product.[2][4] The use of enriched targets minimizes competing nuclear reactions that can produce undesirable iodine isotopes, such as ¹²⁴I, ¹²⁵I, and ¹³¹I, which can increase the radiation dose to the patient and degrade image quality in diagnostic procedures.[5] However, the high cost of enriched ¹²⁴Xe is a significant challenge.[3][6]
Q3: What is the optimal proton energy range for this compound production?
A3: The optimal proton energy range for the production of ¹²³I via ¹²⁴Xe is typically between 23 and 29 MeV.[7] This energy range maximizes the cross-section of the desired nuclear reactions while minimizing the production of impurities.
Q4: What are the main advantages of using a Xenon-124 target over a Tellurium-124 target for Iodine-123 production?
A4: While Tellurium-124 (¹²⁴Te) can also be used to produce ¹²³I, the ¹²⁴Xe route is favored for producing ¹²³I with the highest radionuclide purity.[4] The ¹²⁴Te(p,2n)¹²³I reaction can lead to the co-production of other radioiodine isotopes, complicating purification and quality control.[5] The production of ¹²³Xe as an intermediate allows for its separation and decay to ¹²³I in isolation, resulting in a purer final product.[8]
Troubleshooting Guides
Low Production Yield
Problem: The final yield of this compound (or subsequently Iodine-123) is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incorrect Proton Beam Energy | Verify the cyclotron's proton beam energy is calibrated and set within the optimal range (e.g., 29 → 23 MeV).[7] |
| Target Density Issues (Gas Target) | Ensure the ¹²⁴Xe gas pressure within the target chamber is at the specified level. Check for any leaks in the target holder, windows, or gas lines. Accidental rupture of the window foil can lead to immediate loss of the expensive enriched gas.[6][9] |
| Target Density Issues (Solid Target) | For cryogenic solid ¹²⁴Xe targets, verify the cooling system is maintaining the required low temperature to ensure proper solidification and prevent evaporation. The thickness of the solidified xenon layer is critical and should be monitored.[10] |
| Beam Current Instability | Monitor the proton beam current throughout the irradiation. Fluctuations or a lower-than-specified current will directly impact the production yield. |
| Inefficient this compound Trapping | After bombardment, ensure the cryogenic trap for collecting the produced ¹²³Xe is functioning at the correct temperature to efficiently freeze the xenon gas. |
Radionuclidic Impurities Detected
Problem: Quality control analysis reveals the presence of undesirable radioisotopes (e.g., ¹²⁵I) in the final product.
| Possible Cause | Troubleshooting Steps |
| Impurities in Target Material | Ensure the enriched ¹²⁴Xe gas is of high purity. The presence of other xenon isotopes, like ¹²⁶Xe, can lead to the formation of ¹²⁵I. |
| Incorrect Proton Energy | Operating outside the optimal proton energy window can increase the probability of competing nuclear reactions that produce impurities. Re-calibrate and verify the beam energy. |
| Insufficient Decay and Separation Time | The timing of the separation of ¹²³Xe from the target and its subsequent decay to ¹²³I is crucial. Allowing for an appropriate decay period for short-lived impurities to diminish before processing can improve purity. |
Experimental Protocols
Protocol 1: Gaseous Xenon-124 Target Preparation and Irradiation
-
Target Chamber Preparation: Thoroughly clean and leak-test the gas target chamber.
-
Xenon-124 Gas Transfer: Cryogenically transfer the highly enriched ¹²⁴Xe gas into the target chamber to the desired pressure.
-
Target Bombardment: Irradiate the gas target with a proton beam within the optimal energy range (e.g., 23-29 MeV) and at a stable beam current.[7]
-
This compound Recovery: After irradiation, cryogenically transfer the ¹²³Xe and remaining ¹²⁴Xe from the target chamber to a collection vessel.
-
Iodine-123 Formation: Allow the collected ¹²³Xe to decay to ¹²³I over a period of several hours. The half-life of ¹²³Xe is approximately 2.1 hours.[1]
-
Iodine-123 Separation: Separate the ¹²³I from the remaining xenon gas, which can be recovered for future use.
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a sample of the final ¹²³I product.
-
HPLC System Setup: Use a validated HPLC system equipped with a suitable column and a radioactivity detector.
-
Mobile Phase: Prepare and degas the appropriate mobile phase for separating different iodine species.
-
Analysis: Inject the sample into the HPLC system and run the analysis.
-
Data Interpretation: Identify and quantify the radiochemical purity by comparing the retention times of the detected peaks with known standards. This method can effectively separate the desired radiopharmaceutical from radiochemical impurities.
Visualizations
Caption: Workflow for the production of high-purity Iodine-123 from an enriched Xenon-124 gas target.
Caption: Logical troubleshooting steps for addressing low this compound production yield.
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal Proton Energy Range | 23 - 29 MeV | [7] |
| ¹²³Xe Half-life | ~2.1 hours | [1] |
| ¹²³I Half-life | ~13.2 hours | [2] |
| Predicted ¹²³I Yield (Solid Target) | ~150 mCi/µAh | [10] |
| Radiochemical Purity (¹²⁴Xe route) | > 99.9% | [1] |
| ¹²⁵I Contamination (at 6.6h post-EOB) | < 0.1% | [1] |
References
- 1. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 2. Production Review of Accelerator-Based Medical Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. [PDF] Computer simulation techniques to design Xenon- 124 solid target for iodine-123 production | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computer simulation techniques to design Xenon-124 solid target for iodine-123 production - International Journal of Radiation Research - [ijrr.com]
Technical Support Center: Production of High-Purity Iodine-123 from Xenon-123
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of Iodine-123 (I-123) from Xenon-123 (Xe-123). Our focus is on minimizing radionuclidic and radiochemical impurities to ensure the quality and safety of I-123 for radiopharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing high-purity Iodine-123?
A1: The most common and preferred method for producing high-purity I-123 is the indirect route involving the proton bombardment of highly enriched Xenon-124 (¹²⁴Xe) in a cyclotron.[1] This process generates this compound (¹²³Xe), which is a radioactive precursor that decays into I-123.[2][3] The key advantage of this indirect method is the ability to separate the gaseous ¹²³Xe from the target material before it decays, which significantly reduces the presence of other radioiodine isotopes.[1]
Q2: What are the most common radionuclidic impurities in I-123 production?
A2: The most significant radionuclidic impurity of concern is Iodine-124 (I-124).[1] Other potential impurities can include Iodine-125 (I-125), Iodine-126, Iodine-130, Iodine-131, Tellurium-121 (Te-121), and Sodium-24 (Na-24), depending on the production method and target purity.[4] The presence of these impurities, particularly the longer-lived ones, can increase the radiation dose to the patient and may affect image quality.[2][4]
Q3: Why is minimizing I-124 impurity so critical?
A3: Iodine-124 has a longer half-life (approximately 4.2 days) compared to I-123 (13.2 hours) and emits high-energy gamma rays.[1] Its presence as an impurity increases the radiation dose to the patient and can degrade the quality of diagnostic images obtained from single-photon emission computed tomography (SPECT) scans.[1] Therefore, minimizing I-124 contamination is a primary goal in the production of high-purity I-123 for medical use.
Q4: What are the quality control requirements for I-123 radiopharmaceuticals?
A4: I-123 radiopharmaceuticals must meet stringent quality control standards as defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia.[5] Key quality control tests include:
-
Radionuclidic Purity: To identify and quantify all radioisotopes present. This is typically performed using gamma-ray spectroscopy.[5]
-
Radiochemical Purity: To ensure that the I-123 is in the desired chemical form (e.g., as iodide). This is often assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5][6]
-
Chemical Purity: To identify and quantify any non-radioactive chemical impurities.
-
Sterility and Endotoxins: To ensure the product is free from microbial and endotoxin contamination, which is crucial for injectable radiopharmaceuticals.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of I-124 impurity | Incorrect proton beam energy. | Optimize the proton beam energy. For the ¹²⁴Xe(p,pn)¹²³Xe reaction, an energy range of 17-28 MeV is recommended to maximize ¹²³Xe production while minimizing the formation of I-124.[7] For other production routes, energies above 20 MeV can help minimize I-124.[1] |
| Low enrichment of the Xenon-124 target. | Use highly enriched Xenon-124 (ideally >99.9%) as the target material to reduce unwanted nuclear reactions that produce I-124 and other impurities.[8] | |
| Low radiochemical purity | Incomplete separation of I-123 from unreacted precursors or by-products. | Implement or optimize a high-performance liquid chromatography (HPLC) purification step. A well-developed HPLC method can achieve a radiochemical purity of greater than 99%.[6][9] |
| Degradation of the radiopharmaceutical. | Ensure proper storage conditions and use the product within its specified shelf-life. | |
| Low yield of I-123 | Inefficient trapping of this compound. | Ensure the cryogenic trapping system for this compound is functioning optimally to prevent loss of the precursor gas. |
| Incomplete elution of I-123 from the decay vessel. | Optimize the elution process. I-123 is typically eluted from the inner walls of the irradiation capsule using a sodium hydroxide solution.[2] Ensure complete surface contact and adequate reaction time. | |
| Presence of chemical impurities | Contamination from target materials or reagents. | Use high-purity reagents and ensure that the target and decay vessel are thoroughly cleaned before use. |
| Failure to meet sterility or endotoxin limits | Contamination during the production or handling process. | Aseptically handle the product at all stages post-sterilization. Ensure all equipment and vials are sterile and pyrogen-free. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and quality control of high-purity I-123.
Table 1: Physical Properties of Key Isotopes
| Isotope | Half-Life | Primary Decay Mode | Principal Gamma Ray Energy |
| Iodine-123 (I-123) | 13.2 hours[3] | Electron Capture | 159 keV[3] |
| This compound (Xe-123) | 2.1 hours | Electron Capture, β+ | - |
| Iodine-124 (I-124) | 4.2 days[1] | Electron Capture, β+ | Multiple, including high-energy gammas |
| Iodine-125 (I-125) | 59.4 days | Electron Capture | 35 keV |
Table 2: Typical Quality Control Specifications for Sodium Iodide I-123
| Parameter | Specification | Reference |
| Radionuclidic Purity (as I-123) | ≥ 99.9% at calibration | [10] |
| ≥ 85.0% (USP) | [11] | |
| Radiochemical Purity (as Iodide) | ≥ 95.0% | [11] |
| Other chemical forms of radioactivity | ≤ 5% | [12] |
| pH | 7.5 - 9.0 | [11] |
Experimental Protocols
Protocol 1: Production of I-123 via the ¹²⁴Xe(p,pn)¹²³Xe → ¹²³I Pathway
-
Target Preparation: Load a gas target cell with highly enriched (>99.9%) Xenon-124 gas.
-
Irradiation: Bombard the Xenon-124 target with a proton beam from a cyclotron. The optimal proton energy should be maintained in the range of 17-28 MeV.[7]
-
This compound Trapping: During or after irradiation, transfer the gaseous contents of the target, including the produced this compound, to a cryogenic trap (e.g., cooled with liquid nitrogen) to separate it from any non-volatile impurities.
-
Decay: Allow the trapped this compound to decay to Iodine-123. The optimal decay period is typically around 6-7 hours after the end of bombardment to maximize the I-123 activity.
-
Iodine-123 Elution: The I-123 will deposit on the walls of the decay vessel. Elute the I-123 with a dilute solution of sodium hydroxide.[2]
-
Purification (Optional but Recommended): If necessary, further purify the I-123 solution using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.[9]
Protocol 2: Quality Control of Sodium Iodide I-123 Solution
-
Radionuclidic Purity Assessment:
-
Acquire a gamma-ray spectrum of the I-123 solution using a calibrated high-purity germanium (HPGe) detector.
-
Identify and quantify all gamma-emitting radionuclides present in the sample by analyzing the energies and intensities of the photopeaks.
-
Calculate the percentage of total radioactivity attributable to I-123. The major photoelectric peak for I-123 is at 0.159 MeV.[11]
-
-
Radiochemical Purity Assessment (using TLC):
-
Spot a small volume of the I-123 solution onto a thin-layer chromatography (TLC) strip (e.g., silica gel).
-
Develop the chromatogram using an appropriate solvent system (e.g., 70% methanol in water).[11]
-
After development, dry the strip and scan it with a radiation detector to determine the distribution of radioactivity.
-
The band corresponding to iodide (I⁻) should contain at least 95% of the total radioactivity.[11]
-
Visualizations
Caption: Workflow for the production and quality control of high-purity Iodine-123.
Caption: Key nuclear reactions and decay chain for I-123 production from a Xe-124 target.
References
- 1. osti.gov [osti.gov]
- 2. Iodine-123 - Wikipedia [en.wikipedia.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. openmedscience.com [openmedscience.com]
- 5. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and efficient preparation of [123I]radiopharmaceuticals using a small HPLC (Rocket) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preparatomtaler.blob.core.windows.net [preparatomtaler.blob.core.windows.net]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Optimizing Cyclotron Parameters for Xenon-124 Irradiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xenon-124 irradiation in cyclotrons for medical isotope production.
Frequently Asked Questions (FAQs)
Q1: What are the primary nuclear reactions for producing medical isotopes from Xenon-124?
A1: The primary nuclear reactions when irradiating Xenon-124 with protons are:
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¹²⁴Xe(p,n)¹²⁴I: This reaction directly produces Iodine-124.
-
¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I: This pathway is used for the production of Iodine-123.[1]
-
¹²⁴Xe(p,pn)¹²³Xe → ¹²³I: This is another reaction pathway for producing Iodine-123.[1]
Q2: What are the common physical forms of Xenon-124 targets used in cyclotrons?
A2: Xenon-124 targets are typically used in two forms:
-
Gas Targets: Enriched Xenon-124 gas is filled into a target chamber. This is a common method but carries the risk of gas leaks.[2][3]
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Cryogenic (Solid/Ice) Targets: Xenon-124 gas is frozen onto a cooled surface within the target holder. This method can mitigate the risk of catastrophic gas loss in case of a window failure.[2]
Q3: What are the main advantages of using a solid Xenon-124 target over a gas target?
A3: Solid xenon targets offer a key advantage in being "fail-safe." In the event of a target window rupture, the frozen xenon will not be immediately lost, which is a significant benefit given the high cost of enriched Xenon-124 gas.[2]
Q4: What are the typical radioactive impurities encountered when producing Iodine-124 from Xenon-124, and how can they be managed?
A4: The primary radioactive impurities are other iodine isotopes, such as Iodine-125 and Iodine-126. The presence of these impurities is often due to isotopic impurities in the Xenon-124 target material (e.g., ¹²⁵Xe and ¹²⁶Xe). Using highly enriched Xenon-124 is crucial to minimize these contaminants.[4][5] Post-irradiation, purification methods such as chromatography are employed to separate the desired Iodine-124.
Troubleshooting Guides
Low Yield of Iodine-124
Problem: The final yield of Iodine-124 is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incorrect Beam Energy | Verify the proton beam energy is optimized for the ¹²⁴Xe(p,n)¹²⁴I reaction. The optimal energy window is crucial to maximize the production cross-section while minimizing competing reactions.[5] |
| Low Beam Current | Check and adjust the beam current. A higher beam current generally leads to a higher yield, but it must be balanced with the heat dissipation capabilities of the target system.[6] |
| Inadequate Target Thickness/Density | For gas targets, ensure the gas pressure is at the specified level. For cryogenic targets, verify the thickness and uniformity of the xenon ice layer.[2][6] |
| Inefficient Xenon Recovery | Review the post-irradiation xenon recovery process. Ensure cryogenic traps are functioning correctly to prevent loss of the expensive enriched gas. |
| Suboptimal Post-Irradiation Processing | Evaluate the efficiency of the iodine extraction and purification process. Ensure complete dissolution of the iodine from the target walls and efficient separation from contaminants. |
Target Integrity Issues
Problem: The Xenon-124 target is failing during irradiation.
| Possible Cause | Troubleshooting Step |
| Target Window Rupture (Gas Target) | This is a critical failure. Immediately shut down the beam. Review the window material and thickness. Ensure the cooling system for the window is functioning optimally. Consider reducing beam current or using a beam wobbler to distribute the heat load.[2] |
| O-Ring Failure | Inspect all O-rings in the target assembly for signs of wear or damage, especially those exposed to radiation and temperature fluctuations. Replace with radiation-hardened materials where possible.[2] |
| Unstable Xenon Ice Layer (Cryogenic Target) | Verify the performance of the cryogenic cooling system. Ensure a stable and consistent low temperature is maintained on the target surface. Inconsistent cooling can lead to sublimation and loss of the target material. |
| Over-pressurization of Gas Target | Monitor the target pressure continuously during irradiation. A sudden increase in pressure can indicate a cooling problem, leading to gas expansion and potential window failure. |
Data Presentation: Cyclotron Parameters for Xenon-124 Irradiation
The following tables summarize key parameters for the production of medical isotopes using Xenon-124. Note that much of the available literature focuses on Iodine-123 production, but the principles are directly applicable to optimizing for Iodine-124.
Table 1: Recommended Proton Beam Parameters
| Parameter | Value Range | Notes |
| Proton Energy | 15 - 34 MeV | The optimal energy depends on the desired product (I-123 vs. I-124) and the need to minimize impurities.[1] |
| Beam Current (Gas Target) | 10 - 75 µA | Higher currents increase yield but also heat load on the target window.[7] |
| Beam Current (Solid Target) | < 1.5 µA | Solid targets have lower heat tolerance.[2] |
Table 2: Xenon-124 Target Specifications
| Parameter | Gas Target | Solid (Cryogenic) Target |
| Xenon-124 Enrichment | >99% recommended | >99% recommended |
| Target Pressure | 1 - 10 atm | ~1 atm (pre-freezing) |
| Target Thickness | Dependent on target length and pressure | ~0.2 - 0.5 mm (ice layer)[2] |
| Window Material | Havar, Titanium | Havar, Titanium |
Experimental Protocols
Protocol 1: Cryogenic Transfer and Preparation of a Solid Xenon-124 Target
-
System Evacuation: Evacuate the target chamber and gas lines to a high vacuum to remove any residual gases.
-
Cooling: Cool the target holder to cryogenic temperatures (typically using liquid nitrogen).
-
Xenon Gas Transfer: Slowly introduce the enriched Xenon-124 gas into the cold target chamber.
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Deposition: The Xenon-124 gas will freeze onto the surface of the target holder, forming a solid layer of xenon ice.
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Thickness Verification: If possible, use diagnostic tools to verify the thickness and uniformity of the ice layer.
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Irradiation Readiness: Once the desired thickness is achieved, the target is ready for irradiation.
Protocol 2: Post-Irradiation Xenon-124 Recovery and Iodine-124 Extraction
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End of Bombardment (EOB): Terminate the proton beam.
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Xenon Recovery (Cryogenic Pumping): Isolate the target chamber and use a cryogenic trap to freeze and recover the Xenon-124 gas for future use.
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Iodine Adhesion: The produced Iodine-124 will adhere to the inner walls of the target chamber.
-
Target Warming: Allow the target chamber to warm up to room temperature.
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Iodine Dissolution: Introduce a small volume of a suitable solvent (e.g., a dilute basic solution) into the target chamber to dissolve the Iodine-124.[7]
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Extraction: Transfer the solution containing the Iodine-124 to a hot cell for further purification.
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Purification: Use standard radiochemical techniques, such as ion exchange chromatography, to separate the Iodine-124 from any metallic impurities and other radioisotopes.
Mandatory Visualizations
Caption: Experimental workflow for Iodine-124 production.
Caption: Troubleshooting logic for low Iodine-124 yield.
References
- 1. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 2. ijrr.com [ijrr.com]
- 3. EP0096730B1 - Gas-target method for the productions of iodine 123 - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Iodine-124: A Promising Positron Emitter for Organic PET Chemistry [mdpi.com]
- 6. Efficiency of 124I radioisotope production from natural and enriched tellurium dioxide using 124Te(p,xn)124I reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron [inis.iaea.org]
Technical Support Center: Production of Iodine-123 from Xenon Targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the production of Iodine-123 (I-123) from Xenon (Xe) targets.
Frequently Asked Questions (FAQs)
Q1: What are the primary nuclear reactions for producing I-123 from a Xenon-124 target?
A1: The production of I-123 from an enriched Xenon-124 (¹²⁴Xe) target is an indirect process that primarily utilizes two nuclear reactions when bombarded with protons (p):
-
¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I
-
¹²⁴Xe(p,pn)¹²³Xe → ¹²³I
In both pathways, the proton bombardment of ¹²⁴Xe produces the precursor radionuclide Xenon-123 (¹²³Xe), either through Cesium-123 (¹²³Cs) or directly.[1][2] The gaseous ¹²³Xe is then allowed to decay into I-123. This indirect method is favored because the chemical separation of the inert gas ¹²³Xe from the target and any potential contaminants results in I-123 of very high radionuclidic purity.[3][4]
Q2: What is the main advantage of using a Xenon target over a Tellurium target for I-123 production?
A2: The primary advantage of using a ¹²⁴Xe target is the production of high-purity I-123, with minimal contamination from other radioiodine isotopes like I-124, I-125, and I-126.[3][5] This is because the gaseous precursor, ¹²³Xe, can be easily separated from the target environment before it decays to I-123.[4] While production from Tellurium (Te) targets can offer higher yields, it often results in co-production of I-124, which has a longer half-life and emits high-energy gamma rays, increasing the radiation dose to the patient and potentially degrading image quality.[5][6]
Q3: What are the common types of Xenon targets used for I-123 production?
A3: There are two main types of Xenon targets in use:
-
Gas Targets: These targets contain highly enriched ¹²⁴Xe gas under pressure (typically up to 10 atmospheres).[3][7] They are advantageous for efficient heat dissipation and relatively straightforward recovery of the expensive enriched Xenon gas.[4] However, they carry the risk of target window failure, which can lead to the loss of the costly target material.[3][8]
-
Solid (Cryogenic) Targets: In this setup, the enriched ¹²⁴Xe gas is frozen onto a cooled surface, often within a conical copper vessel, using liquid nitrogen.[3][8] This method offers a "fail-safe" advantage, as a rupture of the target window will not result in the immediate loss of the solid Xenon.[3] Solid targets can also provide a higher effective target density, potentially leading to increased yields compared to gas targets under certain conditions.[8]
Q4: What are the most common radionuclidic impurities I might find in my I-123 product from a Xenon target?
A4: While the Xenon route produces high-purity I-123, trace amounts of other radioisotopes can be present. The most common is Iodine-125 (I-125), which is formed from the presence of ¹²⁶Xe in the target gas.[9] The amount of I-125 is dependent on the duration of the irradiation and the decay time allowed before processing.[9] With optimized timing, the I-125 content can be kept below 0.2%.[9] Contamination with I-124 is significantly reduced compared to the Tellurium production route.[4]
Troubleshooting Guide for Low I-123 Yield
This guide addresses common issues that can lead to a lower-than-expected yield of I-123 from Xenon targets.
| Issue/Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Low overall yield after irradiation and decay | Incorrect Proton Beam Energy: The cross-section for the ¹²⁴Xe(p,x)¹²³Xe reactions is highly energy-dependent. | Verify the proton beam energy is within the optimal range of 15-34 MeV.[1] For solid Xenon targets, a proton energy range of 17-28 MeV has been shown to be effective.[8] Refer to the yield data tables below to select the optimal energy for your specific setup. |
| Insufficient Beam Current or Irradiation Time: The total production of ¹²³Xe is a function of both the beam current and the duration of the irradiation. | Ensure the beam current is stable and at the desired level throughout the irradiation. A typical beam current for a gas target can be around 75 µA.[9] Optimize the irradiation time based on the half-life of ¹²³Xe (2.08 hours). Bombardment for less than 3 hours can be an effective strategy.[7] | |
| Low Target Density (Gas Target): The pressure of the Xenon gas in the target chamber directly affects the number of target nuclei available for interaction with the proton beam. | Check for leaks in the gas target system. Ensure the target is pressurized to the specified level (e.g., up to 10 atmospheres).[7] A lower pressure will result in a lower yield. | |
| Incomplete Deposition of Xenon (Solid Target): If the cryogenic system is not functioning correctly, the Xenon gas may not fully solidify on the target surface. | Verify the temperature of the cold finger or conical target vessel is being maintained at liquid nitrogen temperatures (-196°C or 77 K).[8] Ensure the vacuum integrity of the housing chamber. | |
| Product loss during recovery and purification | Inefficient ¹²³Xe Transfer: After irradiation, the gaseous ¹²³Xe needs to be cryogenically transferred from the target chamber to a decay vessel. Incomplete transfer will result in a lower final I-123 yield. | Check the efficiency of the cryogenic pumping system. Ensure all transfer lines are clear and that the decay vessel is sufficiently cold to trap all the Xenon gas. |
| Incomplete Elution of I-123: The final I-123 product adheres to the inner walls of the target or decay vessel and must be washed out. | Use a dilute sodium hydroxide (e.g., 0.02N NaOH) or pure water solution to wash the vessel.[9][10] Heating the vessel while washing can improve the recovery of the iodide product.[11] Perform multiple washes to ensure complete removal. | |
| Losses during Ion Exchange Chromatography: The purification process can be a source of product loss if not optimized. | Ensure the anion exchange resin is properly conditioned. Monitor the radioactivity of the column effluent during loading, washing, and elution to identify any premature breakthrough of the product. | |
| Target Failure | Ruptured Target Window Foil: The thin foil (e.g., Havar or Titanium) separating the target from the cyclotron vacuum can rupture due to thermal stress or radiation damage, leading to a loss of the expensive Xenon gas.[8][12] | Implement a robust foil cooling system (e.g., high-speed Helium gas).[12] Regularly inspect foils for signs of wear or damage. In the event of a rupture, follow established safety protocols for handling the release of radioactive gas and recovering any remaining target material. Using a solid cryogenic target can mitigate the risk of catastrophic gas loss.[3] |
Quantitative Data Presentation
Table 1: Thick Target Yield of I-123 from Solid ¹²⁴Xe Target
The following table summarizes the calculated thick target yield of I-123 from a solid (cryogenic) ¹²⁴Xe target at 6.6 hours after the end of bombardment. The data is derived from simulations and highlights the contribution of the two primary nuclear reactions.
| Proton Energy (MeV) | Yield from ¹²⁴Xe(p,2n)¹²³Cs (mCi/µAh) | Yield from ¹²⁴Xe(p,pn)¹²³Xe (mCi/µAh) | Total Estimated Yield (mCi/µAh) |
| 17 | ~20 | ~5 | ~25 |
| 20 | ~75 | ~10 | ~85 |
| 25 | ~125 | ~15 | ~140 |
| 28 | ~140 | ~15 | ~155 |
| 30 | ~135 | ~15 | ~150 |
Data adapted from computer simulations presented by Kakavand et al.[8]
Table 2: Comparison of I-123 Yield from Gas vs. Solid ¹²⁴Xe Targets
| Target Type | Proton Energy Range (MeV) | Typical Yield (mCi/µAh) | Reference |
| Gas Target | 17 - 28 | ~35 | [8] |
| Solid Target | 17 - 28 | ~140-150 | [8][13] |
Note: Yields can vary significantly based on specific target design, enrichment of ¹²⁴Xe, and beam parameters.
Experimental Protocols
General Protocol for Cryogenic (Solid) Xenon Target Preparation
This protocol describes the general steps for preparing a solid ¹²⁴Xe target using a cryogenic system. The target is typically a conical copper vessel housed within a vacuum chamber and cooled by liquid nitrogen.[8][13]
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System Preparation: Ensure the target vessel and all gas lines are clean, dry, and leak-tight. Evacuate the vacuum chamber that houses the target vessel.
-
Cooling: Begin flowing liquid nitrogen through the cooling channels of the target holder to bring the temperature of the copper vessel down to cryogenic levels (approx. 77 K or -196°C).
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Xenon Gas Transfer: Once the target vessel is at a stable cryogenic temperature, slowly introduce the enriched ¹²⁴Xe gas into the vessel. The gas will freeze and deposit as a solid layer on the cold inner surface of the cone.[14]
-
Deposition Monitoring: Monitor the pressure within the gas transfer line. A sharp drop in pressure indicates that the Xenon is freezing efficiently onto the target surface. The amount of Xenon transferred can be calculated based on the volume and pressure changes in the storage cylinder. For a typical conical target, about 0.7 g of ¹²⁴Xe may be used.[8]
-
Irradiation: Once the target is prepared, it is ready for proton bombardment. The proton beam enters the conical vessel and interacts with the solid Xenon layer. The maximum permissible beam current may be limited to prevent evaporation of the solidified Xenon (e.g., < 1.5 µA in some designs).[15]
General Protocol for Post-Irradiation I-123 Recovery and Purification
This protocol outlines the general procedure for recovering and purifying I-123 after the irradiation of a ¹²⁴Xe target.
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¹²⁴Xe Gas Recovery: After irradiation, the enriched ¹²⁴Xe gas (containing the product ¹²³Xe) is cryogenically pumped from the target chamber into a shielded decay vessel, which is cooled with liquid nitrogen.[7] This step recovers the expensive target material for future use.
-
Decay Period: The ¹²³Xe is allowed to decay to I-123 within the decay vessel. The optimal decay time is typically several hours (e.g., 6.6 hours) to maximize the I-123 activity.[8] During this time, the I-123 plates out on the interior surfaces of the vessel.
-
I-123 Elution: After the decay period, the recovered ¹²⁴Xe gas is transferred back to its storage cylinder. The decay vessel, now containing the I-123, is filled with a wash solution, typically pure water or a dilute (0.02N) sodium hydroxide solution.[10] The vessel may be heated to approximately 70°C for about 20 minutes to aid in the dissolution of the I-123.[11]
-
Purification via Ion Exchange Chromatography: a. Column Preparation: Prepare a small anion exchange column (e.g., using Biorex 5 resin).[10] b. Loading: Pass the I-123 solution from the decay vessel through the anion exchange column. The iodide ions (¹²³I⁻) will bind to the resin. c. Washing: Wash the column with pure water to remove any cationic impurities. d. Elution: Elute the purified I-123 from the resin using a suitable buffer, such as a 0.02N sodium hydroxide solution.[10] Collect the eluate, which contains the final high-purity I-123 product.
Visualizations
References
- 1. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 2. Iodine-123 - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. scispace.com [scispace.com]
- 5. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4622201A - Gas-target method for the production of iodine-123 - Google Patents [patents.google.com]
- 8. ijrr.com [ijrr.com]
- 9. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron [inis.iaea.org]
- 10. US5619545A - Process for purification of radioiodides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Target foil rupture scenario and provision for handling different models of medical cyclotrons used in India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computer simulation techniques to design Xenon-124 solid target for iodine-123 production - International Journal of Radiation Research - [ijrr.com]
- 14. researchgate.net [researchgate.net]
- 15. Design of Solid Form Xenon-124 Target for Producing I-123 Radioisotope Using Computer Simulation Techniques (Conference) | OSTI.GOV [osti.gov]
Technical Support Center: High-Efficiency Production of Iodine-123
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Iodine-123 (I-123) separation from Xenon-123 (Xe-123).
I. Process Overview: From this compound to Iodine-123
The production of high-purity I-123 is achieved through an indirect method where enriched Xenon-124 is irradiated with protons to produce Xe-123. This intermediate, Xe-123, then decays with a half-life of 2.08 hours into the desired I-123. This method is favored as it significantly reduces the presence of long-lived radioiodine impurities, such as Iodine-124.
The general workflow involves the following key stages:
-
Irradiation: A target containing enriched Xenon-124 gas is bombarded with protons in a cyclotron.
-
This compound Transfer & Decay: The produced Xe-123 gas is cryogenically transferred from the target to a decay vessel.
-
Iodine-123 Trapping: As Xe-123 decays, the resulting I-123 atoms adhere to the cold inner surfaces of the decay vessel.
-
Iodine-123 Recovery: The trapped I-123 is recovered by washing the vessel with a suitable solvent.
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Purification: The recovered I-123 solution is purified, typically using ion exchange chromatography, to remove any remaining impurities.
II. Troubleshooting Guides
Issue 1: Low I-123 Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Trapping of I-123 | 1. Verify Vessel Temperature: Ensure the decay vessel (cold trap) is maintained at the optimal cryogenic temperature. Inadequate cooling can lead to the loss of I-123 as vapor. 2. Check for Leaks: Perform a leak check on the decay vessel and associated transfer lines. |
| Inefficient Washing/Recovery | 1. Optimize Washing Solution: Ensure the correct solvent (e.g., high-purity water or dilute sodium hydroxide) is used. The volume and number of washes should be sufficient to completely dissolve the trapped I-123. 2. Increase Contact Time: Allow for adequate contact time between the washing solution and the vessel surfaces to ensure complete dissolution. 3. Check for Dead Volumes: Inspect the decay vessel and transfer lines for any "dead volumes" where the washing solution may not be reaching. |
| Losses During Purification | 1. Column Conditioning: Verify that the ion exchange column was properly conditioned according to the protocol. 2. Incorrect Eluent: Confirm the composition and pH of the elution buffer. An incorrect eluent will not efficiently displace the I-123 from the resin. 3. Flow Rate: Optimize the flow rate during loading and elution. A flow rate that is too high can lead to incomplete binding or elution. |
| Inaccurate Activity Measurement | 1. Calibrate Dose Calibrator: Ensure the dose calibrator is properly calibrated for I-123. 2. Check Geometry: Use a consistent and appropriate geometry for measuring the activity of the final product. |
Issue 2: High Radionuclidic Impurities
| Impurity | Potential Cause | Troubleshooting Steps |
| Iodine-124 (I-124) | Proton Energy Too High: The (p,n) reaction on Xenon-124, which produces I-124, becomes more significant at higher proton energies. | 1. Optimize Proton Energy: Reduce and optimize the incident proton energy on the target. There is a trade-off between maximizing I-123 yield and minimizing I-124 impurity.[1] 2. Target Thickness: Ensure the target thickness is appropriate for the desired energy range. |
| Iodine-125 (I-125) | Presence of Xenon-125: Xenon-125 is produced from Xenon-126 in the target gas and has a longer half-life (17 hours) than this compound (2.08 hours). | 1. Optimize Decay Time: Allow for a sufficient decay period for the irradiated xenon gas before initiating the I-123 separation. This allows for a greater proportion of the Xenon-125 to decay.[2] 2. Use Highly Enriched Xe-124: The use of Xenon-124 with very low levels of Xenon-126 will minimize the production of Xenon-125. |
Issue 3: Poor Radiochemical Purity
| Potential Cause | Troubleshooting Steps |
| Presence of Iodate (IO₃⁻) | Oxidative Conditions: The presence of oxidizing agents can lead to the formation of iodate, which may not be retained as efficiently on the anion exchange column. |
| Other Chemical Impurities | Contamination from Target or System Components: Impurities may be introduced from the target materials, transfer lines, or chromatography system. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal proton energy for irradiating the Xenon-124 target?
A1: The optimal proton energy is a balance between maximizing the I-123 yield and minimizing the production of I-124 impurity. Generally, proton energies in the range of 24-30 MeV are used.[3] It is crucial to characterize the yield and purity for your specific cyclotron and target configuration.
Q2: How long should I wait after irradiation before separating the I-123?
A2: A waiting period of 6-7 hours after the end of bombardment is often recommended to allow for the decay of short-lived contaminants and to maximize the decay of Xe-123 to I-123.[4] This also helps to reduce the level of I-125 impurity.
Q3: What type of ion exchange resin is best for I-123 purification?
A3: A strong anion exchange resin is typically used for the purification of I-123. The iodide (I⁻) binds to the positively charged functional groups of the resin, allowing neutral and positively charged impurities to be washed away.
Q4: My final I-123 product has a low radiochemical purity. What should I check first?
A4: First, verify the integrity of your ion exchange chromatography system. Check the column conditioning, the composition and pH of your loading and elution buffers, and the flow rate. Also, consider the possibility of iodate formation and ensure your purification process is designed to remove it.
Q5: Is it possible to recover and reuse the expensive enriched Xenon-124 gas?
A5: Yes, modern target systems are designed with cryogenic recovery systems that allow for the efficient recovery and reuse of the enriched Xenon-124 gas, which is crucial for the cost-effectiveness of I-123 production.[3]
IV. Data Presentation
Table 1: I-123 Thick Target Yield as a Function of Proton Energy
| Proton Energy (MeV) | I-123 Yield (mCi/µAh) at 6.6h post-EOB | Reference |
| 15 | ~5 | [4][5] |
| 20 | ~20 | [4][5] |
| 25 | ~30 | [4][5] |
| 30 | ~35 | [4][5] |
| 34 | ~35 | [4][5] |
| Note: Yields are approximate and can vary based on target design and beam parameters. |
Table 2: Radionuclidic Purity of I-123 Over Time
| Time Post-Calibration | I-123 Purity (%) | Major Impurities | Reference |
| At Calibration | > 99.5% | < 0.5% (Te-121, I-125, etc.) | [2] |
| At Expiration (typically 24-48h) | > 98.28% | < 1.72% (Te-121, I-125, etc.) | [2] |
V. Experimental Protocols
Protocol 1: Cryogenic Separation of Xe-123 and Trapping of I-123
-
Preparation: Ensure the decay vessel is clean, dry, and leak-tight.
-
Cooling: Cool the decay vessel to cryogenic temperatures, typically using liquid nitrogen.
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Gas Transfer: After irradiation, transfer the Xe-123 gas from the target to the decay vessel. The Xe-123 will freeze onto the cold inner surfaces.
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Decay: Allow the Xe-123 to decay to I-123 for a predetermined period (e.g., 6-7 hours). The I-123 atoms will remain adsorbed on the cold surfaces.
-
Xenon Recovery: Gently warm the decay vessel to a temperature that allows the sublimation of the remaining xenon gas, which is then cryogenically recovered back into the target or a storage vessel. The I-123 will remain on the vessel walls.
Protocol 2: Ion Exchange Purification of I-123
-
Column Preparation:
-
Select a strong anion exchange resin.
-
Pack the column to the desired bed height.
-
Condition the column by passing several column volumes of the equilibration buffer (e.g., high-purity water) through it.
-
-
I-123 Recovery and Loading:
-
Wash the decay vessel with a small volume of the loading solution (e.g., 0.01 M NaOH) to dissolve the trapped I-123.
-
Load the I-123 solution onto the conditioned ion exchange column at a controlled flow rate.
-
-
Washing:
-
Wash the column with several column volumes of the equilibration buffer to remove any unbound or weakly bound impurities.
-
-
Elution:
-
Elute the purified I-123 from the column using an appropriate elution buffer (e.g., 0.9% NaCl solution).
-
Collect the eluate in a sterile, pyrogen-free vial.
-
-
Quality Control:
-
Perform quality control tests on the final product, including radiochemical purity (e.g., by TLC), radionuclidic purity (by gamma spectroscopy), and pH.
-
References
Calibration and quality control for Xenon-123 imaging systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration and quality control of Xenon-123 (¹²³Xe) imaging systems. It is designed for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for imaging?
A1: this compound has a physical half-life of 2.08 hours.[1] It decays by electron capture to Iodine-123 (¹²³I), which in turn emits gamma rays used for imaging. The principal gamma photon has an energy of 159 keV, which is the primary energy peak used for imaging.[2]
Q2: How often should calibration and quality control tests be performed on a this compound imaging system?
A2: Daily quality control checks are essential for parameters that are most sensitive to changes in system performance, such as system uniformity and energy peak verification. More comprehensive tests, including spatial resolution and linearity, should be performed weekly. A full quality control review, including acceptance testing benchmarks, should be conducted at least annually.
Q3: What are the primary energy peaks of this compound that should be used for energy window calibration?
A3: The primary photopeak for this compound imaging is 159 keV, resulting from the decay of its daughter isotope, Iodine-123.[2] However, this compound itself has a complex spectrum of gamma emissions. For calibration, it is crucial to center the energy window on the 159 keV peak. A symmetric 20% window (143-175 keV) is a common starting point, but optimization may be required based on the specific system and background noise.
Q4: What is the difference between intrinsic and extrinsic uniformity testing?
A4: Intrinsic uniformity evaluates the performance of the gamma camera detector and its electronics without a collimator.[3][4] It is a sensitive measure of the detector's condition. Extrinsic uniformity is performed with the collimator in place and assesses the performance of the entire imaging system as it would be used clinically.[5] Extrinsic uniformity is generally preferred for daily quality control as it also checks for collimator-related artifacts.[6]
Q5: What type of phantom is recommended for spatial resolution testing with this compound?
A5: A bar phantom is commonly used for assessing spatial resolution. It consists of lead bars of varying widths and spacing. The phantom is placed between the detector and a uniform source of this compound, and the ability of the system to distinguish the bars indicates its spatial resolution. For SPECT systems, a Jaszczak phantom can be used to evaluate both spatial resolution and contrast.
Quality Control and Calibration Protocols
I. Daily Quality Control
Objective: To ensure the gamma camera is functioning correctly before patient or phantom imaging.
Experimental Protocol: Extrinsic Uniformity
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Source Preparation: Use a uniform, flat-field (flood) source containing a known activity of a long-lived isotope like Cobalt-57 (⁵⁷Co) or a fillable phantom with a uniform distribution of a Technetium-99m (⁹⁹ᵐTc) solution.
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Collimator: Ensure the appropriate low-energy, high-resolution (LEHR) collimator is in place.
-
Acquisition Parameters:
-
Energy Window: Center a 20% energy window around the photopeak of the source isotope (e.g., 122 keV for ⁵⁷Co or 140 keV for ⁹⁹ᵐTc).
-
Image Matrix: 512 x 512.
-
Counts: Acquire a high-count flood image (typically 5-15 million counts).[6]
-
-
Analysis: Visually inspect the flood image for any non-uniformities (hot or cold spots). Quantitatively analyze the integral and differential uniformity.
II. Weekly Quality Control
Objective: To assess the spatial resolution and linearity of the imaging system.
Experimental Protocol: Spatial Resolution and Linearity
-
Phantom: Use a four-quadrant bar phantom.
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Source: A uniform flood source or a point source of ⁹⁹ᵐTc can be used.
-
Acquisition Parameters:
-
Energy Window: 20% window centered at 140 keV for ⁹⁹ᵐTc.
-
Image Matrix: 512 x 512 or 1024 x 1024.
-
Counts: Acquire 5-10 million counts.[6]
-
-
Analysis: Visually inspect the image to ensure that the bars in each quadrant are clearly resolved and that the lines are straight.
III. Annual Quality Control
Objective: To perform a comprehensive evaluation of the imaging system's performance and compare it to baseline values established during acceptance testing.
Experimental Protocol: Energy Resolution
-
Source: Use a point source of a known isotope, such as ⁹⁹ᵐTc.
-
Acquisition: Acquire an energy spectrum of the source.
-
Analysis:
-
Determine the Full Width at Half Maximum (FWHM) of the photopeak.
-
Calculate the percent energy resolution using the formula: % Energy Resolution = (FWHM / Photopeak Energy) x 100
-
The energy resolution should typically be less than 10%.[7]
-
Quantitative Data Summary
| Quality Control Test | Frequency | Parameter | Typical Acceptance Criteria |
| Extrinsic Uniformity | Daily | Integral Uniformity (UFOV) | < 5% |
| Differential Uniformity (UFOV) | < 3% | ||
| Spatial Resolution | Weekly | Smallest visible bar pattern | Documented and consistent with baseline |
| Linearity | Weekly | Line straightness | No visible distortions |
| Energy Resolution | Annually | Percent FWHM at 159 keV | < 12% |
Visualizations
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| "Bulls-eye" or ring artifacts in SPECT images | - Non-uniformity in the detector's response. - Incorrect uniformity correction map. | 1. Perform a high-count (30-60 million counts) extrinsic uniformity flood. 2. Re-apply the uniformity correction. 3. If the artifact persists, a new uniformity correction map should be acquired. |
| Discrete hot or cold spots in the uniformity flood | - Malfunctioning Photomultiplier Tube (PMT). - Defect in the scintillation crystal. | 1. Run the system's PMT tuning or calibration utility. 2. If the issue is not resolved, contact a service engineer to diagnose the PMT or crystal. |
| Blurry images or inability to resolve bar phantom patterns | - Degraded spatial resolution. - Incorrect energy window peaking. - Patient or phantom motion. | 1. Verify the energy peak is centered in the energy window. 2. Perform a spatial resolution test with a bar phantom to confirm degradation. 3. Ensure the patient or phantom is securely immobilized during acquisition. |
| Overall low image counts | - Incorrect dose administration. - System sensitivity has decreased. - Incorrect energy window setting. | 1. Verify the administered dose with a dose calibrator. 2. Check that the correct energy window is being used for this compound (centered at 159 keV). 3. Perform a system sensitivity test and compare it to baseline values. |
| Anomalous uptake outside the region of interest | - Radioactive contamination of the patient, imaging table, or detector. | 1. Use a survey meter to check for contamination. 2. If contamination is found, decontaminate the area according to radiation safety protocols. |
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Iodine-123 - Wikipedia [en.wikipedia.org]
- 3. Quality Control of Gamma Camera with SPECT Systems [scirp.org]
- 4. ispub.com [ispub.com]
- 5. Extrinsic Versus Intrinsic Uniformity Correction for γ-cameras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aapm.org [aapm.org]
- 7. ENERGY RESOLUTION [medimaging.gr]
Xenon-123 SPECT Imaging: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating artifacts in Xenon-123 (¹²³Xe) Single-Photon Emission Computed Tomography (SPECT) imaging. The following information is designed to address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical characteristics of this compound that influence SPECT imaging?
A1: this compound has a half-life of 2.08 hours and decays by electron capture and positron emission.[1][2] For SPECT imaging, the most abundant and commonly used gamma-ray energy is approximately 149 keV, with another notable emission at 178 keV.[1] Its relatively higher photon energy compared to Xenon-133 (81 keV) offers the potential for improved image resolution and less tissue attenuation. However, it also necessitates careful selection of collimators to minimize septal penetration.
Q2: What are the most common types of artifacts encountered in this compound SPECT imaging?
A2: Artifacts in ¹²³Xe SPECT can be broadly categorized into three groups:
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Patient-related artifacts: These are primarily due to patient motion (respiratory or bulk movement) and non-uniform attenuation of photons within the patient's body.
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Instrumentation-related artifacts: These can arise from detector non-uniformities, incorrect center-of-rotation, or collimator-related issues like septal penetration.
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Processing-related artifacts: These occur during image reconstruction and can be caused by incorrect scatter or attenuation correction, or inappropriate filter selection.
Q3: How does patient motion affect this compound SPECT images?
A3: Patient motion during the scan can lead to blurring of the images and the appearance of misalignments between different projection angles. This can create artificial defects or distortions in the reconstructed images, potentially leading to misinterpretation of ventilation patterns.
Q4: What is septal penetration and how can it be an issue with this compound?
A4: Septal penetration occurs when high-energy photons pass through the lead septa of the collimator instead of being absorbed. Given that this compound has higher energy photons than some other commonly used SPECT isotopes, there is a potential for this to occur, especially if a low-energy collimator is used. This can degrade image contrast and spatial resolution. Using a medium-energy collimator is often recommended to mitigate this.
Q5: Why is attenuation correction important for this compound SPECT?
A5: Photons emitted from deeper within the body are more likely to be absorbed or scattered than those originating closer to the surface. This effect, known as attenuation, can lead to an underestimation of radioactivity in deeper structures, potentially creating artificial defects in the image. Attenuation correction methods aim to compensate for this effect to provide a more accurate representation of the tracer distribution.
Troubleshooting Guides
Issue 1: Apparent Ventilation Defects in Unexpected Anatomical Locations
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Patient Motion | Review the raw projection data (sinogram or rotating planar images) for any evidence of patient movement during the acquisition. | If significant motion is detected, repeat the acquisition if feasible. Counsel the patient on the importance of remaining still. Motion correction software can be applied during post-processing, but re-acquisition is often preferable. |
| Non-uniform Attenuation | Examine the CT scan (if available from SPECT/CT) for any unusual anatomy or high-density materials that could be causing unexpected attenuation. In the absence of a CT, review the rotating planar images for areas of decreased counts that may correspond to attenuation. | Apply a validated attenuation correction algorithm. If a CT-based attenuation map is used, ensure proper registration between the SPECT and CT images. |
| Detector Non-uniformity | Review the latest detector uniformity flood images. | If non-uniformities are present, the system requires recalibration by a qualified engineer. Acquired patient data may be compromised. |
Issue 2: Blurry Images and Poor Spatial Resolution
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incorrect Collimator Selection | Verify that the appropriate collimator for the energy of this compound (approximately 149-178 keV) was used. A low-energy collimator may not be suitable. | Use a medium-energy (ME) or a low-energy high-resolution (LEHR) collimator designed to handle the photon energies of ¹²³Xe to minimize septal penetration. |
| Patient Motion | As in Issue 1, review raw data for motion. | As in Issue 1, re-acquire or use motion correction software. |
| Incorrect Reconstruction Parameters | Review the reconstruction filter (e.g., Butterworth, Hanning) and its parameters (cutoff frequency, order). An inappropriate filter can oversmooth the data. | Re-process the data with different filter parameters to find an optimal balance between noise suppression and resolution. Iterative reconstruction methods often provide better resolution than filtered back-projection. |
Issue 3: "Hot Spots" or Areas of Abnormally High Counts
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Contamination | Check for any radioactive contamination on the patient, their clothing, or the imaging equipment. | If contamination is identified, decontaminate the area and repeat the scan if necessary. |
| Incorrect Scatter Correction | Review the parameters of the scatter correction algorithm. An over- or under-correction can sometimes lead to artifacts. | Adjust the scatter correction parameters and re-process the data. The triple-energy window (TEW) method is a common approach for scatter correction. |
| Reconstruction Artifact | Certain iterative reconstruction algorithms can sometimes introduce "edge" artifacts, which appear as bright rims around objects. | Adjust the number of iterations and subsets in the reconstruction algorithm. Applying a post-reconstruction filter can also help to smooth out these artifacts. |
Quantitative Data Summary
Table 1: Recommended Acquisition Parameters for this compound SPECT
| Parameter | Recommendation | Rationale |
| Radionuclide | This compound | Half-life of 2.08 hours, primary photopeak around 149 keV. |
| Collimator | Medium-Energy (ME) or Low-Energy High-Resolution (LEHR) | To minimize septal penetration from higher energy photons. |
| Energy Window | 20% window centered at ~149 keV | To acquire sufficient counts while rejecting some scatter. |
| Scatter Correction Window(s) | Per institutional protocol (e.g., for TEW method) | To enable accurate scatter correction during post-processing. |
| Matrix Size | 128x128 or 256x256 | Higher matrix for better spatial resolution, but may increase noise. |
| Number of Projections | 60-120 over 360° | To ensure adequate angular sampling for reconstruction. |
| Time per Projection | 20-40 seconds | To achieve adequate count statistics. |
| Acquisition Mode | Step-and-shoot or continuous rotation | Dependent on scanner capabilities. |
Note: These are general recommendations. Specific parameters should be optimized for the individual scanner and clinical or research question.
Experimental Protocols
Protocol 1: Phantom Study for Evaluating Image Quality and Artifacts
-
Phantom Preparation:
-
Use a lung phantom with inserts of varying sizes to simulate ventilation defects.
-
Fill the "lung" compartment with a known concentration of a long-lived radionuclide that has a similar photopeak to ¹²³Xe (e.g., Technetium-99m) to simulate uniform ventilation.
-
Fill the "defect" inserts with non-radioactive water.
-
-
Image Acquisition:
-
Acquire SPECT data using the recommended parameters in Table 1.
-
Perform a CT scan of the phantom for attenuation correction.
-
-
Image Reconstruction:
-
Reconstruct the SPECT data with and without attenuation and scatter correction.
-
Experiment with different reconstruction algorithms (e.g., FBP, OSEM) and filtering parameters.
-
-
Analysis:
-
Visually assess the images for the presence of artifacts.
-
Quantitatively measure the contrast-to-noise ratio for the simulated defects under different reconstruction conditions.
-
This protocol helps in optimizing acquisition and reconstruction parameters and in training staff to recognize artifacts.
-
Visualizations
Caption: Workflow for this compound SPECT Imaging.
Caption: Troubleshooting Logic for SPECT Artifacts.
References
Contamination issues in Xenon-123 handling and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling, storage, and quality control of Xenon-123 (¹²³Xe). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary characteristics?
This compound is a radioactive isotope of xenon with a physical half-life of 2.08 hours.[1] It decays by electron capture and positron emission to Iodine-123 (¹²³I), a widely used medical radioisotope for diagnostic imaging.[1]
2. How is this compound produced?
This compound is typically produced in a cyclotron by bombarding a highly enriched Xenon-124 (¹²⁴Xe) target with protons. The primary nuclear reaction is ¹²⁴Xe(p,pn)¹²³Xe. Another reaction that can occur is ¹²⁴Xe(p,2n)¹²³Cs, which then rapidly decays to ¹²³Xe.
Contamination Issues and Quality Control
3. What are the common radionuclidic impurities in this compound?
The most common radionuclidic impurities in this compound produced from a ¹²⁴Xe target are other xenon isotopes. The presence of stable Xenon-126 (¹²⁶Xe) in the target material can lead to the formation of Xenon-125 (¹²⁵Xe) via the ¹²⁶Xe(p,pn)¹²⁵Xe reaction. Other potential but less common impurities can arise from other stable xenon isotopes present in the enriched target.
4. How can I assess the radionuclidic purity of my this compound sample?
Gamma-ray spectroscopy is the most effective method for determining the radionuclidic purity of a this compound sample.[2] By analyzing the gamma-ray spectrum, you can identify and quantify the presence of any gamma-emitting impurities.
Quantitative Data Summary: Common Radionuclidic Impurities in this compound Production
| Radionuclide | Half-life | Principal Gamma-ray Energies (keV) | Production Reaction from Target Impurities |
| This compound (¹²³Xe) | 2.08 hours | 148.9, 178.1, 278.8 | ¹²⁴Xe(p,pn)¹²³Xe |
| Xenon-122 (¹²²Xe) | 20.1 hours | 564.1 | ¹²⁴Xe(p,3n)¹²²Cs -> ¹²²Xe |
| Xenon-125 (¹²⁵Xe) | 16.9 hours | 188.4, 243.4 | ¹²⁶Xe(p,pn)¹²⁵Xe |
| Xenon-127 (¹²⁷Xe) | 36.4 days | 172.1, 202.9, 375.0 | ¹²⁸Xe(p,pn)¹²⁷Xe |
Experimental Protocol: Radionuclidic Purity of this compound by Gamma Spectroscopy
This protocol outlines the procedure for determining the radionuclidic purity of a this compound gas sample using a high-purity germanium (HPGe) detector.
Objective: To identify and quantify gamma-emitting radionuclidic impurities in a this compound sample.
Materials:
-
This compound gas sample in a shielded container.
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High-purity germanium (HPGe) detector coupled to a multichannel analyzer (MCA).
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Lead shielding for the detector.
-
Calibrated gamma-ray sources for energy and efficiency calibration (e.g., ¹³³Ba, ¹³⁷Cs, ⁶⁰Co).
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Gas handling manifold for safe transfer of the this compound sample.
Procedure:
-
System Calibration:
-
Perform an energy and efficiency calibration of the HPGe detector using the calibrated gamma-ray sources. This is crucial for accurate identification and quantification of radionuclides.
-
-
Background Measurement:
-
Acquire a background spectrum for a sufficient amount of time with the detector in its shielding to identify background radiation.
-
-
Sample Preparation and Measurement:
-
Safely transfer a known volume of the this compound gas from its storage container to a counting vial compatible with the detector geometry using a gas handling manifold.
-
Place the sample at a reproducible distance from the detector.
-
Acquire the gamma-ray spectrum for a pre-determined time to achieve adequate counting statistics.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic gamma-ray peaks of this compound (148.9, 178.1, 278.8 keV).
-
Search for and identify any other gamma-ray peaks that do not correspond to this compound.
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Calculate the activity of this compound and any identified impurities using the efficiency calibration data.
-
Determine the radionuclidic purity by expressing the activity of each impurity as a percentage of the total activity.
-
References
Technical Support Center: Xenon-123 Ventilation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xenon-123 in ventilation studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to ventilation studies?
A1: this compound is a radioisotope of xenon used in medical imaging. Its key properties, compared to the more commonly used Xenon-133, are summarized in the table below. Understanding these properties is crucial for optimizing imaging protocols and ensuring radiation safety.
Table 1: Comparison of this compound and Xenon-133 Physical Properties
| Property | This compound | Xenon-133 |
| Half-life | 2.08 hours[1] | 5.24 days[2][3] |
| Photon Energy | 159 keV (gamma rays)[4] | 81 keV (gamma emission)[3][5] |
| Mode of Decay | Electron Capture/β+ | Beta decay[3] |
| Production | Cyclotron produced from Xenon-124[4][6] | Fission product of Uranium-235[3][5] |
Q2: What are the primary advantages of using Xenon-127 over Xenon-133, and could these apply to this compound?
Q3: Can a ventilation study be performed on a patient who is on a mechanical ventilator?
A3: Yes, systems have been developed to perform Xenon-133 lung ventilation studies on ventilator-assisted patients.[8][9] These systems are designed to avoid contamination of the ventilator with the radioactive xenon.[9] A similar setup could be adapted for this compound studies.
Troubleshooting Guide
This guide addresses common issues related to the refinement of gas flow in this compound ventilation studies.
Q4: We are experiencing low gas pressure or leaks in our delivery system. What are the common causes and how can we troubleshoot this?
A4: Low gas pressure and leaks are common issues in medical gas systems.[10]
-
Common Causes:
-
Troubleshooting Steps:
-
Check the Gas Source: Ensure the this compound cylinder is not empty and that the main valve is fully open.
-
Inspect Connections: Check all connections for tightness, from the cylinder to the delivery mask or mouthpiece. Listen for any hissing sounds that might indicate a leak.[11]
-
Perform a Leak Test: Use a compatible leak detection solution to check for bubbles at all connection points.
-
Inspect Seals and O-rings: Visually inspect all accessible seals and O-rings for signs of wear, cracking, or drying out.[10] Replace them if necessary.
-
Verify Regulator Function: If possible, test the regulator with a known pressure source to ensure it is functioning correctly.
-
Q5: The distribution of this compound in the lungs appears uneven in our initial images, even in healthy subjects. What could be causing this?
A5: Uneven gas distribution can be due to several factors related to the experimental protocol and the subject's breathing.
-
Potential Causes:
-
Inadequate Gas Bolus Delivery: The timing and volume of the initial gas bolus are critical. A bolus of 15-20 mCi of Xe-133 is typically injected at the start of a maximal inspiration to ensure even distribution.[5]
-
Breathing Pattern: The patient must take a single deep inspiration and hold it for as long as possible for the initial "single breath" phase.[5] Inconsistent or shallow breathing will lead to poor initial distribution.
-
System Dead Space: The delivery apparatus may have significant dead space, causing a delay or dilution of the this compound reaching the lungs.
-
-
Refinement Strategies:
-
Optimize Bolus Injection: Ensure the full dose is administered precisely at the beginning of the patient's deepest possible inhalation.
-
Patient Coaching: Instruct the patient on the proper breathing maneuver and practice it with them before administering the radioisotope.
-
Minimize Dead Space: Use tubing and connectors with the smallest possible internal volume.
-
Q6: We are observing artifacts or "hot spots" of radioactivity in the imaging system after the study is complete. What is the likely cause and how can it be prevented?
A6: Residual radioactivity can be due to contamination of the equipment.
-
Likely Cause:
-
Xenon gas can be absorbed by certain materials. Studies with Xenon-133 have shown contamination in reusable internal bacteria filters, particularly in areas with polyurethane adhesive.[12]
-
-
Prevention and Mitigation:
-
Use appropriate materials: Select materials for the gas delivery circuit that have low xenon absorption.
-
Regularly monitor equipment: Use a survey meter to check all components of the ventilation system for residual activity after each study.[12]
-
Properly store and dispose of contaminated components: Contaminated items like filters should be stored in a fume hood until the radioactivity decays to background levels before disposal.[12]
-
Experimental Protocols
Protocol 1: this compound Ventilation Scan
This protocol is a generalized procedure based on common practices with Xenon-133 and should be adapted for specific experimental needs and institutional safety guidelines.
-
Patient Preparation:
-
Explain the procedure to the patient, including the breathing maneuvers.
-
Position the patient upright or supine with their back against the gamma camera.[5]
-
-
Gas Administration and Imaging Phases:
-
Single Breath (Wash-in):
-
The patient exhales completely and then takes a single, maximal inspiration of a bolus of this compound (dosage to be determined by institutional protocols and specific activity) and holds their breath for as long as possible (typically 15-20 seconds).[5]
-
Acquire an image during the breath-hold. This phase shows regional ventilation.[5]
-
-
Equilibrium:
-
Washout:
-
Visualizations
Caption: Experimental workflow for a this compound ventilation study.
Caption: Troubleshooting logic for gas flow issues in ventilation studies.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. openmedscience.com [openmedscience.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. auntminnie.com [auntminnie.com]
- 6. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron [inis.iaea.org]
- 7. A clinical comparison of Xe-127 and Xe-133 for ventilation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xe-133 rebreathing system for ventilation studies on ventilator-assisted patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ventilator-driven xenon ventilation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. compasscryo.com [compasscryo.com]
- 11. chthealthcare.com [chthealthcare.com]
- 12. xenon-133 ventilation study: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Guide to Xenon-123 and Xenon-133 for Ventilation Studies
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of regional lung ventilation is critical in the diagnosis and management of various pulmonary diseases. Radiopharmaceuticals, particularly radioactive noble gases, play a pivotal role in ventilation-perfusion scintigraphy. Among these, Xenon-133 (¹³³Xe) has been a mainstay for decades. However, the emergence of other isotopes, such as Xenon-123 (¹²³Xe), presents researchers and clinicians with alternative options. This guide provides an objective comparison of ¹²³Xe and ¹³³Xe for ventilation studies, supported by their physical properties and insights from analogous experimental data, to aid in the selection of the most appropriate agent for specific research and clinical needs.
Physical and Imaging Properties: A Head-to-Head Comparison
The fundamental differences between this compound and Xenon-133 lie in their physical characteristics, which directly impact their imaging performance, dosimetry, and logistical considerations.
| Property | This compound (¹²³Xe) | Xenon-133 (¹³³Xe) |
| Half-life | 2.08 hours | 5.243 days[1] |
| Decay Mode | Electron Capture & β+ | Beta Minus[2] |
| Principal Gamma Energies | 149 keV | 81 keV[3] |
| Production Method | Cyclotron (e.g., ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I)[4] | Fission Product (from Uranium-235)[5] |
Delving into the Data: Performance and Dosimetry
While direct comparative studies between ¹²³Xe and ¹³³Xe are limited, inferences can be drawn from their physical properties and from studies comparing the similar isotope Xenon-127 (¹²⁷Xe) with ¹³³Xe. The higher principal gamma energy of ¹²³Xe (149 keV) compared to ¹³³Xe (81 keV) is a significant factor influencing image quality.
Imaging Performance:
Higher energy photons, such as those from ¹²³Xe, generally result in less tissue attenuation and scatter, which can lead to improved spatial resolution and image contrast. Studies comparing ¹²⁷Xe (with principal gamma energies of 172, 203, and 375 keV) to ¹³³Xe have shown that ¹²⁷Xe provides a greater photon yield and markedly improved resolution[6]. This suggests that ¹²³Xe, with its 149 keV photons, would likely offer superior image quality over the 81 keV photons of ¹³³Xe, which are more susceptible to scatter and attenuation, potentially degrading image resolution[7].
Dosimetry:
The shorter half-life of this compound is a key advantage in terms of patient radiation dose. The absorbed dose to the patient is significantly lower with ¹²³Xe compared to ¹³³Xe for a given administered activity. Studies comparing ¹²⁷Xe with ¹³³Xe have indicated a lower patient radiation dose for ¹²⁷Xe[6]. Given its even shorter half-life, ¹²³Xe would be expected to deliver an even lower radiation burden to the patient.
| Parameter | This compound (¹²³Xe) | Xenon-133 (¹³³Xe) |
| Image Quality (Inferred) | Potentially higher spatial resolution and contrast due to higher gamma energy and less scatter. | Lower spatial resolution due to lower gamma energy and increased scatter and attenuation[7]. |
| Patient Radiation Dose | Lower, due to a significantly shorter half-life. | Higher, due to a longer half-life[3]. |
| Availability & Logistics | More limited and requires proximity to a cyclotron due to its short half-life. | More widely available with a longer shelf-life, facilitating easier logistics[5]. |
Experimental Protocols: A Step-by-Step Approach
The experimental protocol for ventilation studies using both this compound and Xenon-133 follows a similar three-phase process: single-breath (wash-in), equilibrium, and wash-out.
Xenon-133 Ventilation Study Protocol
This protocol is well-established and widely used in clinical practice.
-
Patient Preparation: No specific patient preparation is typically required. The procedure and breathing maneuvers should be explained to the patient beforehand[8].
-
Administration: The patient inhales a bolus of 370-740 MBq (10-20 mCi) of ¹³³Xe gas through a closed system, often using a mouthpiece and nose clips or a face mask[3][9].
-
Imaging - Single-Breath (Wash-in) Phase: Immediately upon inhalation, a 10-15 second static image is acquired (typically in the posterior view) while the patient holds their breath. This phase demonstrates the initial distribution of the gas in the ventilated spaces of the lungs[3][9].
-
Imaging - Equilibrium Phase: The patient then rebreathes the ¹³³Xe/oxygen mixture for 3-5 minutes. During this phase, images are acquired (e.g., posterior, left and right posterior obliques) to show the distribution of the gas within the entire aerated lung volume[3][9].
-
Imaging - Wash-out Phase: The patient is disconnected from the rebreathing circuit and inhales room air while exhaling the ¹³³Xe into a charcoal trap system. Serial images are acquired for several minutes to assess the clearance of the radioisotope from the lungs. Delayed clearance is indicative of air trapping, a hallmark of obstructive airway disease[3][9].
Inferred this compound Ventilation Study Protocol
A specific, standardized protocol for this compound is not as widely documented. However, based on the principles of ventilation scintigraphy, the protocol would be analogous to that of Xenon-133, with adjustments made for the different physical properties.
-
Patient Preparation: Similar to the ¹³³Xe protocol, the procedure would be explained to the patient.
-
Administration: The administered activity would be determined based on dosimetry calculations, likely being in a similar range to ¹³³Xe to achieve adequate count statistics, but this would need to be optimized.
-
Imaging Phases: The single-breath, equilibrium, and wash-out phases would be performed similarly to the ¹³³Xe study.
-
Instrumentation: A gamma camera equipped with a collimator optimized for the 149 keV gamma energy of ¹²³Xe would be required to maximize sensitivity and spatial resolution.
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflow for a ventilation study and the logical comparison between this compound and Xenon-133.
Caption: Generalized workflow for a ventilation study.
Caption: Key comparison points between this compound and Xenon-133.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and Xenon-133 for ventilation studies depends on a balance of factors including the desired image quality, acceptable patient radiation dose, and logistical constraints.
Xenon-133 remains a practical and widely accessible option for routine clinical ventilation studies. Its long half-life simplifies production and distribution, ensuring its availability. However, its low gamma energy can compromise image quality, and it results in a higher radiation dose to the patient.
This compound , while less readily available due to its short half-life and reliance on cyclotron production, presents a compelling alternative, particularly for research applications and situations where optimal image quality and minimal radiation exposure are paramount. Its higher gamma energy is expected to provide superior spatial resolution and image contrast, and its short half-life significantly reduces the patient's radiation burden.
For drug development professionals and researchers investigating subtle changes in regional lung ventilation, the potential for higher-quality images with this compound may justify the logistical challenges associated with its use. As cyclotron technology becomes more widespread, the accessibility of this compound may increase, making it a more viable option for a broader range of applications in the future.
References
- 1. xenon-133 ventilation study: Topics by Science.gov [science.gov]
- 2. Isotopes of xenon - Wikipedia [en.wikipedia.org]
- 3. auntminnie.com [auntminnie.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. radiologycafe.com [radiologycafe.com]
- 6. A clinical comparison of Xe-127 and Xe-133 for ventilation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xenon-127, a comparison with xenon-133 for ventilation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiology.unm.edu [radiology.unm.edu]
- 9. apps.ausrad.com [apps.ausrad.com]
A Comparative Guide to the Production of Iodine-123: The Xenon-123 Decay Route Versus Direct Tellurium-124 Bombardment
For Researchers, Scientists, and Drug Development Professionals
Iodine-123 (¹²³I) is a crucial radioisotope in nuclear medicine, prized for its favorable decay characteristics for single-photon emission computed tomography (SPECT) imaging. Its 13.2-hour half-life and 159 keV gamma emission provide a lower patient radiation dose and superior image quality compared to other iodine isotopes like ¹³¹I. The production of high-purity ¹²³I is paramount for its clinical efficacy. This guide provides an objective comparison of the two primary production routes: the indirect method via the decay of Xenon-123 (¹²³Xe) and the direct bombardment of enriched Tellurium-124 (¹²⁴Te).
Performance Comparison
The choice between the ¹²³Xe decay route and the direct ¹²⁴Te bombardment method involves a trade-off between radionuclidic purity, production yield, and operational complexity. The ¹²³Xe pathway is renowned for yielding ¹²³I of exceptionally high purity, as the gaseous ¹²³Xe precursor can be effectively separated from non-volatile impurities before it decays. This results in a final product with minimal contamination from long-lived iodine isotopes, particularly Iodine-124 (¹²⁴I), which can degrade image quality and increase the patient's radiation dose. Conversely, the direct bombardment of ¹²⁴Te offers a generally higher production yield but is inherently susceptible to the co-production of ¹²⁴I.
| Performance Metric | ¹²³I from ¹²³Xe Decay | ¹²³I from ¹²⁴Te Bombardment |
| Production Yield | 19.98 MBq/µAh | 7.6 - 8.0 mCi/µAh (281.2 - 296 GBq/µAh)[1] |
| Radionuclidic Purity | >99.5% (typically >99.9%)[2][3] | Typically lower due to ¹²⁴I contamination |
| Major Radionuclidic Impurities | ¹²⁵I (<0.5%, some reports <0.1%)[2][3] | ¹²⁴I (1.0 - 1.2%)[1] |
| Specific Activity | >100 GBq/µmol | Generally lower due to potential carrier iodine |
| Primary Nuclear Reactions | ¹²⁴Xe(p,pn)¹²³Xe → ¹²³I ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I[2][4] | ¹²⁴Te(p,2n)¹²³I[1][5] |
| Target Material | Highly enriched (>99%) ¹²⁴Xe gas[6] | Highly enriched (>96%) ¹²⁴TeO₂ or metallic ¹²⁴Te[1][5] |
| Separation Method | Cryogenic separation of ¹²³Xe gas followed by decay and elution.[4] | Dry distillation (sublimation) of iodine from the solid target.[7][8] |
Experimental Protocols
Production of ¹²³I via the ¹²³Xe Decay Route
1. Target Preparation: A gas target chamber is filled with highly enriched (>99%) ¹²⁴Xe gas. The pressure of the gas is typically elevated to increase the target density.
2. Irradiation: The ¹²⁴Xe gas target is bombarded with a proton beam from a cyclotron. The proton energy is typically in the range of 15 to 45 MeV.[9][10] The irradiation duration is optimized to maximize the production of ¹²³Xe while minimizing the formation of longer-lived radioxenon isotopes. The primary nuclear reactions are ¹²⁴Xe(p,pn)¹²³Xe and ¹²⁴Xe(p,2n)¹²³Cs, which rapidly decays to ¹²³Xe.[2][4]
3. Separation of ¹²³Xe: Following irradiation, the gaseous mixture is transferred from the target chamber. The ¹²³Xe is separated from the unreacted ¹²⁴Xe and other gaseous byproducts by cryogenic trapping. This is achieved by passing the gas through a cold trap (e.g., cooled with liquid nitrogen), which selectively freezes the xenon.
4. Decay and Elution of ¹²³I: The trapped ¹²³Xe is allowed to decay to ¹²³I (half-life of ¹²³Xe is 2.08 hours). The newly formed ¹²³I deposits on the walls of the trap. After a sufficient decay period, the ¹²³I is recovered by washing the trap with a dilute sodium hydroxide solution, yielding a solution of sodium iodide (Na¹²³I).[4]
Production of ¹²³I via Direct ¹²⁴Te Bombardment
1. Target Preparation: A solid target is prepared using highly enriched (>96%) ¹²⁴Te, typically in the form of tellurium dioxide (¹²⁴TeO₂) due to its higher melting point and thermal stability compared to metallic tellurium.[5][11] The ¹²⁴TeO₂ powder is often pressed into a shallow dish made of a high-thermal-conductivity material like platinum or copper, which is then mounted on a water-cooled target holder.[5][8]
2. Irradiation: The ¹²⁴TeO₂ target is irradiated with a proton beam from a cyclotron. A typical proton energy used is around 27 MeV.[1] The beam current and irradiation time are carefully controlled to maximize the yield of the ¹²⁴Te(p,2n)¹²³I reaction while minimizing the ¹²⁴Te(p,n)¹²⁴I reaction, which has a lower energy threshold.[5][11]
3. Separation of ¹²³I: After irradiation, the target is transferred to a hot cell for chemical processing. The most common separation method is dry distillation.[7][8] The irradiated ¹²⁴TeO₂ target is heated in a furnace to a temperature of around 750-760°C.[1][5] At this temperature, the iodine is volatilized (sublimates) and is carried by a stream of inert gas (e.g., argon or helium) or air to a cold trap where it is collected.[8] The trapped ¹²³I is then dissolved in a suitable solvent, typically a dilute sodium hydroxide solution, to form Na¹²³I.
Visualizing the Production Pathways
References
- 1. Preparation of iodine-123 and of compounds labelled therewith [inis.iaea.org]
- 2. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Iodine-123 - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. proceedings.jacow.org [proceedings.jacow.org]
- 9. EP0096730B1 - Gas-target method for the productions of iodine 123 - Google Patents [patents.google.com]
- 10. US4622201A - Gas-target method for the production of iodine-123 - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Clinical Validation of Xenon-123 Produced Iodine-123
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iodine-123 (I-123) produced via the Xenon-123 (Xe-123) intermediate route and other common production methods. The focus is on the validation of I-123 for clinical use, with an emphasis on performance metrics backed by experimental data.
The production of high-purity I-123 is crucial for clear diagnostic imaging and minimizing radiation dose to the patient. The primary methods of production involve cyclotron bombardment of either enriched Xenon-124 gas or various tellurium isotopes. The indirect production through a Xe-123 precursor is widely acknowledged for yielding I-123 with superior radionuclidic purity.[1][2][3]
Performance Comparison
The quality of I-123 for clinical applications is determined by several key parameters: radionuclidic purity, radiochemical purity, and specific activity. The choice of production method significantly impacts these factors.
| Parameter | This compound Produced I-123 | Tellurium-based I-123 | Significance in Clinical Use |
| Radionuclidic Purity | Very high | Lower, with notable impurities | High radionuclidic purity is essential to reduce the patient's radiation dose and improve image quality by minimizing interference from long-lived contaminants.[2] |
| I-123 Purity (%) | > 99.8%[4] | Variable, depends on target enrichment and proton energy | Higher purity leads to clearer diagnostic scans. |
| I-124 Impurity (%) | Significantly reduced/minimal[3] | A notable contaminant, levels can be significant depending on the specific reaction and energy.[1] | I-124 has a longer half-life and high-energy gamma emissions, which degrade image quality and increase patient radiation dose.[1] |
| I-125 Impurity (%) | < 0.2% (with optimized timing) | Can be present | I-125 is a long-lived isotope that can contribute to unnecessary patient radiation dose. |
| Radiochemical Purity | High | High, but can be affected by purification process | Ensures that the I-123 is in the desired chemical form (e.g., iodide) for proper biodistribution and targeting. |
| [¹²³I]NaI (%) | Typically > 95% | Typically > 95% | Impurities like iodate and periodate can affect labeling efficiency for certain radiopharmaceuticals.[2] |
| Specific Activity | High (carrier-free) | High (generally non-carrier-added) | High specific activity is crucial for radiolabeling sensitive molecules like antibodies and peptides without altering their biological activity. |
Production and Quality Control Workflows
The following diagrams illustrate the generalized workflows for the production of I-123 via the this compound pathway and the subsequent quality control procedures.
Caption: Production pathway of Iodine-123 from an enriched Xenon-124 target.
Caption: Quality control workflow for clinical validation of Iodine-123.
Experimental Protocols
Below are generalized methodologies for the key experiments involved in the production and validation of this compound produced Iodine-123.
Cyclotron Production of Iodine-123 via this compound
Objective: To produce I-123 by proton bombardment of enriched Xenon-124 gas.
Methodology:
-
Target Preparation: A cyclotron target vessel is filled with highly enriched Xenon-124 gas.
-
Irradiation: The Xenon-124 target is bombarded with a proton beam from a cyclotron. The proton energy is optimized to favor the 124Xe(p,pn)123Xe and 124Xe(p,2n)123Cs -> 123Xe reactions.[5]
-
This compound Separation: Following irradiation, the gaseous mixture is transferred to a separation system. The this compound is cryogenically trapped on a cold surface.
-
Iodine-123 Decay and Collection: The trapped this compound is allowed to decay to I-123. The I-123 deposits on the walls of the collection vessel.
-
Elution: The I-123 is eluted from the vessel walls using a dilute sodium hydroxide solution to produce a solution of [¹²³I]Sodium Iodide.[4]
Determination of Radionuclidic Purity
Objective: To identify and quantify radionuclidic impurities in the final I-123 product.
Methodology:
-
Sample Preparation: A sample of the I-123 solution is taken and placed in a vial with a fixed geometry.
-
Gamma-Ray Spectroscopy: The sample is analyzed using a high-purity germanium (HPGe) detector coupled to a multichannel analyzer.[1] The HPGe detector offers high energy resolution, which is crucial for separating the gamma-ray peaks of different iodine isotopes.[6]
-
Data Analysis: The resulting gamma-ray spectrum is analyzed to identify the characteristic photopeaks of I-123 (159 keV) and any potential radionuclidic impurities such as I-124 and I-125.[6][7]
-
Quantification: The activity of each radionuclide is calculated based on the area of its corresponding photopeak, corrected for gamma-ray abundance and detector efficiency. The radionuclidic purity is then expressed as the percentage of the total activity that is attributable to I-123.
Determination of Radiochemical Purity
Objective: To determine the percentage of I-123 present in the desired chemical form (iodide).
Methodology:
-
Chromatography System: A suitable chromatography system is used, typically paper chromatography or thin-layer chromatography (TLC).[8]
-
Sample Application: A small spot of the I-123 solution is applied to the origin of the chromatography strip.[9]
-
Development: The strip is developed in a suitable solvent system that separates iodide from potential radiochemical impurities like iodate.[9]
-
Analysis: After development, the strip is dried and cut into sections, or scanned, to determine the distribution of radioactivity.[8]
-
Calculation: The radiochemical purity is calculated as the percentage of the total radioactivity that migrates with the iodide standard.
Conclusion
The validation of I-123 for clinical use hinges on achieving high purity and specific activity. The production of I-123 via the this compound intermediate route consistently demonstrates superior radionuclidic purity, particularly with respect to the problematic I-124 impurity, when compared to direct production methods using tellurium targets.[1][3] This leads to improved diagnostic image quality and enhanced patient safety. Rigorous quality control, employing techniques such as high-resolution gamma spectroscopy and chromatography, is essential to verify the quality of the final product before its clinical application.
References
- 1. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search results [inis.iaea.org]
- 3. scispace.com [scispace.com]
- 4. Iodine-123 - Wikipedia [en.wikipedia.org]
- 5. radiopaedia.org [radiopaedia.org]
- 6. uspnf.com [uspnf.com]
- 7. openmedscience.com [openmedscience.com]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. cdn.ymaws.com [cdn.ymaws.com]
A Comparative Analysis of SPECT Agents: Iodine-123 vs. Technetium-99m
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Single Photon Emission Computed Tomography (SPECT) imaging, the choice of radionuclide is a critical determinant of diagnostic accuracy and clinical utility. Among the most prevalently used isotopes are Iodine-123 (I-123) and Technetium-99m (Tc-99m). This guide provides a comprehensive, data-driven comparison of these two key SPECT agents, offering insights into their physical properties, imaging performance, and applications to inform research and development in radiopharmaceuticals.
At a Glance: Key Performance Indicators
The selection of a radionuclide for a specific SPECT application hinges on a balance of physical characteristics, imaging performance, and practical considerations such as availability and cost. The following tables summarize the key quantitative data for I-123 and Tc-99m.
Table 1: Physical and Production Characteristics
| Property | Iodine-123 (I-123) | Technetium-99m (Tc-99m) |
| Half-life | 13.2 hours | 6.0 hours |
| Principal Photon Energy | 159 keV | 140 keV |
| Decay Mode | Electron Capture | Isomeric Transition |
| Primary Emission | Gamma rays | Gamma rays |
| Production Method | Cyclotron | Molybdenum-99/Technetium-99m Generator |
Table 2: Comparative Imaging Performance
| Parameter | Iodine-123 (I-123) | Technetium-99m (Tc-99m) |
| Spatial Resolution (FWHM) | Generally slightly lower than Tc-99m | Generally higher than I-123 |
| Sensitivity | Dependent on collimator and imaging parameters | Generally higher than I-123 |
| Image Quality | Good, with potential for some image degradation due to higher energy gamma emissions.[1] | Excellent, with optimal energy for gamma cameras. |
| Typical Administered Dose (Thyroid Imaging) | 3.7-14.8 MBq (100-400 µCi)[1] | 185-370 MBq (5-10 mCi)[2] |
| Typical Administered Dose (Brain Imaging - DaTscan vs. TRODAT) | 111-185 MBq (3-5 mCi) for Ioflupane | 740-925 MBq (20-25 mCi) for TRODAT-1 |
| Typical Administered Dose (Myocardial Perfusion) | Varies with agent | 370-1110 MBq (10-30 mCi) |
In-Depth Analysis: Key Clinical Applications
The distinct properties of I-123 and Tc-99m lend themselves to different clinical and research applications. Here, we delve into three key areas where these radionuclides are frequently employed.
Thyroid Imaging
A cornerstone of nuclear medicine, thyroid imaging exemplifies the differing physiological pathways targeted by I-123 and Tc-99m.
-
Iodine-123 (as Sodium Iodide): I-123 is actively transported into the thyroid follicular cells via the sodium-iodide symporter (NIS) and subsequently undergoes organification, the process of being incorporated into thyroid hormones.[3][4] This allows for the assessment of both the trapping and organification functions of the thyroid gland.[3][4]
-
Technetium-99m (as Pertechnetate): Tc-99m, in the form of pertechnetate (TcO4-), is also trapped by the NIS due to its similar size and charge to the iodide ion.[2] However, it is not organified and gradually washes out of the gland.[2] This allows for the specific evaluation of the trapping function.
Discrepancies between I-123 and Tc-99m scans can be diagnostically significant. For instance, a nodule that appears "hot" (hyperfunctioning) on a Tc-99m scan but "cold" (hypofunctioning) on an I-123 scan may indicate a defect in organification, a characteristic sometimes associated with thyroid carcinoma.[5]
Myocardial Perfusion Imaging (MPI)
For assessing blood flow to the heart muscle, Tc-99m labeled agents are the mainstay.
-
Technetium-99m (e.g., Tc-99m Sestamibi, Tc-99m Tetrofosmin): These lipophilic cations are taken up by myocardial cells in proportion to blood flow and are retained within the mitochondria.[6][7] Their favorable imaging characteristics and the ability to administer higher doses result in high-quality SPECT images for detecting ischemia and infarction.[8]
-
Iodine-123 (e.g., I-123 MIBG): While not a primary perfusion agent, I-123 labeled metaiodobenzylguanidine (MIBG) is used to assess cardiac sympathetic innervation.[9] Simultaneous imaging with a Tc-99m perfusion agent can provide valuable information on the mismatch between perfusion and innervation, which has prognostic implications in heart failure.[9]
Brain Imaging: Dopamine Transporter (DAT) Scans
SPECT imaging of the dopamine transporter is crucial in the differential diagnosis of parkinsonian syndromes.
-
Iodine-123 (I-123 Ioflupane - DaTscan™): This agent binds with high affinity to the presynaptic dopamine transporter.[10][11][12] A reduced signal in the striatum is indicative of dopaminergic neurodegeneration.[10][11][12]
-
Technetium-99m (Tc-99m TRODAT-1): Similar to I-123 ioflupane, Tc-99m TRODAT-1 also binds to the dopamine transporter and can be used to assess its density.[13] While not as widely used as DaTscan in some regions, it offers the practical advantages of Tc-99m, such as on-site availability and lower cost.[14]
Experimental Protocols: A Methodological Overview
Reproducible and comparable experimental data are paramount in radiopharmaceutical research. Below are detailed methodologies for key comparative experiments.
Comparative Thyroid Scintigraphy: I-123 vs. Tc-99m
Objective: To compare the diagnostic information obtained from thyroid scans using I-123 sodium iodide and Tc-99m pertechnetate in the same patient.
Patient Preparation:
-
Patients should be questioned about any recent intake of iodine-containing medications or contrast media, which can interfere with radioiodine uptake.[1]
-
A fasting period of at least 4 hours is recommended before the administration of either radiopharmaceutical.[1][2]
Radiopharmaceutical Administration:
-
I-123: An oral dose of 3.7-14.8 MBq (100-400 µCi) of I-123 sodium iodide is administered.[1]
-
Tc-99m: An intravenous injection of 185-370 MBq (5-10 mCi) of Tc-99m pertechnetate is administered.[2]
Imaging Protocol:
-
I-123 Imaging: Imaging is typically performed 4-6 hours or 24 hours post-administration using a gamma camera equipped with a pinhole collimator.[1] Anterior, left anterior oblique (LAO), and right anterior oblique (RAO) views are acquired.[1]
-
Tc-99m Imaging: Imaging is performed 20 minutes after the injection using similar gamma camera settings and projections as for I-123.[2]
-
Image Analysis: The distribution of the tracer is visually assessed, and any focal areas of increased or decreased uptake are noted and compared between the two scans. Quantitative uptake measurements can also be performed.
Comparative Dopamine Transporter Imaging: I-123 Ioflupane vs. Tc-99m TRODAT-1
Objective: To compare the efficacy of I-123 ioflupane and Tc-99m TRODAT-1 in detecting dopamine transporter deficits.
Patient Preparation:
-
Patients should discontinue any medications known to interfere with dopamine transporter binding for an appropriate period before the scan.
-
Thyroid blockade with potassium iodide or perchlorate is recommended before administration of I-123 ioflupane to reduce radiation dose to the thyroid.
Radiopharmaceutical Administration:
-
I-123 Ioflupane: An intravenous injection of 111-185 MBq (3-5 mCi) is administered.
-
Tc-99m TRODAT-1: An intravenous injection of 740-925 MBq (20-25 mCi) is administered.
Imaging Protocol:
-
I-123 Ioflupane: SPECT imaging is performed 3-6 hours after injection.
-
Tc-99m TRODAT-1: SPECT imaging is performed 2-4 hours after injection.
-
Image Acquisition and Reconstruction: A high-resolution, multi-headed SPECT system is used. Data are acquired over 360 degrees, and images are reconstructed using an iterative algorithm with corrections for attenuation and scatter.
-
Image Analysis: The uptake of the tracer in the striatum (caudate and putamen) is visually and semi-quantitatively assessed, typically by calculating the specific binding ratio relative to a reference region with negligible dopamine transporter density, such as the occipital cortex.
Visualizing the Processes: Workflows and Pathways
Understanding the underlying processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways.
Caption: A generalized workflow for a clinical SPECT imaging procedure.
Caption: Production pathways for I-123 and Tc-99m.
Caption: Differential uptake pathways of I-123 and Tc-99m in the thyroid.
Conclusion: A Tale of Two Isotopes
Both Iodine-123 and Technetium-99m are indispensable tools in the SPECT imaging armamentarium. Tc-99m's ideal physical properties, widespread availability from generators, and versatility in kit-based preparations make it the workhorse of clinical nuclear medicine. Its excellent image quality and lower radiation dose per unit of administered activity are significant advantages.
Iodine-123, while more expensive and less readily available due to its cyclotron production, offers the unique advantage of tracing the complete metabolic pathway of iodine in the thyroid gland. In specific applications like dopamine transporter imaging, I-123 labeled agents have become the gold standard in many regions.
The choice between I-123 and Tc-99m is ultimately application-dependent. For routine, high-throughput imaging where a physiological process can be effectively targeted by a Tc-99m labeled agent, it is often the preferred choice. For applications requiring the unique biological behavior of iodine or where a specific I-123 labeled tracer has demonstrated superior diagnostic performance, its higher cost and logistical challenges are often justified. Future developments in radiopharmaceutical chemistry and imaging technology will continue to refine the roles of these two vital radionuclides in both clinical practice and research.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. radiopaedia.org [radiopaedia.org]
- 3. I-123 Uptake - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nucmedtutorials.com [nucmedtutorials.com]
- 5. Thyroid imaging agents: a comparison of I-123 and Tc-99m pertechnetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiopharmaceuticals for Cardiac Imaging | Thoracic Key [thoracickey.com]
- 7. What is MIBI-Tc99m/Iodine-123 used for? [synapse.patsnap.com]
- 8. Myocardial perfusion imaging with technetium-99m-labeled agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Tc-99m/I-123 Dual Radionuclide Myocardial Perfusion/Innervation Imaging Using Siemens IQ-SPECT with SMARTZOOM Collimator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0 | SNMMI [snmmi.org]
- 11. Impact of dopamine transporter SPECT using 123I-Ioflupane on diagnosis and management of patients with clinically uncertain Parkinsonian syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective and efficient diagnosis of parkinsonism: the role of dopamine transporter SPECT imaging with ioflupane I-123 injection (DaTscan™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine Transporter Imaging Using 99mTc-TRODAT-1 SPECT in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
Cross-validation of Xenon-123 SPECT with other imaging modalities
A comprehensive review of available literature indicates a significant scarcity of direct cross-validation studies comparing Xenon-123 (¹²³Xe) Single-Photon Emission Computed Tomography (SPECT) with other contemporary imaging modalities such as Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), or Computed Tomography (CT). This lack of comparative data limits the ability to formulate a detailed guide with quantitative performance metrics and standardized experimental protocols as initially requested.
The limited clinical and research application of ¹²³Xe for SPECT imaging appears to be a primary factor. The more commonly utilized radioisotope for ventilation studies is Xenon-133 (¹³³Xe). Furthermore, ¹²³Xe is notable as a precursor in the production of Iodine-123 (¹²³I), a widely used SPECT isotope for various imaging applications, including thyroid, cardiac, and neurological imaging.[1][2]
Production of Iodine-123 from this compound
The production of medical-grade ¹²³I often involves the proton bombardment of enriched Xenon-124 in a cyclotron. This process creates this compound, which then decays with a half-life of 2.08 hours to Iodine-123.[3] This relationship is crucial to understand as much of the literature mentioning ¹²³Xe is in the context of ¹²³I production.
Comparative Insights from Xenon-133 SPECT
While direct data for ¹²³Xe SPECT is unavailable, we can draw some inferences from studies comparing the more common ¹³³Xe SPECT with other modalities, particularly in the context of regional cerebral blood flow (rCBF) assessment.
A comparative study of rCBF imaging using ¹³³Xe SPECT, ¹²³I-IMP SPECT, and Technetium-99m HM-PAO SPECT in patients with cerebrovascular diseases revealed the following:
-
Quantitative Capability: ¹³³Xe SPECT holds the advantage of providing absolute rCBF values without the need for arterial sampling.[4]
-
Image Quality: However, the image quality of ¹³³Xe SPECT was found to be significantly poorer compared to both ¹²³I-IMP and ⁹⁹ᵐTc-HM-PAO SPECT.[4]
-
Lesion Detection: ¹²³I-IMP SPECT demonstrated superior capability in detecting mild ischemic lesions.[4]
These findings suggest that while xenon-based SPECT can offer quantitative physiological data, it may be limited by lower spatial resolution and image quality compared to other SPECT agents.
Experimental Protocol: A Generalized ¹³³Xe SPECT rCBF Study
Below is a generalized workflow for a ¹³³Xe SPECT study for rCBF, which would likely be similar in principle for a hypothetical ¹²³Xe study.
Summary Comparison of Nuclear Imaging Modalities
For context, the table below provides a high-level, generalized comparison of SPECT and PET, the two major nuclear medicine imaging techniques.
| Feature | SPECT (Single-Photon Emission Computed Tomography) | PET (Positron Emission Tomography) |
| Principle | Detects gamma rays emitted directly from a radiotracer.[5] | Detects pairs of gamma rays produced by positron-electron annihilation.[5] |
| Radiotracers | Longer-lived isotopes (e.g., ⁹⁹ᵐTc, ¹²³I, ¹¹¹In).[5] | Shorter-lived, positron-emitting isotopes (e.g., ¹⁸F, ¹¹C, ¹³N, ¹⁵O).[6] |
| Resolution | Generally lower spatial resolution (around 1 cm).[7] | Higher spatial resolution (typically 4-5 mm).[7][8] |
| Sensitivity | Lower sensitivity.[5] | Higher sensitivity, allowing for detection of smaller amounts of tracer.[5] |
| Quantification | More challenging to achieve absolute quantification.[8] | Generally offers better and more accurate quantification.[5] |
| Cost & Availability | Less expensive and more widely available.[8] | More expensive, often requiring an on-site cyclotron for short-lived isotopes.[8] |
Future Directions
Given the advancements in other imaging technologies, it is unlikely that ¹²³Xe SPECT will see significant development for clinical use. The field of xenon imaging is instead advancing through the use of hyperpolarized stable xenon isotopes, such as Xenon-129, in MRI for high-resolution anatomical and functional imaging of the lungs, a technique fundamentally different from SPECT.[9][10]
References
- 1. Iodine-123 - Wikipedia [en.wikipedia.org]
- 2. radiopaedia.org [radiopaedia.org]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Comparative study of regional cerebral blood flow images by SPECT using xenon-133, iodine-123 IMP, and technetium-99m HM-PAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECT vs PET | Fastest Clinical Research Organization | TRACER [tracercro.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. kiranpetct.com [kiranpetct.com]
- 8. dicardiology.com [dicardiology.com]
- 9. Xenon gas MRI - Wikipedia [en.wikipedia.org]
- 10. Carebox Connect [connect.careboxhealth.com]
Benchmarking Xenon-123 Production: A Comparative Guide to Targets and Yields
For researchers, scientists, and drug development professionals, the efficient production of high-purity Xenon-123 (¹²³Xe) is a critical step in the synthesis of the widely used diagnostic radioisotope, Iodine-123 (¹²³I). This guide provides an objective comparison of common ¹²³Xe production methods, focusing on target materials, proton beam energies, and resulting yields, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and optimization.
Production Routes and Target Comparison
The primary and most widely utilized method for producing ¹²³Xe is through the proton bombardment of enriched Xenon-124 (¹²⁴Xe) gas. This approach is favored for its ability to produce high-purity ¹²³I with minimal contaminants.[1][2] The main nuclear reactions involved are the ¹²⁴Xe(p,pn)¹²³Xe and the ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe reactions.[3][4]
Alternative methods, such as using tellurium targets, exist for ¹²³I production. However, the ¹²⁴Xe gas target method generally yields a product with higher radionuclidic purity, which is crucial for medical applications.[2] The primary drawback of the xenon target method is the high cost of enriched ¹²⁴Xe gas.[5]
Quantitative Yield Data
The yield of ¹²³Xe is highly dependent on the proton energy, target thickness, and irradiation time. Below is a summary of experimentally determined yields from various studies.
| Target Material | Proton Energy (MeV) | Yield | Reference |
| Enriched ¹²⁴Xe Gas | 24-26 | 1.1 Ci (¹²³I) per run | [6][7] |
| Enriched ¹²⁴Xe Gas | 15-34 | Thick target yields tabulated in source | [3] |
| Enriched ¹²⁴Xe Gas | < 34 | Cross-section and yield data available in source | [4] |
| 50% Enriched ¹²⁴Xe Gas | 24-26 | 1.1 Ci (¹²³I) at end of processing | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols from cited literature.
Protocol 1: Production of ¹²³I from Enriched ¹²⁴Xe Gas Target
This protocol is based on the work of Graham et al. and describes the production of high-purity ¹²³I using a CP-42 cyclotron.[6][7]
1. Target Preparation:
-
A gas target is filled with xenon gas enriched to 50% in ¹²⁴Xe.
2. Irradiation:
-
The target is irradiated with a proton beam on an external beamline of a CP-42 cyclotron.
-
Incident proton energy: 24-26 MeV.
-
Beam currents: Routinely 75 µA.
3. Post-Irradiation Processing:
-
The produced ¹²³Xe is allowed to decay to ¹²³I. The optimal decay time is crucial to minimize the ¹²⁵I contaminant, which forms from the decay of ¹²⁵Xe (half-life 17h) produced from ¹²⁶Xe in the target gas.[6][7]
-
The ¹²³I is washed from the target with a dilute base.
4. Yield and Purity:
-
Maximum production from a single run yielded 1.1 Ci of ¹²³I at the end of chemical processing.[6][7]
-
With optimal timing, the ¹²⁵I content is less than 0.2% at the end of processing.[6][7]
Protocol 2: Investigation of ¹²³I Production from ¹²⁴Xe at Various Energies
This protocol is based on the research by Firouzbakht et al., which investigated the production of ¹²³I from isotopically enriched ¹²⁴Xe over a range of proton energies.[3]
1. Target and Irradiation:
-
An isotopically enriched ¹²⁴Xe gas target is bombarded with protons.
-
Proton energy range: 15 to 34 MeV.
2. Analysis:
-
Thick target yields for the production of ¹²³Xe via the ¹²⁴Xe(p,pn)¹²³Xe and ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe pathways are measured and tabulated.
-
The radiochemical purity of the resulting ¹²³I is determined.
3. Results:
-
The radiochemical purity of the ¹²³I was found to be greater than 99.9%.[3]
-
The contamination of ¹²⁵I was below detectable limits (< 0.1%) at 6.6 hours after the end of bombardment.[3]
Visualizing Production Pathways and Workflows
To better understand the processes involved in this compound production, the following diagrams illustrate the nuclear reaction pathways and a typical experimental workflow.
Caption: Nuclear reaction pathways for the production of this compound and its subsequent decay to Iodine-123.
Caption: A generalized experimental workflow for the production and purification of Iodine-123 from a this compound precursor.
References
- 1. osti.gov [osti.gov]
- 2. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [inis.iaea.org]
- 4. Search results [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron [inis.iaea.org]
- 7. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Xenon-123 Imaging: Statistical Analysis and Performance in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate imaging biomarker is a critical step in evaluating the efficacy and safety of novel respiratory therapeutics. While Xenon-133 has traditionally been the workhorse for ventilation studies, other radionuclides and imaging modalities offer distinct advantages. This guide provides a comparative analysis of Xenon-123 single-photon emission computed tomography (SPECT) imaging with its alternatives, supported by available experimental data and detailed methodologies.
Overview of Ventilation Imaging Agents
Ventilation imaging plays a crucial role in understanding regional lung function and is a key component in the development of drugs for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The ideal imaging agent should provide high-resolution images, be safe for patients, and offer quantifiable data. This section compares the key characteristics of this compound with other commonly used and emerging agents.
Table 1: Comparison of Physical and Imaging Properties of Ventilation Agents
| Feature | This compound | Xenon-133 | Technetium-99m DTPA Aerosol | Hyperpolarized Xenon-129 MRI |
| Modality | SPECT | SPECT | SPECT | MRI |
| Half-life | 2.08 hours[1] | 5.24 days[2] | 6.01 hours | Stable |
| Energy | 159 keV (and others) | 81 keV[2] | 140 keV[3] | Not Applicable |
| Spatial Resolution | Moderate | Lower | Moderate | High[4] |
| Radiation Exposure | Present | Present[3] | Present[5] | None |
| Temporal Resolution | Dynamic imaging possible | Dynamic imaging possible | Static imaging | Dynamic imaging possible |
| Gas Exchange Info | No | No | No | Yes[4] |
Performance Characteristics
While direct quantitative performance data for this compound is scarce in recent literature, we can infer its potential performance based on its physical properties and comparisons with its closest analogs, Xenon-127 and Xenon-133. Xenon-127, with its higher photon energy, has been shown to offer better image resolution than Xenon-133.[6] Given that this compound also has a higher principal gamma emission energy than Xenon-133, it is expected to provide improved image quality.
Alternatives such as Technetium-99m DTPA aerosol and hyperpolarized Xenon-129 MRI have been more extensively studied.
Table 2: Performance Comparison of Ventilation Imaging Modalities
| Parameter | Xenon-133 SPECT | Tc-99m DTPA SPECT | Hyperpolarized Xe-129 MRI |
| Sensitivity for Obstructive Airway Disease | High (especially washout phase)[5] | Moderate[7][8] | High[4] |
| Image Quality | Fair (limited by low energy) | Good | Excellent |
| Patient Cooperation | Requires breath-holding | Tidal breathing is sufficient[3] | Requires breath-holding |
| Availability | Widely available | Widely available | Limited to specialized centers[9] |
Experimental Protocols
A standardized and well-documented experimental protocol is essential for the reproducibility of imaging studies in a drug development setting. Below are detailed methodologies for performing a ventilation-perfusion scan, which can be adapted for this compound.
This compound Ventilation-Perfusion SPECT/CT Protocol (Proposed)
This proposed protocol is based on established procedures for other xenon isotopes and general SPECT guidelines.
Patient Preparation:
-
Patients should be informed about the procedure and instructed on the breathing maneuvers.
-
A recent chest X-ray should be available to correlate with the scan findings.
Ventilation Phase:
-
The patient is positioned on the imaging table, and a face mask or mouthpiece is securely fitted.
-
The patient inhales a mixture of air and a specified activity of this compound gas (e.g., 185-370 MBq) and holds their breath for as long as possible (single-breath phase) while initial images are acquired.
-
The patient then breathes into a closed system containing the this compound for a period of 3-5 minutes to achieve equilibrium. SPECT images are acquired during this phase.
-
Finally, the patient breathes normal air, and the washout of the this compound from the lungs is imaged for several minutes. This phase is crucial for identifying areas of air trapping.
Perfusion Phase:
-
Following the ventilation study, the patient is injected intravenously with 74-148 MBq of Technetium-99m macroaggregated albumin (Tc-99m MAA).
-
SPECT/CT images of the chest are acquired immediately after injection.
Image Acquisition and Reconstruction:
-
A dual-head SPECT/CT scanner with a low-to-medium energy collimator is recommended.
-
Image reconstruction should be performed using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT data), scatter, and resolution recovery.[10][11]
Statistical Analysis of Imaging Data
Data Normalization and Quantification:
-
SPECT data should be normalized to a reference region or to the total injected dose to allow for inter-patient and intra-patient comparisons.
-
Quantitative metrics such as the standardized uptake value (SUV) can be calculated for different regions of interest (ROIs) within the lungs.[10][12]
Statistical Methodologies:
-
Voxel-based analysis: Statistical Parametric Mapping (SPM) is a widely used technique to compare imaging data on a voxel-by-voxel basis between groups (e.g., treatment vs. placebo) or over time.
-
Region of Interest (ROI) analysis: Pre-defined anatomical regions of the lungs are delineated, and the mean signal intensity or other quantitative parameters within these ROIs are compared using appropriate statistical tests (e.g., t-tests, ANOVA).
-
Non-parametric methods: These can be employed when the data does not follow a normal distribution.
Conclusion
While this compound remains a less-documented option for ventilation imaging, its physical properties suggest potential advantages over the more traditional Xenon-133, particularly in terms of image resolution. However, for drug development programs requiring high-resolution, quantitative, and radiation-free imaging, hyperpolarized Xenon-129 MRI is emerging as a superior alternative, providing detailed information on both ventilation and gas exchange.[4] For routine clinical assessments where SPECT is the modality of choice, Technetium-99m DTPA aerosol offers a widely available and practical alternative to xenon gases.[3] The choice of imaging agent will ultimately depend on the specific research question, the required level of detail, and the available resources. The statistical methodologies outlined in this guide are applicable across these different SPECT agents and are crucial for generating robust and reliable data in the evaluation of novel respiratory drugs.
References
- 1. mirdsoft.org [mirdsoft.org]
- 2. openmedscience.com [openmedscience.com]
- 3. medinuclear.com [medinuclear.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. A clinical comparison of Xe-127 and Xe-133 for ventilation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regional comparison of technetium-99m DTPA aerosol and radioactive gas ventilation (xenon and krypton) studies in patients with suspected pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Xe MRI Clinical Trials Consortium [129xectc.org]
- 10. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Iodine-123 and Iodine-131 SPECT activity quantification: a Monte Carlo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] An Evidence-Based Review of Quantitative SPECT Imaging and Potential Clinical Applications | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reproducibility of Experiments Using Xenon-123 Derived Tracers
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. In the realm of molecular imaging, the choice of radiotracer can significantly impact the consistency and reliability of findings. This guide provides an objective comparison of Xenon-123 (¹²³Xe) derived tracers, primarily Iodine-123 (¹²³I), with other common alternatives for Single-Photon Emission Computed Tomography (SPECT). Supported by experimental data, this document aims to inform the selection of tracers to ensure robust and reproducible research outcomes.
Introduction to this compound Derived Tracers
Iodine-123 is a radioisotope of iodine widely used in nuclear medicine for diagnostic imaging.[1][2] It is produced in a cyclotron by bombarding Xenon-124 with protons.[3][4] This process yields high-purity ¹²³I, which can then be used to label various pharmaceuticals for SPECT imaging, creating tracers that can visualize specific physiological processes and molecular targets.[1] Due to its favorable physical properties, including a half-life of 13.2 hours and the emission of 159 keV gamma rays, ¹²³I is well-suited for a range of clinical and research applications, including thyroid, cardiac, and brain imaging.[3][4]
Reproducibility of Iodine-123 SPECT Imaging
The reliability of a tracer is often assessed through test-retest studies, which measure the variability of quantitative results from scans performed on the same subject under identical conditions at different times. Lower test-retest variability indicates higher reproducibility.
Dopamine Transporter (DAT) Imaging
A primary application of ¹²³I is in the imaging of dopamine transporters (DAT) in the brain, particularly for the differential diagnosis of Parkinsonian syndromes.[5][6] Several studies have demonstrated the high reproducibility of ¹²³I-labeled tracers for this purpose.
| Tracer | Application | Key Reproducibility Metric | Value | Reference |
| ¹²³I-β-CIT | Parkinson's Disease DAT Imaging | Test-Retest Variability (%SSU) | 6.8 ± 3.4% (Patients) | [7] |
| 7.0 ± 3.9% (Controls) | [7] | |||
| ¹²³I-FP-CIT | Parkinson's Disease DAT Imaging | Test-Retest Variability (ROI) | 7.90% | [8] |
| Test-Retest Variability (VOI) | 7.36% | [8] |
As the data indicates, ¹²³I-labeled tracers for DAT imaging show low test-retest variability, typically under 10%, signifying excellent reproducibility. This makes them reliable tools for longitudinal studies monitoring disease progression or response to therapy.[7]
Comparison with Alternative Tracers
The choice of tracer often depends on the specific application, availability, and desired imaging characteristics. Here, we compare ¹²³I with two common alternatives in SPECT imaging: Technetium-99m (⁹⁹ᵐTc) and Xenon-133 (¹³³Xe).
Iodine-123 vs. Technetium-99m for Thyroid Imaging
Both ¹²³I and ⁹⁹ᵐTc-pertechnetate are used for thyroid imaging. While ⁹⁹ᵐTc is more widely available and less expensive, ¹²³I is considered to have superior physical and biological properties for this application.[9][10]
| Feature | Iodine-123 | Technetium-99m | Reference |
| Image Quality | Generally better image quality and higher resolution. | Lower uptake by the thyroid can result in higher background activity. | [9][11] |
| Biological Process | Trapped and organified by the thyroid, allowing for assessment of thyroid function. | Only trapped by the thyroid, not organified. | [9] |
| Reproducibility | High reproducibility in quantitative uptake measurements. | 20-minute uptake is considered diagnostically reliable. | [9] |
A comparative study found that while the overall quality of ¹²³I scans was slightly better, the difference was not always diagnostically significant.[11] For quantitative SPECT, multicenter studies have shown that the reproducibility of ⁹⁹ᵐTc quantification can be high, with inter-institutional variation around 4%, provided that standardized protocols are used.[12][13]
Iodine-123 vs. Xenon-133 for Cerebral Blood Flow Imaging
For measuring regional cerebral blood flow (rCBF), both ¹²³I-labeled compounds and ¹³³Xe gas are utilized.
| Feature | Iodine-123 (IMP) | Xenon-133 | Reference |
| Image Quality | Higher quality and better resolution images.[14] | Poor image quality.[14][15] | |
| Quantification | Requires arterial sampling for absolute quantification. | Allows for absolute rCBF values without arterial sampling.[14][15] | |
| Practicality | More complex procedure. | More practical due to lower cost, easy repeatability, and lower radiation exposure.[16] | |
| Diagnostic Accuracy | Better for detecting mild ischemic lesions.[14] In some cases, it may more accurately reflect the clinical situation than ¹³³Xe.[17] | May be less accurate in certain clinical scenarios.[17] |
While ¹³³Xe offers practical advantages for quantifying rCBF, ¹²³I-IMP generally provides superior image quality, which can be crucial for identifying subtle abnormalities.[14]
Experimental Protocols
Detailed and standardized protocols are critical for ensuring the reproducibility of imaging studies.
Protocol for Dopamine Transporter Imaging with ¹²³I-Ioflupane SPECT
This protocol is based on the SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0.[5]
-
Patient Preparation:
-
Administer a thyroid-blocking agent (e.g., potassium iodide) at least 1 hour before tracer injection to reduce thyroid uptake of free ¹²³I.
-
-
Radiopharmaceutical and Dosage:
-
Administer 111-185 MBq (3-5 mCi) of ¹²³I-ioflupane intravenously.
-
-
Image Acquisition:
-
Begin SPECT imaging 3 to 6 hours after tracer injection.
-
Use a gamma camera equipped with a high-resolution collimator.
-
Acquisition parameters: 128x128 matrix, 360° rotation, with projections acquired every 3-6 degrees.
-
-
Image Processing:
-
Reconstruct images using filtered back-projection or iterative reconstruction with attenuation correction.
-
-
Data Analysis:
-
Perform semiquantitative analysis by calculating the ratio of specific striatal uptake to non-specific uptake in a reference region (e.g., occipital cortex).
-
General Protocol for Thyroid Scintigraphy with ¹²³I
-
Patient Preparation:
-
No specific preparation is typically required unless thyroid hormone medications need to be withheld.
-
-
Radiopharmaceutical and Dosage:
-
Administer 3.7-14.8 MBq (100-400 µCi) of ¹²³I sodium iodide orally for a standard scan.[4]
-
-
Image Acquisition:
-
Imaging is typically performed at 4-6 hours or 24 hours post-administration.[4]
-
Use a gamma camera with a pinhole or low-energy, high-resolution parallel-hole collimator.
-
Acquire anterior, and often right and left anterior oblique, static images.
-
-
Data Analysis:
-
Qualitative assessment of the size, shape, position, and tracer distribution within the thyroid gland.
-
Quantitative analysis of radioiodine uptake can also be performed.
-
Visualizing the Dopaminergic Pathway
To understand the biological basis of ¹²³I-DAT SPECT, it is helpful to visualize the dopaminergic synapse, the target of these tracers.
Dopaminergic Synapse Pathway
This diagram illustrates the key components of the dopaminergic synapse. ¹²³I-ioflupane binds to the Dopamine Transporter (DAT), allowing for its visualization and quantification with SPECT.
Experimental Workflow for a Reproducibility Study
The following diagram outlines a typical workflow for a test-retest reproducibility study in SPECT imaging.
SPECT Reproducibility Study Workflow
Conclusion
The reproducibility of experiments using this compound derived tracers, specifically Iodine-123 labeled compounds, is well-established, particularly in the context of dopamine transporter imaging where test-retest variability is consistently low. While alternatives like Technetium-99m and Xenon-133 have their own advantages in terms of cost, availability, and specific quantitative capabilities, ¹²³I often provides superior image quality and biological specificity.
For researchers and drug development professionals, the selection of a tracer should be guided by the specific research question, the need for quantitative accuracy, and the importance of longitudinal reproducibility. The implementation of standardized imaging and analysis protocols is crucial for minimizing variability and ensuring the comparability of results across different studies and centers. The data and protocols presented in this guide underscore the reliability of ¹²³I-based tracers as a robust tool for reproducible molecular imaging research.
References
- 1. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiology.episirus.org [radiology.episirus.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. radiopaedia.org [radiopaedia.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. GUEST | SNMMI [snmmi.org]
- 7. Test/retest reproducibility of iodine-123-betaCIT SPECT brain measurement of dopamine transporters in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging of dopamine transporters with iodine-123-FP-CIT SPECT in healthy controls and patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Comparative studies of I-123 and Tc-99m as imaging agents for thyroid disorders. Preliminary report [inis.iaea.org]
- 11. Comparison of technetium-99m and iodine-123 imaging of thyroid nodules: correlation with pathologic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. Comparative study of regional cerebral blood flow images by SPECT using xenon-133, iodine-123 IMP, and technetium-99m HM-PAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Cerebral blood-flow tomography: xenon-133 compared with isopropyl-amphetamine-iodine-123: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mismatch between iodine-123 and xenon-133 SPECT rCBF measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Xenon-123 and Alternative Agents in Ventilation Imaging: A Historical and Performance Review
For Immediate Release
A comprehensive review of clinical data reveals the historical context and comparative performance of Xenon-123 in medical imaging, primarily focusing on its application in lung ventilation studies. While formal meta-analyses of this compound clinical trials are absent due to its period of use, a synthesis of comparative studies provides valuable insights for researchers, scientists, and drug development professionals. This guide objectively compares this compound with its principal alternatives, Xenon-133 and Technetium-99m DTPA, supported by available experimental data.
Historically, this compound was utilized as a radioactive noble gas for evaluating pulmonary function and imaging lung ventilation. However, its use has been largely supplanted by other radioisotopes due to factors including availability and specific imaging characteristics. The primary application of these agents is in ventilation-perfusion (V/Q) scanning, a diagnostic procedure to detect pulmonary embolism.
Quantitative Data Summary
The performance of this compound in comparison to Xenon-133 is summarized in the tables below, focusing on their physical properties and clinical imaging characteristics.
Table 1: Physical Properties of Xenon Isotopes for Medical Imaging
| Property | This compound | Xenon-133 |
| Half-life | 2.08 hours | 5.24 days[1] |
| Principal Photon Energy | 149 keV | 81 keV |
| Decay Mode | Electron Capture | Beta Decay |
Table 2: Comparative Imaging and Dosimetry Data
| Parameter | This compound | Xenon-133 | Notes |
| Image Quality/Resolution | Superior | Inferior | This compound's higher photon energy leads to less tissue attenuation and scatter, resulting in sharper images. |
| Patient Radiation Dose | Lower | Higher | The shorter half-life and absence of beta emission in this compound result in a lower absorbed radiation dose for the patient. |
| Photon Yield | Higher | Lower | A greater photon yield is obtained with this compound, allowing for higher counting rates.[2][3] |
| Availability and Cost | Limited and High | More Readily Available and Lower Cost | Production of this compound is more complex and expensive. |
Experimental Protocols
The methodologies for comparative ventilation studies typically involved the following steps:
Protocol: Comparative Ventilation-Perfusion (V/Q) Scan
-
Patient Preparation: Patients with suspected pulmonary embolism were recruited. Informed consent was obtained, and a thorough medical history was taken.
-
Perfusion Scan (Optional First Step): In many protocols, a perfusion scan was performed first by intravenous injection of Technetium-99m macroaggregated albumin (Tc-99m MAA). Imaging of the lungs was then conducted to visualize blood flow.
-
Ventilation Scan:
-
Agent Administration: The patient, in a supine or upright position, would inhale the Xenon radioisotope (either Xe-123 or Xe-133) mixed with air or oxygen through a closed system.
-
Imaging Phases:
-
Single Breath (Wash-in): An image was taken immediately after the initial inhalation to show the distribution of the first breath of gas.
-
Equilibrium: The patient rebreathed the xenon-air mixture for several minutes until the gas was evenly distributed throughout the lungs. Images were acquired during this phase to visualize the aerated lung volume.
-
Washout: The patient was disconnected from the xenon supply and breathed ambient air while images were continuously acquired to show the clearance of the radioisotope from the lungs. Delayed washout is indicative of air trapping, a sign of obstructive lung disease.
-
-
-
Image Acquisition: A large-field-of-view gamma camera was used to acquire images in multiple projections (e.g., anterior, posterior, lateral, and oblique views).
-
Data Analysis: The ventilation images were qualitatively and quantitatively compared with the perfusion images. A "mismatch" (an area with normal ventilation but abnormal perfusion) is a classic sign of a pulmonary embolism. The image quality, resolution, and any artifacts for each xenon isotope were also compared.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the workflow of a comparative V/Q scan and the logical relationship between the properties of this compound and its clinical utility.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Xenon-123 for Research Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Xenon-123 (¹²³Xe) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining regulatory compliance. This compound is a valuable radioisotope in research and drug development, and its responsible management is paramount.
Understanding this compound: Key Characteristics
This compound is a radioactive isotope of xenon with a relatively short half-life, making it suitable for disposal via decay-in-storage. A thorough understanding of its properties is the foundation of safe handling.
| Property | Value |
| Half-life | 2.08 hours |
| Decay Mode | Electron Capture (EC) and Positron Emission (β+) |
| Primary Decay Product | Iodine-123 (¹²³I) |
| Primary Emissions | Gamma (γ) rays, X-rays, Positrons (β+) |
Operational and Disposal Plan for this compound
The primary method for the disposal of this compound is Decay-in-Storage (DIS) . Due to its short half-life, the radioactivity of ¹²³Xe will diminish to negligible levels in a relatively short period. The guiding principle is to store the radioactive waste for at least 10 half-lives to ensure it has decayed to background levels before disposal as non-radioactive waste.[1][2][3]
Step 1: Segregation and Collection of this compound Waste
Proper segregation of radioactive waste at the point of generation is crucial.
-
Solid Waste: All materials that have come into contact with this compound, such as gloves, absorbent paper, and contaminated labware, must be considered radioactive waste.
-
Place these items in a designated, clearly labeled radioactive waste container. The container must be lined with a durable plastic bag.
-
The container must be labeled with the radiation symbol, the isotope (this compound), the date, and the initial activity.
-
-
Liquid Waste: Solutions containing this compound should not be disposed of down the drain.
-
Collect liquid waste in a shatter-resistant, sealed container that is compatible with the chemical composition of the waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
-
Gaseous Waste: this compound is a gas. Experiments should be conducted in a certified fume hood or a glove box to prevent inhalation and release into the laboratory environment.
-
Exhaust from these enclosures should be appropriately filtered or trapped. Activated charcoal traps are effective for capturing xenon gas.[4]
-
Step 2: Decay-in-Storage (DIS) Procedure
-
Storage Location: The designated waste containers must be stored in a secure, shielded location.
-
The storage area should be clearly marked with "Caution, Radioactive Material."
-
Lead shielding may be necessary depending on the activity of the stored waste to keep radiation exposure to personnel As Low As Reasonably Achievable (ALARA).
-
-
Storage Duration: this compound waste must be stored for a minimum of 10 half-lives.
-
10 half-lives for this compound is approximately 20.8 hours (10 x 2.08 hours). To be conservative, a storage period of 24 to 48 hours is recommended.
-
-
Record Keeping: Maintain a detailed log for each waste container. The log should include:
-
The date the waste was sealed for decay.
-
The radionuclide (this compound).
-
The initial estimated activity.
-
The name of the individual who sealed the container.[2]
-
Step 3: Final Survey and Disposal
After the decay period, the waste must be surveyed to confirm that its radioactivity is indistinguishable from background levels.
-
Survey Instrumentation: Use a calibrated radiation survey meter (e.g., a Geiger-Müller counter) that is appropriate for detecting the radiation emitted by any remaining this compound and its decay product, Iodine-123.
-
Survey Procedure:
-
In a low-background area, measure the background radiation level.
-
Carefully open the decayed waste container.
-
Monitor the contents of the container at the surface and at a distance of one meter.
-
The radiation levels must be indistinguishable from the background reading.
-
-
Record the Survey: Document the final survey results in the waste log, including:
-
The date of the survey.
-
The survey instrument used.
-
The background radiation level.
-
The radiation level measured at the surface of the waste.
-
The name of the individual who performed the survey.[2]
-
-
Final Disposal:
-
If the survey confirms that the radioactivity is at background levels, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive material labels must be defaced or removed from the container and any items within it.[2]
-
Solid waste can be placed in the regular trash.
-
Liquid waste that is not chemically hazardous can be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations. If the liquid waste is also chemically hazardous, it must be disposed of as chemical waste.
-
Experimental Protocol: Wipe Test for Surface Contamination
A wipe test is a standard procedure to detect removable radioactive contamination on surfaces. This is essential for maintaining a safe laboratory environment when working with unsealed radioactive sources.
Materials:
-
Filter paper or cotton swabs.
-
Disposable gloves.
-
Plastic scintillation vials.
-
Scintillation fluid.
-
Liquid Scintillation Counter.
-
A diagram of the area to be tested, with numbered locations for each wipe.
Procedure:
-
Preparation:
-
Put on a pair of disposable gloves.
-
Label a scintillation vial for each location to be tested and one for a background sample.
-
-
Taking the Wipe Sample:
-
For each location, take a piece of filter paper or a cotton swab. If the surface is dry, you may moisten the wipe with a small amount of an appropriate solvent (e.g., water or ethanol) to increase collection efficiency.
-
Wipe an area of approximately 100 cm² (e.g., a 10 cm x 10 cm square) with firm pressure.[5][6]
-
Place the wipe into the corresponding labeled scintillation vial.
-
-
Background Sample:
-
Prepare a background sample by placing an unused wipe into a labeled scintillation vial. This will be used to determine the background radiation level.[5]
-
-
Sample Analysis:
-
Add the appropriate amount of scintillation fluid to each vial, including the background sample.
-
Cap the vials and shake gently to ensure the wipe is fully submerged.
-
Place the vials in a Liquid Scintillation Counter and measure the activity (in counts per minute, CPM, or disintegrations per minute, DPM).
-
-
Interpreting the Results:
-
Subtract the background CPM from the CPM of each wipe sample to get the net CPM.
-
If the net CPM for any sample exceeds the action level set by your institution's Radiation Safety Officer (typically 2-3 times the background level), the area is considered contaminated.
-
-
Decontamination:
-
If contamination is found, the area must be decontaminated using an appropriate cleaning solution.
-
After decontamination, perform another wipe test to confirm that the area is clean.
-
Visualizing the Process
This compound Decay-in-Storage Workflow
Caption: Workflow for the decay-in-storage disposal of this compound waste.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting both personnel and the public. Always consult your institution's Radiation Safety Officer for specific guidance and requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Xenon-123
Essential safety protocols and logistical plans for the secure management and disposal of Xenon-123 in research and development settings.
For researchers, scientists, and drug development professionals, the safe handling of radioactive isotopes is paramount. This guide provides essential, immediate safety and logistical information for working with this compound (¹²³Xe), a positron-emitting radionuclide. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Protocols
This compound is a radioactive isotope with a half-life of approximately 2.08 hours. It decays by electron capture and positron emission to Iodine-123, emitting a mean photon energy of 0.64106 MeV. Due to its gaseous nature and the emission of penetrating gamma radiation, specific handling procedures are required to minimize exposure.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment.
| PPE Component | Specification | Purpose |
| Body | Lead Apron | 0.5 mm lead equivalence to shield against gamma radiation.[1] |
| Lab Coat | Standard laboratory coat to prevent contamination of personal clothing.[2] | |
| Hands | Disposable Nitrile or Latex Gloves | To prevent skin contamination. Double-gloving is recommended.[2][3] |
| Eyes | Leaded Safety Glasses or Goggles | To protect the eyes from radiation exposure.[1][3] |
| Respiratory | Not typically required for routine handling in a ventilated fume hood. | A self-contained breathing apparatus (SCBA) should be available for emergencies. |
| Dosimetry | Whole-body and ring dosimeters | To monitor and record radiation exposure. |
Engineering Controls:
Engineering controls are the primary line of defense in minimizing radiation exposure.
-
Ventilated Fume Hood: All work with this compound must be conducted in a certified and properly operating ventilated fume hood. This is crucial for containing the gaseous isotope and preventing inhalation.
-
Shielding: Due to the gamma emissions of this compound, adequate shielding is necessary. Lead and tungsten are effective materials. The required thickness will depend on the activity of the source and the duration of the procedure.
-
Gas Traps: A specialized gas trap system containing activated charcoal is essential for capturing this compound waste.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receipt to disposal.
Disposal Plan
The short half-life of this compound allows for a straightforward disposal process based on decay-in-storage.
-
Capture: All gaseous this compound waste must be captured in a dedicated activated charcoal trap.
-
Decay: The charcoal trap should be placed in a shielded and labeled container in a designated radioactive waste storage area. It must be stored for a minimum of 10 half-lives (approximately 21 hours) to allow for sufficient decay.
-
Survey: After the decay period, the charcoal trap should be surveyed with a radiation meter to ensure that its activity is indistinguishable from background radiation.
-
Final Disposal: Once confirmed to be at background levels, the charcoal trap can be disposed of as regular waste, in accordance with institutional and local regulations. All radioactive labels must be defaced or removed.
Quantitative Data Summary
The following table provides key quantitative data for the safe handling of this compound.
| Parameter | Value | Notes |
| Half-life (T½) | 2.08 hours | Dictates the duration of decay-in-storage. |
| Decay Mode | Electron Capture, Positron Emission | Results in the emission of gamma radiation. |
| Mean Photon Energy | 0.64106 MeV | Determines the required shielding thickness. |
| Recommended Shielding | Lead (Pb) or Tungsten (W) | Thickness is dependent on the activity of the source. |
| Decay-in-Storage Time | ~21 hours | Minimum of 10 half-lives. |
By implementing these comprehensive safety and handling procedures, research facilities can ensure a secure environment for all personnel working with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
